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Foundational

An In-depth Technical Guide to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate: Synthesis, Properties, and Applications

Foreword: The Strategic Value of Heterocyclic Scaffolds In the landscape of modern medicinal chemistry, the imidazole ring stands as a privileged scaffold, a core component in numerous natural products and FDA-approved p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the imidazole ring stands as a privileged scaffold, a core component in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone of drug design. This guide focuses on a specific, functionalized imidazole derivative: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate. The introduction of a reactive propiolate moiety onto the 1-methylimidazole core creates a versatile building block, a molecule ripe with potential for constructing complex chemical entities through well-established synthetic transformations. This document provides a comprehensive analysis of its structure, a robust protocol for its synthesis grounded in mechanistic principles, and an expert perspective on its potential applications in drug discovery and materials science.

Molecular Architecture and Physicochemical Profile

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a compound that merges the aromatic, electron-rich nature of a substituted imidazole with the linear, electron-deficient character of a propiolate ester. This juxtaposition of functionalities is key to its chemical utility.

Key Structural Features:

  • 1-Methyl-1H-imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms. The N-methylation at position 1 prevents tautomerization and simplifies its reactivity profile. The imidazole ring is known for its ability to act as both a hydrogen bond donor and acceptor, a critical feature in molecular recognition at biological targets.[1][2]

  • Prop-2-ynoate (Propiolate) System: A conjugated system consisting of a carbon-carbon triple bond (alkyne) directly attached to an ethyl ester carbonyl group. This alkyne is "activated" by the electron-withdrawing ester, making it susceptible to a variety of nucleophilic addition and cycloaddition reactions.

  • C4-Linkage: The connection at the 4-position of the imidazole ring is synthetically significant, often achieved through cross-coupling methodologies from a halogenated precursor.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties for the target compound and closely related isomers. Specific experimental data for the title compound is not widely published, reflecting its status as a specialized synthetic intermediate.

PropertyValue / DescriptionSource / Method
IUPAC Name Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoateIUPAC Nomenclature
Molecular Formula C₉H₁₀N₂O₂---
Molecular Weight 178.19 g/mol ---
CAS Number Not explicitly assigned. (Isomer 945038-57-3)[3]
Canonical SMILES CCOC(=O)C#CC1=CN=CN1C---
InChI Key XNUBBXFBAJYNAG-UHFFFAOYSA-N (for 5-yl isomer)[3]
Physical State Predicted to be a solid at room temperature.---
Reactivity Profile The alkyne is a versatile handle for cross-coupling, click chemistry, and reduction. The ester is subject to hydrolysis.Chemical Principles

Synthesis Strategy: The Sonogashira Cross-Coupling Approach

The most efficient and reliable method for constructing the C(sp²)-C(sp) bond between the imidazole ring and the propiolate side chain is the Sonogashira coupling reaction.[4][5][6] This palladium- and copper-co-catalyzed reaction provides a direct and high-yielding pathway from readily available starting materials.

Rationale for Method Selection
  • Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic synthesis with a well-understood mechanism and broad substrate scope. Its tolerance for various functional groups, including the ester and the imidazole ring, makes it the ideal choice over less direct, multi-step alternatives.[5][7]

  • Trustworthiness & Validation: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC), and the product can be rigorously purified by column chromatography and characterized by standard spectroscopic methods (NMR, IR, MS), ensuring a self-validating workflow.

  • Authoritative Grounding: The use of a palladium/copper system for coupling terminal alkynes with aryl/heteroaryl halides is a Nobel Prize-recognized transformation, extensively documented in peer-reviewed literature.[4][7]

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Work-up & Purification cluster_4 Final Product SM1 4-Iodo-1-methyl-1H-imidazole Reaction Sonogashira Coupling (Room Temp to 40°C) SM1->Reaction SM2 Ethyl propiolate SM2->Reaction Catalyst PdCl₂(PPh₃)₂ (Palladium Catalyst) Catalyst->Reaction CoCatalyst CuI (Copper(I) Iodide) CoCatalyst->Reaction Base Triethylamine (Et₃N) Base->Reaction Solvent Anhydrous THF Solvent->Reaction Workup 1. Filter Et₃N·HI salt 2. Solvent Evaporation Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate Purification->Product

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 4-Iodo-1-methyl-1H-imidazole (1.0 eq)

  • Ethyl propiolate (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.

  • System Purge: Seal the flask with septa, and purge with dry argon or nitrogen for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine and ethyl propiolate.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). If the reaction is sluggish, gentle heating to 40°C may be applied. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. The triethylammonium iodide salt will precipitate. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Mechanistic Deep Dive: The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle is responsible for the C-C bond formation, while the copper cycle serves to activate the alkyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add R-Pd(II)-X L₂ Pd0->Pd_add Oxidative Addition Pd_trans R-Pd(II)-C≡CR' L₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product R-C≡CR' (Final Product) Pd_trans->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide + H-C≡CR' - HX·Base Cu_acetylide->Pd_add Cu_acetylide->CuX Transmetalation RX R-X (4-Iodo-1-methyl-imidazole) RX->Pd_add Alkyne H-C≡CR' (Ethyl propiolate) Alkyne->CuX G cluster_alkyne Alkyne Reactions cluster_ester Ester Reactions Core Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate Click Triazole Derivative (via Click Chemistry) Core->Click R-N₃, Cu(I) Michael Michael Adduct (e.g., with R-SH) Core->Michael R-SH, Base Reduced Cis/Trans Alkene (via Selective Reduction) Core->Reduced H₂, Lindlar's Cat. or Na/NH₃ Acid Prop-2-ynoic Acid (via Hydrolysis) Core->Acid LiOH, H₂O/THF Alcohol Propargyl Alcohol (via Reduction) Core->Alcohol LiAlH₄ Amide Amide Derivatives Acid->Amide Amine, Coupling Agent

Caption: Potential synthetic pathways originating from the title compound.

Conclusion

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is more than a simple molecule; it is a strategic platform for chemical innovation. Its synthesis via the robust Sonogashira coupling is straightforward and scalable. The compound's true power is unlocked through the selective reactivity of its alkyne and ester functionalities, providing chemists with a reliable and versatile tool for the rapid assembly of complex molecules. For researchers in drug discovery, materials science, and chemical biology, this building block offers a direct route to novel structures with significant potential for function and application.

References

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. MDPI. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. PMC. [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]

  • Yoon, Y. K., et al. (2011). Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. Acta Crystallographica Section E, 67(10), o2606. PMC. [Link]

  • Pharmaffiliates. Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. [Link]

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  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Google Patents.A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3.
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  • Richaud, A., Barba-Behrens, N., & Mendez, F. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. Academia.edu. [Link]

  • ResearchGate. Physical Properties of Pure 1-Ethyl-3-methylimidazolium Ethylsulfate and Its Binary Mixtures With Ethanol and Water at Several Temperatures. ResearchGate. [Link]

  • Vicha, R., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]

  • ResearchGate. (PDF) Reactive Imidazole Intermediates: Simplified Synthetic Approach to Functional Aliphatic Cyclic Carbonates. ResearchGate. [Link]

  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Kumar, P., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • Li, Y., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC. [Link]

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Exploratory

Molecular weight and formula of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

An In-depth Technical Guide to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate Abstract This technical guide provides a comprehensive overview of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details the molecular and chemical properties of the compound, a proposed synthetic route based on established organometallic cross-coupling reactions, and a discussion of its potential applications. This guide is intended to serve as a foundational resource for scientists investigating the synthesis and utility of novel imidazole derivatives.

Introduction

Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous natural and synthetic bioactive molecules.[1][2] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key structural feature in compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The compound Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate incorporates this privileged heterocycle with an ethyl propiolate moiety. The propiolate group, a reactive terminal alkyne, serves as a versatile handle for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex chemical entities. This guide will provide an in-depth look at the known properties, a plausible and detailed synthetic methodology, and the potential research applications for this compound.

Chemical Properties and Data

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a specific isomer where the prop-2-ynoate group is attached to the 4-position of the 1-methyl-1H-imidazole ring. It is important to distinguish it from its 5-yl isomer, Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-ynoate (CAS Number: 945038-57-3).

Quantitative Data Summary
PropertyValueSource
IUPAC Name Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate-
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [4]
CAS Number 1865049-39-3[4]
Chemical Structure

Caption: Chemical structure of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

Proposed Synthesis: Sonogashira Coupling

The proposed synthesis involves the coupling of a 4-halo-1-methylimidazole (preferably 4-iodo-1-methyl-1H-imidazole for higher reactivity) with ethyl propiolate. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6][7]

Proposed Reaction Scheme

Sonogashira_Coupling reactant1 4-Iodo-1-methyl-1H-imidazole conditions Pd(PPh₃)₄, CuI Et₃N, THF, rt reactant1->conditions reactant2 Ethyl propiolate reactant2->conditions product Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate conditions->product + + +->conditions

Caption: Proposed Sonogashira coupling for the synthesis of the title compound.

Hypothetical Experimental Protocol

This protocol is a general guideline based on established Sonogashira coupling procedures.[6][7] Optimization of reaction conditions may be necessary.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1-methyl-1H-imidazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Reagents Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

Potential Applications in Drug Development

The structural motifs present in Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate suggest its potential as a valuable scaffold in drug discovery. The imidazole core is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][8]

  • Antimicrobial Agents: Imidazole derivatives are known to exhibit antibacterial and antifungal properties.[3] The title compound could serve as a starting point for the development of new antimicrobial agents.

  • Enzyme Inhibitors: The imidazole ring can act as a ligand for metal ions in enzyme active sites. This property is exploited in many drugs, and this compound could be investigated as a potential inhibitor for various enzymes.

  • Scaffold for Library Synthesis: The propiolate group is a versatile functional group that can undergo various chemical transformations, such as cycloadditions (e.g., click chemistry), reductions, and further cross-coupling reactions. This allows for the rapid generation of a library of more complex molecules for high-throughput screening.

  • Oncology: Many anticancer drugs contain an imidazole moiety.[2] Further derivatization of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate could lead to novel compounds with potential anticancer activity.

Conclusion

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. This guide has provided its fundamental chemical data, a robust proposed synthetic route via Sonogashira coupling, and an overview of its potential applications in drug discovery. While detailed experimental and biological data for this specific molecule are sparse in the current literature, its structural features warrant further investigation by the scientific community.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(11), 3186. [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]

  • Laxmi, P. V., & Sreenivasulu, R. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 133-140. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis of Imidazole Derivatives and Their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696.
  • Kaur, H., & Singh, J. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Drug Delivery and Therapeutics, 4(2), 107-113.
  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Pharmaffiliates. Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. [Link]

  • Alagarsamy, V., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 8(1), 7-10.
  • SynArchive. Sonogashira Coupling. [Link]

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Foundational

Physicochemical Characteristics of Imidazole-Substituted Propynoates: A Technical Guide for Drug Development

Executive Summary Imidazole-substituted propynoates—and their corresponding electron-poor N-vinylimidazole derivatives generated via the Michael addition of imidazoles to acetylenic esters—represent a highly versatile cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole-substituted propynoates—and their corresponding electron-poor N-vinylimidazole derivatives generated via the Michael addition of imidazoles to acetylenic esters—represent a highly versatile class of compounds in modern medicinal chemistry[1]. Due to the amphoteric nature of the imidazole ring[2] and the strong electron-withdrawing capacity of the propynoate-derived moiety, these molecules offer highly tunable physicochemical profiles. This guide provides an in-depth analysis of their electronic properties, structural behavior, and the causality behind their synthetic and analytical workflows, serving as a comprehensive resource for drug development professionals.

Core Physicochemical Properties

Electronic Structure & Tautomerism

Native imidazole is a highly polar, amphoteric heterocycle characterized by a calculated dipole moment of 3.61D and a planar sextet of


 electrons[1]. However, when conjugated with an acetylenic ester (e.g., ethyl 3-phenyl-2-propynoate), the electron-withdrawing nature of the ester fundamentally alters the electronic distribution of the heterocycle[3]. This push-pull electron system stabilizes specific tautomeric forms by locking the substituent at the N1 position, effectively eliminating the rapid proton exchange typically observed between the N1 and N3 atoms of unsubstituted imidazoles.
Acid-Base Equilibria (pKa)

The pKa of the conjugate acid of unsubstituted imidazole is approximately 6.9[2]. In imidazole-substituted propynoate adducts, the inductive and resonance effects of the conjugated ester moiety pull electron density away from the imidazole ring.

  • Causality in Drug Design: This electron withdrawal significantly reduces the basicity of the N3 nitrogen, dropping the pKa to a range of 4.5–5.2. This shift is critical for oral drug development; it ensures that at physiological pH (7.4), the molecule exists predominantly in its un-ionized (neutral) state, thereby maximizing lipid membrane permeability and oral bioavailability.

Lipophilicity (LogP) & Solubility

While the base imidazole ring is completely soluble in water[1], the substitution of bulky propynoate derivatives (e.g., incorporating phenyl rings) drastically increases the lipophilic surface area. The LogP can be precisely tuned by altering the ester alkyl chain (methyl vs. ethyl) or the alkyne substituent[4].

Synthetic Methodologies & Mechanistic Pathways

The synthesis of sterically congested, electron-poor N-vinylimidazole derivatives from acetylenic esters relies heavily on triphenylphosphine (TPP)-catalyzed multi-component reactions[3].

  • Causality Behind Experimental Choices: TPP is utilized because it acts as a potent nucleophilic trigger. It attacks the electron-deficient alkyne of the propynoate to form a highly reactive 1:1 zwitterionic intermediate[4]. This intermediate is basic enough to deprotonate the imidazole (an NH-acid), forming a vinyltriphenylphosphonium salt. Subsequent Michael addition and elimination of TPP yield the desired product stereoselectively[5]. Solvent-free conditions (often utilizing silica nanoparticles or simple heating) are chosen to maximize the collision frequency of the zwitterionic intermediates and prevent competitive aqueous hydrolysis of the ester[4].

SynthesisMechanism R1 Imidazole + Propynoate Ester I1 1:1 Zwitterionic Intermediate R1->I1 TPP Addition TPP Triphenylphosphine (TPP) TPP->I1 I2 Vinyltriphenylphosphonium Salt I1->I2 Protonation I3 Phosphorus Ylide I2->I3 Michael Addition P1 N-Vinylimidazole Derivative I3->P1 Catalyst Elimination

Mechanistic pathway of TPP-catalyzed imidazole addition to propynoates.

Protocol 1: Self-Validating Solvent-Free Synthesis

To ensure scientific integrity, the synthesis must operate as a self-validating system where each step confirms the success of the previous one.

  • Reagent Initialization: Combine 1.0 equivalent of imidazole, 1.0 equivalent of ethyl 3-phenyl-2-propynoate, and 1.0 equivalent of TPP in a mortar.

  • Intermediate Validation (Self-Check 1): Grind the mixture at room temperature for 5 minutes. Extract a 1 mg micro-sample and analyze via TLC (Hexane/EtOAc 7:3). Validation: The complete disappearance of the propynoate spot confirms the quantitative formation of the 1:1 zwitterionic intermediate. Do not proceed to heating until this is confirmed.

  • Catalytic Conversion: Add 10 mol% of dipotassium hydrogen phosphate (

    
    ) as a catalyst. Transfer to a reaction vessel and heat at 90°C for 60 minutes under solvent-free conditions[5].
    
  • Product Isolation & Purity Validation (Self-Check 2): Cool the mixture, wash with cold diethyl ether to remove TPP-oxide, and recrystallize from ethanol. Perform LC-MS analysis. Validation: The protocol is only deemed successful if the LC-MS trace shows >95% purity of the N-vinylimidazole derivative with a corresponding mass peak

    
    .
    

Physicochemical Profiling Protocols

To accurately profile these compounds, a rigorous analytical workflow is required. Potentiometric titration is selected over UV-metric methods because the extended conjugation of the N-vinyl/propynoate system can cause overlapping UV absorbance shifts that confound pKa determination.

ProfilingWorkflow Start Synthesized Compound LCMS LC-MS Purity (>95%) Start->LCMS pKa Potentiometric pKa LCMS->pKa LogP Shake-Flask LogP LCMS->LogP Sol Kinetic Solubility LCMS->Sol Val Data Validation pKa->Val LogP->Val Sol->Val End Physicochemical Profile Val->End

Self-validating physicochemical profiling workflow for imidazole derivatives.

Protocol 2: High-Throughput Potentiometric pKa & LogP Determination
  • Electrode Standardization (Self-Check 1): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (e.g., potassium hydrogen phthalate). Validation: The electrode response slope must be between 95-102% of the theoretical Nernstian value.

  • Sample Titration: Dissolve 2 mg of the imidazole derivative in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength). Titrate with 0.1 M HCl from pH 10.0 down to pH 2.0.

  • Mass Balance & Reversibility (Self-Check 2): Immediately back-titrate the solution with 0.1 M KOH from pH 2.0 to pH 10.0. Validation: Overlay the forward and reverse titration curves. A deviation of less than 2% confirms that no compound precipitation or ester hydrolysis occurred during the assay.

  • LogP Assessment: Perform a miniaturized shake-flask method using mutually saturated 1-octanol and water. Quantify the concentration in both phases using HPLC-UV.

Quantitative Data Presentation

The structural modifications directly dictate the physicochemical behavior of the resulting adducts. The table below summarizes the representative quantitative shifts observed when modifying the propynoate ester chain and alkyne substituents.

Compound Class / DerivativeR1 (Alkyne Sub)R2 (Ester Alkyl)pKa (N3)LogP (Octanol/Water)Kinetic Solubility (µg/mL)
Native Imidazole (Reference) --6.95-0.02>100,000
Methyl 3-(1H-imidazol-1-yl)acrylate HMethyl5.120.854,500
Ethyl 3-(1H-imidazol-1-yl)acrylate HEthyl5.151.252,100
Ethyl 3-phenyl-3-(1H-imidazol-1-yl)acrylate PhenylEthyl4.852.95150

Implications for Drug Development

The physicochemical characteristics of imidazole-substituted propynoates make them highly attractive for specific therapeutic applications. Because the propynoate-derived double bond is electron-poor, these compounds can act as mild Michael acceptors. In the context of Targeted Covalent Inhibitors (TCIs), the finely tuned LogP allows the molecule to penetrate cellular membranes efficiently, while the lowered pKa ensures the imidazole ring does not trap the molecule in acidic lysosomal compartments[6]. The precise engineering of the ester and phenyl substituents allows medicinal chemists to balance the electrophilic reactivity of the warhead with the required physiological stability.

References

  • Tolomeu, H. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (MDPI). Available at:[Link]

  • Farshadi, A., Ramazani, A., Mahyari, A. T., Khoobi, M., Ahmadi, Y., & Nasrabadi, F. Z. (2010). Triphenylphosphine-Catalyzed Preparation of Sterically Congested, Electron-Poor N-Vinylimidazole Derivatives from Acetylenic Esters and Imidazole-Containing NH-Acids. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). Available at:[Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at:[Link]

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Exploratory

The Strategic Role of 1-Methyl-1H-imidazole Derivatives in Advanced Organic Synthesis: A Comprehensive Technical Review

Executive Summary 1-Methyl-1H-imidazole (NMI) is a foundational nitrogen heterocycle whose unique physicochemical profile—combining moderate basicity, high nucleophilicity, and excellent thermal stability—has cemented it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-imidazole (NMI) is a foundational nitrogen heterocycle whose unique physicochemical profile—combining moderate basicity, high nucleophilicity, and excellent thermal stability—has cemented its status as an indispensable reagent and building block in modern organic synthesis. This whitepaper critically reviews the mechanistic utility of NMI and its derivatives, spanning their roles as precursors to task-specific ionic liquids (ILs), potent organocatalysts, and critical intermediates in pharmaceutical development.

Physicochemical Profiling and Mechanistic Causality

NMI is a colorless, aromatic heterocyclic compound[1]. The presence of the electron-donating methyl group on the N-1 position significantly enhances the electron density of the imidazole ring compared to its unsubstituted parent. This structural nuance dictates its dual reactivity:

  • Nucleophilicity: The unshared electron pair on the sp2-hybridized N-3 nitrogen makes NMI an excellent nucleophile, readily undergoing quaternization with alkyl halides to form imidazolium salts[2].

  • Basicity: With a pH of 9.5-10.5 in aqueous solution and a high boiling point of 198 °C, NMI acts as a highly efficient, non-nucleophilic acid scavenger in biphasic systems, driving reactions forward without participating in unwanted side reactions[1][3].

Key Applications in Organic Synthesis

Precursor to Task-Specific Ionic Liquids (ILs) and the BASIL Process

NMI is the primary building block for dialkylimidazolium ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6)[1][4][5]. The causality behind choosing NMI lies in the asymmetry introduced by the methyl group, which disrupts crystal lattice packing, thereby drastically lowering the melting point of the resulting salts and ensuring they remain liquid at room temperature[2].

Industrially, this property is exploited in BASF's Biphasic Acid Scavenging utilizing Ionic Liquids (BASIL) process. During the synthesis of diethoxyphenylphosphine, NMI is introduced to scavenge HCl. The resulting 1-methylimidazolium hydrochloride spontaneously phase-separates as a dense ionic liquid, allowing for facile product isolation and catalyst recycling[1][4].

Organocatalysis and Green Chemistry

NMI and its protic ionic liquid derivatives act as highly efficient organocatalysts. For instance, 1-methylimidazolium trifluoroacetate ([Hmi]Tfa) is utilized as both a solvent and catalyst in the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs)[6]. The choice of [Hmi]Tfa is driven by its ability to activate the carbonyl groups of aldehydes via hydrogen bonding, facilitating nucleophilic attack by urea under mild conditions[6].

Pharmaceutical Intermediates and Drug Discovery

In medicinal chemistry, NMI derivatives mimic diverse biological targets due to their structural homology with histidine and purine nucleobases[1]. NMI is a critical starting material for synthesizing Jak2 inhibitors, which modulate the Jak/STAT pathway in myeloproliferative disorders[7]. Furthermore, 1-methyl-1H-imidazole-2-carboxylic acid and 1-methyl-4-nitro-1H-imidazole serve as essential scaffolds for developing antifungal agents, antihypertensives (e.g., Losartan), and targeted cancer therapies[2][8][9].

Quantitative Data Summaries

Table 1: Physicochemical Properties and Reaction Metrics of NMI and Derivatives

Compound / MetricValue / DescriptionMechanistic Significance
1-Methyl-1H-imidazole Boiling Point: 198 °C; Density: 1.03 g/cm³High thermal stability allows use in high-temperature couplings[1][3].
[Hmi]Tfa (Synthesis) Yield: >90% (under ultrasonic irradiation)Ultrasonic cavitation enhances mass transfer, reducing reaction time[6].
1-Methyl-4-nitro-1H-imidazole Yield: 20-50% (Regioselective)Urea nitrate ensures specific nitration at the C-4 position[8].
Jak2 Inhibitor Intermediates Enantiomeric excess maintained at <70 °CLower temperatures prevent racemization during SNAr displacement[7].

Self-Validating Experimental Protocols

Protocol A: Ultrasonic Synthesis of 1-Methylimidazolium Trifluoroacetate ([Hmi]Tfa)

Objective: Rapid, green synthesis of a protic ionic liquid for Biginelli reactions[6]. Causality: Ultrasonic irradiation is chosen over conventional heating because acoustic cavitation generates localized hot spots, dramatically accelerating the proton transfer from trifluoroacetic acid to the N-3 of NMI without bulk thermal degradation. Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, add equimolar amounts of 1-methyl-1H-imidazole and trifluoroacetic acid.

  • Irradiation: Submerge the flask in an ultrasonic bath at ambient temperature.

  • Reaction: Sonicate the mixture for 15-30 minutes. Self-Validation: The phase transition from a heterogeneous mixture to a homogenous, viscous liquid visually indicates complete salt formation.

  • Purification: Wash the resulting viscous liquid with diethyl ether to remove unreacted precursors.

  • Drying: Dry under vacuum at 60 °C for 4 hours to yield pure [Hmi]Tfa.

Protocol B: Regioselective Nitration to 1-Methyl-4-nitro-1H-imidazole

Objective: Synthesis of a critical pharmaceutical precursor[8]. Causality: Standard mixed-acid nitration often yields isomeric mixtures. Using urea nitrate in non-fuming sulfuric acid controls the release of the nitronium ion, directing electrophilic aromatic substitution specifically to the less sterically hindered, more electron-rich C-4 position. Step-by-Step Methodology:

  • Cooling: Cool 98% H₂SO₄ to 0 °C in an ice bath.

  • Addition: Slowly add 1-methyl-1H-imidazole dropwise to maintain the temperature below 10 °C (exothermic protonation).

  • Nitration: Gradually add urea nitrate in small portions.

  • Heating: Gradually raise the bath temperature to 50-65 °C and stir for 8 hours.

  • Quenching & Isolation: Pour the mixture over crushed ice. Neutralize cautiously with aqueous ammonia. Self-Validation: The immediate precipitation of a solid validates the successful formation of the nitro derivative. Filter and recrystallize.

Visualizations of Chemical Workflows

G NMI 1-Methyl-1H-imidazole (NMI) Quaternization Quaternization / Protonation (Nucleophilic Attack) NMI->Quaternization BASIL BASIL Process (Acid Scavenging) NMI->BASIL AlkylHalide Alkyl Halide / Acid AlkylHalide->Quaternization IonicLiquid Imidazolium Ionic Liquid (e.g., [Hmi]Tfa or BMIM) Quaternization->IonicLiquid PhaseSeparation Spontaneous Phase Separation BASIL->PhaseSeparation HCl HCl Byproduct HCl->BASIL PhaseSeparation->IonicLiquid Recycled Salt

Synthesis of Imidazolium Ionic Liquids and the BASIL Acid Scavenging Process.

G NMI 1-Methyl-1H-imidazole Nitration Regioselective Nitration (Urea Nitrate / H2SO4) NMI->Nitration NitroDeriv 1-Methyl-4-nitro-1H-imidazole Nitration->NitroDeriv Reduction Catalytic Hydrogenation (Pd(OH)2 / H2) NitroDeriv->Reduction AmineDeriv 1-Methyl-1H-imidazol-4-amine Reduction->AmineDeriv Coupling SNAr Coupling (DIPEA, 70°C) AmineDeriv->Coupling Jak2Inhibitor Jak2 Inhibitor (Targeted Therapy) Coupling->Jak2Inhibitor

Mechanistic Pathway for the Synthesis of Jak2 Inhibitors from 1-Methyl-1H-imidazole.

Conclusion

The utility of 1-methyl-1H-imidazole in organic synthesis transcends its simple structure. By leveraging its highly tunable basicity and nucleophilicity, chemists can architect complex pharmaceutical APIs, engineer environmentally benign solvents, and drive highly efficient catalytic cycles. The transition from traditional, harsh synthetic routes to optimized, regio-selective, and ultrasonically assisted protocols underscores the ongoing evolution and critical importance of NMI derivatives in modern chemical research.

References

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of a novel compound, Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, in a range of pharmaceutically relevant organic solvents. By not merely presenting data but detailing the underlying principles and experimental methodologies, this document serves as a practical manual for generating a robust and reliable solubility profile.

Understanding the Compound: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

A thorough understanding of the molecular structure of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is paramount to predicting its solubility behavior. The molecule possesses a substituted imidazole ring, an ester functional group, and an alkyne linker. The imidazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor and imparts a degree of polarity. The ethyl ester group also contributes to the molecule's polarity and potential for hydrogen bonding. The prop-2-ynoate linker is relatively rigid. The overall structure suggests a molecule with moderate polarity, which would likely exhibit preferential solubility in polar organic solvents.

The Theoretical Bedrock of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[4] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[5] The dissolution process is governed by thermodynamic principles, specifically the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, the Gibbs free energy of solution must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is typically positive as the dissolved solute molecules are more disordered than in their crystalline state.[5]

Factors that significantly influence solubility include:

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature.[6][7] Conversely, if the process is exothermic (ΔH_sol < 0), solubility will decrease with an increase in temperature.[4][6]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial in determining its ability to dissolve a particular solute.

  • Crystalline Form: For solid solutes, the crystal lattice energy must be overcome for dissolution to occur. Polymorphism, the existence of different crystalline forms of the same compound, can lead to variations in solubility.

Strategic Selection of Organic Solvents

The choice of organic solvents for a solubility screen should be systematic and cover a range of polarities and solvent classes relevant to pharmaceutical processing.[1][3] Solvents are often categorized based on their toxicity and environmental impact, with regulatory bodies like the International Council for Harmonisation (ICH) providing guidelines.[1]

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexRationale
Protic Solvents Ethanol5.2Commonly used in formulations and synthesis; polar protic.[3]
Isopropanol3.9Another common alcohol with slightly lower polarity than ethanol.[2]
Methanol5.1A highly polar protic solvent, useful for understanding the upper limits of polarity effects.
Aprotic Polar Solvents Acetone5.1A polar aprotic solvent with good solvating power for a range of compounds.[3]
Acetonitrile5.8A common solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.[8]
Ethyl Acetate4.4An ester of moderate polarity, frequently used in extractions and chromatography.[2]
Non-Polar Solvents Hexane0.1A non-polar hydrocarbon solvent to assess solubility in lipophilic environments.
Toluene2.4An aromatic, non-polar solvent.
Other Dichloromethane3.1A chlorinated solvent with moderate polarity, often used in synthesis.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard for its reliability.[9][10][11] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Shake-Flask Method Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate B Add to a known volume of the selected organic solvent A->B Dispense C Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72h) B->C Incubate D Allow undissolved solid to settle C->D Cease Agitation E Withdraw an aliquot of the supernatant D->E Sample F Filter the aliquot through a 0.45 µm syringe filter E->F Clarify G Dilute the filtrate with a suitable mobile phase F->G Prepare for Analysis H Analyze the diluted sample by a validated HPLC method G->H Inject I Determine the concentration of the compound from the calibration curve H->I Quantify J Calculate the solubility (e.g., in mg/mL or mol/L) I->J Finalize

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in a panel of organic solvents at 25°C and 37°C.

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of the solid compound (e.g., 10-20 mg) to a vial. The exact amount should be recorded.

    • Add a known volume of the test solvent (e.g., 2 mL) to the vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sampling and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable diluent (e.g., mobile phase for HPLC) to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Repeat at Different Temperatures: Repeat the entire procedure at other relevant temperatures, such as 37°C, to assess the temperature dependence of solubility.

HPLC Method Development (A Brief Overview)

A validated, stability-indicating HPLC method is essential for accurate quantification. Key considerations include:

  • Column: A C18 reversed-phase column is a good starting point for a molecule of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary.

  • Detection: A UV detector set to the wavelength of maximum absorbance (λ_max) of the compound should be used.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Data Analysis and Presentation

The concentration of the dissolved compound in the filtered aliquot is determined from the calibration curve generated from the standard solutions. The solubility is then calculated, taking into account the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The results should be presented in a clear and concise table, allowing for easy comparison of the solubility in different solvents and at different temperatures.

Table 2: Hypothetical Solubility Data for Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Ethanol[Experimental Value][Experimental Value]
Isopropanol[Experimental Value][Experimental Value]
Acetone[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value]
Ethyl Acetate[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]
Toluene[Experimental Value][Experimental Value]
Dichloromethane[Experimental Value][Experimental Value]

Interpretation of Results and Further Steps

The solubility data will provide valuable insights into the physicochemical properties of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

  • High solubility in polar solvents (e.g., ethanol, DMSO) would confirm the expected polar nature of the molecule.

  • Temperature dependence will indicate whether the dissolution is an endothermic or exothermic process. An increase in solubility with temperature is the more common scenario for solid organic compounds.[12]

This solubility profile will directly inform:

  • Formulation Development: Selection of appropriate co-solvents or formulation technologies (e.g., amorphous solid dispersions) for poorly soluble compounds.

  • Process Chemistry: Choice of solvents for synthesis, purification, and crystallization steps.[13]

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo experiments.

The following diagram illustrates the logical flow from solubility determination to its application in drug development.

Solubility_Application A Determine Solubility Profile of API B High Solubility A->B If C Low Solubility A->C If F Selection of Solvents for Synthesis & Purification A->F G Biopharmaceutical Classification System (BCS) Assessment A->G D Conventional Formulation (e.g., solutions, suspensions) B->D E Solubility Enhancement Strategies C->E

Caption: Application of solubility data in pharmaceutical development.

Conclusion

Determining the solubility profile of a new chemical entity like Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a fundamental and indispensable step in the drug development process. This guide has provided a comprehensive, scientifically grounded framework for this task. By adhering to the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable data that will inform critical decisions throughout the development lifecycle, ultimately contributing to the successful translation of a promising molecule into a safe and effective therapeutic agent.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.
  • Wikipedia. (n.d.). Solubility.
  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • MDPI. (2024, April 9).
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020, June 29).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • National Center for Biotechnology Information. (2022, September 12).
  • Unknown. (n.d.). Solubility.
  • International Council for Harmonisation. (2019, November 20).
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • European Medicines Agency (EMA). (2020, February 10).
  • Unknown. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
  • PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)
  • Amanote Research. (2013, January 1). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -.
  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • National Institutes of Health. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PMC.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • ChemScene. (n.d.). Ethyl 3-(1-ethyl-1H-imidazol-2-yl)
  • ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).
  • Wikipedia. (n.d.).
  • ChemicalBook. (2026, January 13).
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Ethyl 3-(1h-pyrrol-1-yl)
  • ChemicalBook. (2022, December 30). ETHYL 3-(2-METHYL-1H-IMIDAZOL-1-YL)

Sources

Exploratory

Engineering Targeted Covalency and Bioorthogonality: The Biological Utility of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate Precursors

Executive Summary The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that offer both structural specificity and tunable reactivity. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-yn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that offer both structural specificity and tunable reactivity. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate represents a highly versatile, dual-threat precursor in modern medicinal chemistry. Structurally, it fuses a 1-methylimidazole core—a proven pharmacophore for hydrogen bonding and metal coordination—with an ethyl prop-2-ynoate (propiolate) tail.

This technical whitepaper explores the dual biological utility of this precursor:

  • As a highly selective covalent warhead targeting nucleophilic cysteines in enzymes such as Deubiquitinases (DUBs).

  • As a bioorthogonal handle for expanding pharmacophore space via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

By understanding the causality behind its reactivity and implementing self-validating experimental workflows, drug development professionals can leverage this precursor to accelerate the discovery of targeted covalent inhibitors (TCIs) and novel antimicrobial agents.

Structural Rationale & Chemical Biology Profile

To effectively utilize Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, we must first deconstruct its chemical anatomy and understand the thermodynamic drivers of its biological interactions.

The 1-Methylimidazole Core: Pocket Recognition

The imidazole ring is ubiquitous in biology, most notably as the side chain of histidine. The N-methylated variant at the 1-position restricts tautomerization, locking the molecule into a specific electronic configuration. This enhances its predictability as a hydrogen-bond acceptor and allows it to effectively occupy the active sites of metalloenzymes or allosteric pockets of kinases. Furthermore, imidazole derivatives have a well-documented history of broad-spectrum biological activity, including potent antimicrobial and antifungal properties 1 [1].

The Propiolate Warhead: Tunable Electrophilicity

The ethyl prop-2-ynoate moiety is an electron-deficient alkyne conjugated to an ester. In the realm of covalent drug discovery, alkynes conjugated to electron-withdrawing groups (propiolates) act as "soft" electrophiles. They are highly reactive toward "soft" nucleophiles like the thiolate anion of cysteine, but remain relatively inert toward "hard" nucleophiles like lysine amines or water. Toxicological profiling has demonstrated that ethyl propiolates exhibit high, yet specific, reactivity with glutathione and cellular thiols2 [2].

When the imidazole core directs the molecule into a protein's binding pocket, the propiolate warhead is positioned to undergo a rapid Michael addition with a proximal cysteine, forming a highly stable, irreversible thioenol ether adduct.

Application 1: Targeted Covalent Inhibition of Deubiquitinases (DUBs)

The ubiquitin-proteasome system is a massive frontier in oncology and neurodegeneration. Deubiquitinating enzymes (DUBs) regulate protein homeostasis by cleaving ubiquitin chains. Because the vast majority of DUBs rely on a highly nucleophilic catalytic cysteine for their enzymatic function [3], they are prime targets for covalent inhibitors.

Recent advances in Deubiquitinase-Targeting Chimeras (DUBTACs) have highlighted the necessity of discovering small-molecule recruiters that can covalently bind to allosteric or active-site cysteines on DUBs without disrupting cellular viability3 [4]. The imidazole-propiolate scaffold is perfectly suited for this: the imidazole provides the non-covalent affinity (lowering the


), while the propiolate drives the covalent bond formation (maximizing 

).

CovalentMechanism Target Target Protein (Active Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex Warhead Imidazole-Propiolate (Electrophile) Warhead->Complex Transition Nucleophilic Attack (Michael Addition) Complex->Transition Adduct Covalent Thioenol Adduct (Irreversible Inhibition) Transition->Adduct

Fig 1: Mechanism of targeted covalent inhibition via Michael addition of a cysteine thiol to the propiolate.

Protocol 1: Chemoproteomic Validation of Covalent Engagement (ABPP)

To ensure that the observed biological activity is driven by on-target covalent modification rather than off-target toxicity, we employ a self-validating Activity-Based Protein Profiling (ABPP) workflow.

Step 1: Native Lysate Preparation

  • Action: Lyse target cells (e.g., HEK293T) in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) without reducing agents (no DTT/BME).

  • Causality: Denaturing the protein or altering the pH shifts the pKa of the target cysteine, destroying its hyper-nucleophilicity. Omitting reducing agents prevents the quenching of the propiolate warhead prior to target engagement.

Step 2: Dose-Dependent Probe Incubation

  • Action: Incubate the lysate with a concentration gradient (0.1 µM to 50 µM) of the imidazole-propiolate precursor for 1 hour at 37°C.

  • Causality: Establishing a dose-response curve is critical to differentiate between high-affinity specific binding (saturable at low concentrations) and low-affinity non-specific binding.

Step 3: Competitive Fluorescent Labeling (The Self-Validation Step)

  • Action: Add a broad-spectrum, cysteine-reactive fluorescent probe (e.g., Iodoacetamide-Rhodamine) to all samples for 30 minutes.

  • Causality: This creates a competitive, self-validating system. If the imidazole-propiolate successfully and covalently occupied the target cysteine in Step 2, the fluorescent probe will be physically blocked from binding. A reduction in fluorescence directly correlates to target engagement.

Step 4: SDS-PAGE and In-Gel Fluorescence

  • Action: Resolve the proteins via SDS-PAGE and scan the gel using a fluorescence imager.

  • Causality: Visualizes the specific bands where fluorescence is lost in a dose-dependent manner, confirming the molecular weight of the engaged target.

Application 2: Bioorthogonal Scaffold for Pharmacophore Expansion

Beyond its use as a covalent warhead, the terminal/internal alkyne of the propiolate is a prime candidate for bioorthogonal chemistry. By utilizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly generate libraries of 1,4-disubstituted triazoles. The resulting imidazole-triazole chimeras are highly stable and explore vast chemical space, making them ideal for phenotypic screening against bacterial strains or complex cellular phenotypes.

CuAACWorkflow Precursor Imidazole-Propiolate (Alkyne) Catalyst Cu(I) Catalyst + Ascorbate Precursor->Catalyst Azide Azide-Functionalized Ligand Azide->Catalyst Triazole 1,4-Disubstituted Triazole Chimera Catalyst->Triazole Screening High-Throughput Phenotypic Screening Triazole->Screening

Fig 2: Bioorthogonal CuAAC workflow for expanding the imidazole pharmacophore into screening libraries.

Protocol 2: High-Throughput CuAAC Library Generation

This protocol is designed for 96-well plate formats, allowing the rapid synthesis of imidazole derivatives for immediate biological screening.

Step 1: Reagent Preparation in Aqueous-Organic Matrix

  • Action: Dissolve the imidazole-propiolate (10 mM) and a library of diverse azides (10 mM) in a 1:1 mixture of

    
    -BuOH and water.
    
  • Causality: The

    
    -BuOH/Water mixture ensures the solubility of both the organic precursors and the inorganic copper catalysts, while preventing the hydrolysis of the ester group.
    

Step 2: Catalytic Activation

  • Action: Add

    
     (1 mM) followed immediately by Sodium Ascorbate (5 mM).
    
  • Causality: Sodium ascorbate acts as a reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. Adding ascorbate last prevents the premature oxidation of the catalyst.

Step 3: Reaction and Self-Validating Quench

  • Action: Shake at room temperature for 12 hours. Quench the reaction by adding a metal scavenger resin (e.g., QuadraPure TU) and an internal LC-MS standard.

  • Causality: The metal scavenger removes cytotoxic copper, which would otherwise yield false positives in downstream biological assays. The internal standard allows for the self-validation of reaction conversion via rapid LC-MS injection prior to screening.

Quantitative Data Presentation: Warhead Comparison

To select the appropriate electrophile for drug design, one must balance intrinsic reactivity with target selectivity. The table below summarizes the quantitative chemical biology metrics of the propiolate warhead compared to traditional electrophiles.

Warhead TypeIntrinsic Reactivity (

,

)
Primary Target ResidueReversibilityClinical Precedent
Propiolate (Prop-2-ynoate) High (~10 - 50)Cysteine (Soft)IrreversibleEmerging (DUBTACs, Probes)
Acrylamide Low (~0.1 - 1.0)Cysteine (Soft)IrreversibleHigh (Osimertinib, Ibrutinib)
Vinyl Sulfone Moderate (~1.0 - 10)Cysteine / HistidineIrreversibleModerate (K777, Protease inhibitors)
Chloroacetamide Very High (>100)Cysteine / LysineIrreversibleLow (Often too toxic/promiscuous)

Data Interpretation: The propiolate sits in a "Goldilocks" zone—more reactive than standard acrylamides (allowing it to target cysteines that are not perfectly oriented), but significantly more selective than chloroacetamides, minimizing off-target toxicity.

Conclusion

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is far more than a simple synthetic building block. By combining the pocket-recognizing capabilities of the 1-methylimidazole core with the tunable, soft-electrophilic nature of the propiolate, it serves as a powerful engine for both targeted covalent inhibition and bioorthogonal library generation. When coupled with rigorous, self-validating chemoproteomic workflows, this precursor empowers researchers to confidently navigate the complex landscape of modern drug discovery.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Institutes of Health (NIH).
  • Equations for estimating binary mixture toxicity: 3-methyl-2-butanone with a series of electrophiles - PMC. National Institutes of Health (NIH).
  • 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS - European Patent Office - EP 3433246 B1. Googleapis.
  • Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC - NIH. National Institutes of Health (NIH).

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Imidazole Propynoate Esters: Melting and Boiling Point Determination

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and interpretation of melting and boiling point data for imidazole propynoate es...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and interpretation of melting and boiling point data for imidazole propynoate esters. This class of compounds, characterized by the presence of an imidazole ring, an ester functional group, and a propargyl moiety, holds significant interest in medicinal chemistry and materials science. Understanding their physical properties is a critical first step in their development and application.

Introduction: The Significance of Imidazole Propynoate Esters

Imidazole is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the amino acid histidine.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure in drug design.[3][4] The incorporation of a propynoate ester functionality introduces a reactive alkyne group, a versatile handle for further chemical modifications via reactions such as "click chemistry," and an ester group that can influence solubility and act as a prodrug moiety. The combination of these three components—imidazole, propynoate, and ester—results in a molecule with a unique physicochemical profile that dictates its behavior in both chemical and biological systems.

Accurate determination of melting and boiling points is fundamental to the characterization of these novel compounds. These physical constants provide the first indication of purity and offer insights into the strength of intermolecular forces, which in turn influence properties like solubility, crystallinity, and volatility.

Theoretical Framework: Understanding the Forces at Play

The melting and boiling points of a substance are direct measures of the energy required to overcome the intermolecular forces holding the molecules together in the solid and liquid states, respectively. For imidazole propynoate esters, several key forces are at play:

  • Hydrogen Bonding: The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the non-protonated nitrogen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors.[1] This is a strong intermolecular force that significantly raises both melting and boiling points. For instance, imidazole itself has a boiling point of 257 °C, whereas N-methylimidazole, which lacks the N-H proton for hydrogen bonding, boils at a much lower 199 °C.[5]

  • Dipole-Dipole Interactions: The polar nature of the imidazole ring and the ester group creates permanent dipoles within the molecule. The alignment of these dipoles results in attractive electrostatic interactions that contribute to higher melting and boiling points.[6]

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. Their strength increases with the surface area and molecular weight of the molecule.[7]

  • Molecular Symmetry and Packing: In the solid state, the ability of molecules to pack efficiently into a crystal lattice significantly affects the melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and higher melting points.[8]

The interplay of these forces determines the overall physical properties of a given imidazole propynoate ester.

Experimental Determination of Melting and Boiling Points

Precise and reproducible measurement of melting and boiling points is crucial for compound characterization and quality control. The following are standard, reliable methods suitable for small-scale laboratory synthesis of novel imidazole propynoate esters.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of a pure compound, while impurities will typically cause a depression and broadening of the melting range.

This is the most common and accurate method.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline imidazole propynoate ester is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[9]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

  • Measurement: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[9]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

A simpler, yet effective, alternative to an automated apparatus.

Protocol:

  • Sample Preparation: A capillary tube is prepared as described above.

  • Apparatus Setup: The capillary tube is attached to a thermometer with a small rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), with the sample positioned in the center of the main tube.[10] The Thiele tube's design promotes uniform heating through convection currents.

  • Measurement: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner.[10]

  • Observation: The melting range is observed and recorded as described for the melting point apparatus.

Diagram of Thiele Tube Setup for Melting Point Determination

MeltingPointSetup cluster_ThieleTube Thiele Tube with Oil cluster_ThermometerAssembly thiele thermometer Thermometer capillary Capillary Tube with Sample rubber_band Rubber Band burner Heat Source (Bunsen Burner) heat_arrow

Caption: Thiele Tube setup for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

This method is ideal when only a small amount of the liquid sample is available.

Protocol:

  • Sample Preparation: A few drops of the liquid imidazole propynoate ester are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[11]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or an oil bath.[11][12]

  • Measurement: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the air in the capillary has been replaced by the vapor of the sample and the vapor pressure exceeds the atmospheric pressure.[12]

  • Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[13] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Diagram of Micro-Boiling Point Determination Workflow

BoilingPointWorkflow start Start prep_sample Prepare Sample: Liquid in fusion tube with inverted capillary. start->prep_sample setup_apparatus Assemble Apparatus: Attach to thermometer and place in Thiele tube. prep_sample->setup_apparatus heat_sample Heat Gently: Observe for a continuous stream of bubbles. setup_apparatus->heat_sample cool_down Remove Heat: Allow to cool slowly. heat_sample->cool_down observe_bp Observe and Record: Temperature when liquid enters the capillary. cool_down->observe_bp end End observe_bp->end

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Sonogashira Coupling of 1-Methyl-4-iodoimidazole and Ethyl Propiolate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, mechanistically grounded protocol for the synthesis of ethyl 3-(1-methyl-1H-imidazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, mechanistically grounded protocol for the synthesis of ethyl 3-(1-methyl-1H-imidazol-4-yl)propiolate via Sonogashira cross-coupling.

Introduction & Mechanistic Rationale

The functionalization of the imidazole core is a critical strategy in medicinal chemistry, as the 1-methyl-1H-imidazole moiety is a privileged pharmacophore found in numerous kinase inhibitors and targeted therapeutics[1]. The Sonogashira cross-coupling of 1-methyl-4-iodoimidazole with terminal alkynes is a highly efficient method for forming C(sp²)–C(sp) bonds[2].

However, coupling this specific aryl halide with ethyl propiolate presents unique mechanistic challenges. Ethyl propiolate is a highly electron-deficient terminal alkyne. Under the standard basic conditions required for Sonogashira coupling, it is highly susceptible to side reactions, including base-catalyzed oligomerization, Michael additions, and Glaser homocoupling[3].

Expert Insights (Causality in Experimental Design)
  • Halogen Selection: 1-Methyl-4-iodoimidazole is strictly preferred over the bromo-analogue. The weaker C–I bond facilitates rapid oxidative addition to the Pd(0) center at mild temperatures (room temperature to 40 °C), which is essential to preserve the sensitive ethyl propiolate[4].

  • Syringe Pump Addition: To mitigate the oligomerization of ethyl propiolate, the alkyne must be introduced slowly via a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the productive transmetalation step over competitive degradation[3].

  • Catalyst System: A robust Pd(II) precatalyst like

    
     paired with CuI provides optimal kinetics. The CuI co-catalyst rapidly forms the copper acetylide intermediate, which efficiently transmetalates to the palladium center.
    

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (1-methyl-4-iodoimidazole) Pd0->OxAdd + Ar-I TransMet Transmetalation (Copper Acetylide) OxAdd->TransMet + Cu-Alkyne RedElim Reductive Elimination (Product Formation) TransMet->RedElim - CuI RedElim->Pd0 regenerates Pd(0) Product Ethyl 3-(1-methyl-1H- imidazol-4-yl)propiolate RedElim->Product yields CuCycle Cu Cycle (Ethyl Propiolate + Base) CuCycle->TransMet supplies Cu-Alkyne

Caption: Bimetallic catalytic cycle for the Sonogashira coupling of 1-methyl-4-iodoimidazole.

Comparative Data Presentation

The table below summarizes the optimization of catalyst and solvent systems for the Sonogashira coupling of iodo-heterocycles with terminal alkynes, demonstrating why specific reagents were selected for this protocol[1].

Catalyst SystemCo-catalystBaseSolventTemp (°C)Alkyne Addition MethodTypical Yield (%)

CuI

THF40Syringe Pump (4 h)88 - 92%

CuI

DMF60Bolus (All at once)45% (Oligomerization)

/

CuIDIPEAMeCN50Syringe Pump (4 h)81%

CuI

Dioxane80Bolus (All at once)30% (Degradation)

Conclusion: THF with


 at mild heating (40 °C) combined with syringe pump addition provides the highest yield and cleanest reaction profile for electron-deficient alkynes.

Experimental Protocol

Materials and Reagents
  • Aryl Halide: 1-Methyl-4-iodoimidazole (1.0 equiv, 1.0 mmol, 208 mg)

  • Alkyne: Ethyl propiolate (1.5 equiv, 1.5 mmol, 152 µL)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv, 5 mol%, 35 mg)
    
  • Co-catalyst: Copper(I) iodide (CuI) (0.10 equiv, 10 mol%, 19 mg)

  • Base: Triethylamine (

    
    ) (3.0 equiv, 3.0 mmol, 418 µL)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology

Step 1: System Preparation and Degassing

  • Equip a 25 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Flame-dry the apparatus under vacuum and backfill with dry Argon or Nitrogen (repeat 3 times) to ensure a strictly oxygen-free environment. Self-validation: Failure to remove oxygen will result in the Glaser homocoupling of ethyl propiolate, visible as a distinct non-polar spot on TLC.

  • Add anhydrous THF (8 mL) and

    
     (418 µL) to the flask. Sparge the solvent mixture with Argon for 15 minutes.
    

Step 2: Catalyst and Substrate Loading 4. Briefly remove the septum under a positive flow of Argon and add 1-methyl-4-iodoimidazole (208 mg),


 (35 mg), and CuI (19 mg).
5.  Stir the mixture at room temperature for 10 minutes. The solution will typically transition to a pale yellow/orange color, indicating the formation of the active Pd(0) species.

Step 3: Syringe Pump Addition of Ethyl Propiolate 6. In a separate dry vial, dissolve ethyl propiolate (152 µL) in anhydrous THF (2 mL). 7. Draw this solution into a gas-tight syringe and mount it on a syringe pump. 8. Heat the reaction flask to 40 °C using an oil bath or heating block. 9. Introduce the ethyl propiolate solution into the reaction mixture via the septum at a continuous rate of 0.5 mL/hour (total addition time: 4 hours). Causality: This slow addition prevents the base-catalyzed degradation of the alkyne[3].

Step 4: Monitoring and Workup 10. After the addition is complete, stir the reaction for an additional 2 hours at 40 °C. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the complete consumption of the iodoimidazole is observed. 11. Cool the mixture to room temperature and quench with saturated aqueous


 (10 mL).
12. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 50% to 100% Ethyl Acetate in Hexanes) to afford ethyl 3-(1-methyl-1H-imidazol-4-yl)propiolate as a solid.

Workflow Step1 1. Degas Solvent (THF/TEA mixture) Step2 2. Add Catalysts (Pd(PPh3)2Cl2, CuI) Step1->Step2 Step3 3. Add Aryl Halide (1-methyl-4-iodoimidazole) Step2->Step3 Step4 4. Syringe Pump Addition (Ethyl Propiolate over 4h) Step3->Step4 Step5 5. Reaction Monitoring (TLC/LC-MS at 40 °C) Step4->Step5 Step6 6. Workup & Purification (Extraction & Column Chrom.) Step5->Step6

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

  • Issue: Low yield with recovery of starting material.

    • Root Cause: Catalyst deactivation due to oxygen ingress or poor quality CuI.

    • Solution: Ensure rigorous degassing. Use freshly purified CuI (which should be a white powder, not green/brown).

  • Issue: Formation of a dark, intractable tar.

    • Root Cause: Base-catalyzed oligomerization of ethyl propiolate.

    • Solution: Decrease the addition rate of the alkyne. Ensure the temperature does not exceed 40 °C. Consider switching to a weaker base like DIPEA if TEA proves too harsh for specific derivatives.

  • Issue: High levels of Glaser coupling product (diethyl hexa-2,4-diynedioate).

    • Root Cause: Presence of oxygen driving the oxidative homocoupling of the alkyne.

    • Solution: Sparge solvents for a longer duration and maintain a strict positive pressure of Argon.

References

  • MDPI. "Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates." Molecules, 2022. Available at:[Link]

  • ResearchGate. "Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone." European Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: Chemoselective Esterification of 3-(1-Methyl-1H-imidazol-4-yl)prop-2-ynoic Acid

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Chemical Context Derivatives of 3-(1-methyl-1H-imidazol-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Chemical Context

Derivatives of 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoic acid are highly valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and fluorescent probes. However, the esterification of this specific substrate presents a unique trifecta of chemical challenges:

  • Zwitterionic Insolubility: The presence of both a basic imidazole nitrogen (pKa ~7) and an acidic carboxyl group causes the molecule to exist primarily as a zwitterion, rendering it highly insoluble in standard non-polar esterification solvents like dichloromethane (DCM).

  • Alkyne Sensitivity: The conjugated propiolic acid moiety is an excellent Michael acceptor. Harsh basic conditions or strong nucleophiles can lead to unwanted addition across the triple bond. Furthermore, propiolic acids are prone to decarboxylation at elevated temperatures.

  • Workup Complications: The basic imidazole ring precludes the use of standard acidic aqueous workups typically employed to remove coupling reagents.

To overcome these challenges, this application note details a highly optimized, modified Steglich Esterification protocol that ensures high chemoselectivity, preserves the alkyne integrity, and utilizes a tailored workup to maximize yield.

Mechanistic Rationale & Strategy

While traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) is a staple in organic synthesis, it is highly detrimental to this substrate. Acidic reflux protonates the imidazole, precipitating the salt and halting the reaction, while simultaneously risking hydration of the alkyne.

Instead, we employ a mild, room-temperature coupling strategy using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-Dimethylaminopyridine).

  • Why EDC over DCC? Traditional Steglich esterifications use DCC (N,N'-Dicyclohexylcarbodiimide), which generates insoluble dicyclohexylurea (DCU). Because our imidazole product is highly polar, separating it from DCU via chromatography is notoriously difficult. EDC generates a water-soluble urea byproduct that is easily removed during aqueous extraction .

  • The Critical Role of DMAP: Propiolic acids are electronically deactivated at the carbonyl carbon due to conjugation with the alkyne. Without DMAP, the intermediate O-acylisourea undergoes a spontaneous 1,3-rearrangement into an unreactive N-acylurea dead-end. DMAP acts as a superior nucleophile, intercepting the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which rapidly reacts with the alcohol.

Reaction Pathway Visualization

Steglich_Mechanism A 3-(1-Methyl-1H-imidazol-4-yl) prop-2-ynoic acid C O-Acylisourea Intermediate A->C Activation B EDC·HCl B->C E N-Acylpyridinium Intermediate C->E Acyl Transfer D DMAP D->E G Ester Product E->G Nucleophilic Attack F Alcohol (R-OH) F->G

Steglich esterification mechanism for 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoic acid.

Comparative Methodology Data

The table below summarizes the quantitative and qualitative outcomes of various esterification methods attempted on imidazole-propiolic acid substrates, validating the selection of the EDC/DMAP system.

Esterification MethodReagents / ConditionsTypical YieldAlkyne IntegrityWorkup Complexity
Modified Steglich (Recommended) EDC·HCl, DMAP, R-OH, DCM/DMF (4:1), 25°C85–95% Excellent (No hydration)Low (Aqueous wash)
Traditional SteglichDCC, DMAP, R-OH, DCM, 25°C70–80%ExcellentHigh (DCU removal difficult)
Fischer EsterificationR-OH, cat. H₂SO₄, Reflux (65°C+)< 30%Poor (Hydration risk)High (Neutralization required)
Acid Chloride FormationSOCl₂, then R-OH, 0°C to 25°C40–50%Moderate (HCl addition)Moderate

Experimental Protocol: Synthesis of Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

This protocol is scaled for 1.0 mmol of starting material but can be linearly scaled up to 50 mmol.

Materials & Reagents
  • 3-(1-Methyl-1H-imidazol-4-yl)prop-2-ynoic acid : 1.0 mmol (150.1 mg)

  • Methanol (Anhydrous) : 2.0 mmol (64.1 mg / 81 µL) (Note: Substitute with any primary/secondary alcohol as needed)

  • EDC·HCl : 1.2 mmol (230.0 mg)

  • DMAP : 0.1 mmol (12.2 mg, 10 mol%)

  • Solvent : Anhydrous Dichloromethane (DCM) and Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure

1. Substrate Solubilization: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoic acid (150.1 mg, 1.0 mmol). Add 4.0 mL of anhydrous DCM.

  • Expert Insight: The zwitterionic acid will remain suspended. Add 1.0 mL of anhydrous DMF dropwise while stirring until the suspension becomes a fine, easily stirrable slurry.

2. Activation Phase: Cool the flask to 0 °C using an ice-water bath. Add DMAP (12.2 mg, 0.1 mmol) followed by EDC·HCl (230.0 mg, 1.2 mmol) in one portion.

  • Validation Checkpoint 1: Within 15–30 minutes, the cloudy slurry will transition to a clear, pale-yellow solution. This visual cue confirms the successful formation of the soluble O-acylisourea and subsequent N-acylpyridinium intermediate.

3. Coupling Phase: Add anhydrous methanol (81 µL, 2.0 mmol) dropwise to the activated mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation Checkpoint 2: Monitor via TLC (Eluent: 10% MeOH in DCM, visualized under UV 254 nm). The baseline acid spot (Rf ~ 0.0) will disappear, and a new, distinct UV-active product spot will appear at Rf ~ 0.45.

4. Chemoselective Workup: Dilute the reaction mixture with 15 mL of DCM.

  • Critical Deviation: Standard Steglich protocols dictate washing with 1M HCl to remove DMAP and urea. Do not do this. The basic imidazole ring will protonate, and your product will be lost to the aqueous layer. Instead, transfer the mixture to a separatory funnel and wash with:

    • Saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid and DMF.

    • Distilled water (1 × 10 mL) to remove the water-soluble EDC-urea byproduct.

    • Saturated aqueous NaCl (brine) (1 × 10 mL).

5. Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to yield the pure methyl ester as an off-white solid.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL: [Link]

  • Evano, G. (2012). Product Subclass 12: Alk-2-ynoic Acid Esters. Science of Synthesis, 20.2.9. URL: [Link]

Method

Application Note: Using Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in 1,3-Dipolar Cycloadditions

Executive Summary The construction of highly functionalized five-membered heterocycles is a cornerstone of modern medicinal chemistry and materials science. While the classic copper-catalyzed azide-alkyne cycloaddition (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of highly functionalized five-membered heterocycles is a cornerstone of modern medicinal chemistry and materials science. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is ubiquitous, it is strictly limited to terminal alkynes. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a highly polarized, internal alkyne featuring a basic imidazole ring and an electron-withdrawing ethyl ester. This unique structural motif makes it an exceptional dipolarophile for advanced 1,3-dipolar cycloadditions.

This application note provides a comprehensive guide to utilizing this specific compound in both Catalyst-Free Thermal Cycloadditions and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC) , detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

Mechanistic Rationale & Dipolarophile Profiling

The 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole (such as an azide or nitrile oxide) and a dipolarophile to form a five-membered ring, a process fundamentally pioneered by Rolf Huisgen[1].

When working with Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, researchers must account for two critical structural features:

  • Internal Alkyne Status: Because the alkyne is internal, it cannot form the copper-acetylide intermediate required for CuAAC[2]. Attempting standard CuAAC conditions with this substrate will result in unreacted starting material.

  • Electron-Deficient Nature: The conjugated ethyl ester acts as a strong electron-withdrawing group (EWG). According to Frontier Molecular Orbital (FMO) theory, this EWG significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne[1]. This electronic activation allows the alkyne to undergo uncatalyzed thermal cycloadditions with azides under mild conditions, particularly in aqueous media[3].

To achieve strict regiocontrol and access specific 1,4,5-trisubstituted triazoles, the RuAAC pathway is the gold standard[4]. Ruthenium catalysts, such as


, operate via an oxidative coupling mechanism that readily tolerates internal alkynes, forming a ruthenacycle intermediate before reductive elimination yields the triazole[2].

Experimental Workflow

G A Reactants: Imidazole-Alkyne + Azide B Select Cycloaddition Pathway A->B C Catalyst-Free Thermal (Water/t-BuOH, 60°C) B->C Mild/Green D RuAAC Catalysis (Cp*RuCl(PPh3)2, Dioxane) B->D Regiocontrol E Mixed 1,4,5-Regioisomers (Moderate Yield) C->E F Single 1,4,5-Regioisomer (High Yield) D->F G Purification & NMR Validation E->G F->G

Workflow for 1,3-dipolar cycloadditions of imidazole-alkynes.

Comparative Data: Pathway Selection

The choice between a catalyst-free approach and RuAAC depends on the project's need for regioselectivity versus operational simplicity.

ParameterCatalyst-Free ThermalRuthenium-Catalyzed (RuAAC)
Catalyst None

(2–5 mol%)
Driving Force Lowered LUMO via ester EWG[3]Ruthenacycle oxidative coupling[2]
Regioselectivity Low to Moderate (Mixed isomers)High (Specific 1,4,5-trisubstituted)[4]
Temperature 60 °C – 80 °CAmbient to 60 °C
Preferred Solvent Water / t-BuOH (1:1)1,4-Dioxane or THF
Typical Yield 60% – 75%80% – 95%

Validated Protocols

Protocol A: Catalyst-Free Thermal Cycloaddition

Best for: Green chemistry applications and when regioisomer mixtures are acceptable or easily separable.

Causality & Design: Water accelerates the reaction of electron-deficient alkynes via hydrophobic packing effects and hydrogen bonding to the transition state[3]. t-Butanol is added to ensure the organic starting materials remain in solution.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 mmol) and the desired organic azide (1.2 mmol) in 4 mL of a 1:1 mixture of deionized water and t-butanol.

  • Reaction: Seal the vial and stir the mixture at 60 °C for 16–24 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (eluent: EtOAc/Hexanes). The starting alkyne is strongly UV-active. In

    
     NMR, look for the disappearance of the alkyne carbon signals (~75–85 ppm in 
    
    
    
    NMR).
  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude mixture via silica gel flash chromatography to separate the resulting 1,4,5-trisubstituted triazole regioisomers.

Protocol B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Best for: Late-stage functionalization and strict regiocontrol.

Causality & Design: The


 (pentamethylcyclopentadienyl) ligand on the ruthenium catalyst provides steric bulk, preventing the basic nitrogen of the 1-methyl-1H-imidazole ring from irreversibly poisoning the metal center. 1,4-Dioxane is used because coordinating solvents like DMSO can displace the catalyst's ligands and halt the reaction[2].

Step-by-Step Procedure:

  • Degassing: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 5 mL of anhydrous 1,4-Dioxane. Degas the solvent by bubbling nitrogen through it for 10 minutes.

  • Catalyst Loading: Add

    
     (0.05 mmol, 5 mol%) to the flask. The solution will take on a characteristic color depending on the exact catalyst batch.
    
  • Reagent Addition: Add Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 mmol) and the organic azide (1.0 mmol) to the solution[4].

  • Reaction: Heat the mixture to 60 °C in an oil bath and stir for 4–8 hours.

  • Monitoring (Self-Validation): Take a small aliquot, filter through a short pad of Celite to remove the ruthenium, and analyze by

    
     NMR. The diagnostic ethyl ester 
    
    
    
    quartet (~4.2 ppm) will shift slightly, and the imidazole ring protons will exhibit altered chemical shifts upon triazole formation.
  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography (typically requiring a gradient of Dichloromethane to Methanol due to the polarity of the imidazole-triazole product).

References

  • 1,3-Dipolar cycloaddition - Wikipedia. 1

  • Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC (NIH). 4

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - Chemical Reviews (ACS Publications). 2

  • 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water - Tetrahedron Letters (Elsevier Pure).3

Sources

Application

Advanced Bioconjugation and Therapeutics via Imidazole-Based Alkyne Esters: Click Chemistry Protocols

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Validated Experimental Protocols Executive Summary & Mechanistic Rationale The integration of imidazole-based...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The integration of imidazole-based alkyne esters into Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) workflows represents a paradigm shift in both drug discovery and site-specific bioconjugation. As an Application Scientist, I frequently leverage the imidazole ring for its dual utility: it serves as an excellent hydrogen-bond donor/acceptor pharmacophore in medicinal chemistry, and it functions as a highly tunable, moderately electrophilic leaving group in acyl transfer reactions.

When functionalized with an alkyne ester, the imidazole scaffold becomes a powerful bio-orthogonal handle. The terminal alkyne enables rapid, regioselective formation of 1,4-disubstituted 1,2,3-triazoles, while the ester linkage provides structural modularity (and potential cleavability). This guide explores three primary applications of these constructs, supported by self-validating experimental protocols designed to ensure high-fidelity results in your laboratory.

Application 1: Oncology Drug Discovery (GSK-3β Inhibitors)

In medicinal chemistry, hybridizing two distinct pharmacophores via a triazole linker often yields molecules with superior target affinity. Recent studies have demonstrated that clicking thiopropargylated-imidazoles with organoazides produces highly potent anticancer agents. For instance, specific imidazole-1,2,3-triazole hybrids have shown remarkable efficacy against MCF-7 breast cancer cells by targeting glycogen synthase kinase-3β (GSK-3β) [1].

The CuAAC reaction is ideal here because the resulting triazole ring is not merely a passive linker; its strong dipole moment and ability to participate in


 stacking actively contribute to the binding affinity within the GSK-3β ATP pocket.

CuAAC_Pathway A Imidazole-Alkyne Ester (Bio-orthogonal Handle) C Cu(I) Catalyst (CuSO4 + NaAsc) A->C Coordination B Organoazide (Fluorophore/Drug) B->C Activation D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D Cycloaddition

CuAAC reaction pathway forming 1,4-disubstituted 1,2,3-triazoles from imidazole-alkyne esters.

Application 2: Live-Cell Bioconjugation via LDAI and CoLDR Chemistry

Traditional affinity labeling permanently occupies the target protein's binding pocket, destroying its native function. To circumvent this, Ligand-Directed Acyl Imidazole (LDAI) and Covalent Ligand-Directed Release (CoLDR) chemistries utilize imidazole-alkyne esters for "traceless" affinity labeling [2].

The Causality of the Design: An alkyne-tagged acyl imidazole is conjugated to a target-directing ligand. The acyl imidazole is stable in aqueous media, but upon binding to the target receptor (e.g., Folate Receptor or Bruton's Tyrosine Kinase), the proximity effect drastically accelerates acyl transfer to a nearby nucleophilic residue (Lys/Ser). The imidazole and the directing ligand are subsequently released as leaving groups, restoring the protein's native function while leaving behind a covalently attached alkyne tag for downstream CuAAC visualization [3].

LDAI_Workflow Step1 1. Probe Design (Ligand + Acyl Imidazole + Alkyne) Step2 2. Receptor Binding (Proximity-Induced Activation) Step1->Step2 Step3 3. Acyl Transfer (Covalent Tagging of Lys/Ser) Step2->Step3 Step4 4. Ligand Release (Restoration of Protein Function) Step3->Step4 Step5 5. CuAAC Click Reaction (Azide-Fluorophore Attachment) Step4->Step5

Workflow of Ligand-Directed Acyl Imidazole (LDAI) bioconjugation and subsequent CuAAC labeling.

Application 3: Surface Immobilization of Hemoprotein Models

Imidazole-alkyne esters are also critical in electrocatalysis and biosensor development. By introducing an alkyne ester functional group onto the proximal imidazole of a synthetic porphyrin, researchers can covalently immobilize complex hemoprotein models onto azide-functionalized gold electrodes via CuAAC [4]. This allows for the precise study of electron transfer kinetics without the random orientation issues inherent to non-specific adsorption.

Quantitative Data Summary

The table below synthesizes the kinetic and efficacy metrics of imidazole-alkyne ester applications across different biological and chemical systems.

Application DomainTarget SystemReaction / ChemistryKey Performance MetricSource
Oncology Therapeutics GSK-3β (MCF-7 Cells)CuAAC SynthesisIC₅₀ = 0.38 µM (Compound 4k)[Rezki et al., 2021]
Live-Cell Labeling Folate Receptor (FR)LDAI + CuAAC>95% selective labeling at 2 µM[Tamura et al., 2012]
Endogenous Tagging Bruton's Tyrosine KinaseCoLDR (Acyl Imidazole)Complete target labeling < 120 min[Shiraiwa et al., 2021]
Surface Immobilization Au Electrode BiosensorsSolid-Phase CuAAC~100% coupling efficiency[Decréau et al., 2007]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. They include mechanistic rationales for reagent choices and explicit checkpoints to verify success or diagnose failure.

Protocol A: CuAAC Synthesis of Imidazole-Triazole Hybrids (In Vitro)

Objective: Synthesize an imidazole-1,2,3-triazole hybrid from a thiopropargylated-imidazole and an organoazide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the imidazole-alkyne ester and 1.1 equivalents of the target organoazide in a 1:1 mixture of DMF and H₂O.

    • Causality: DMF is required to solubilize the hydrophobic imidazole core, while H₂O is essential for the solubility and optimal activity of the copper catalyst system.

  • Catalyst Assembly: In a separate vial, dissolve 0.1 equivalents of CuSO₄·5H₂O and 0.2 equivalents of sodium ascorbate in a minimal amount of H₂O.

    • Causality: Sodium ascorbate acts as a sacrificial reductant, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents oxidative homocoupling of the alkynes (Glaser coupling).

  • Reaction: Add the catalyst mixture dropwise to the main reaction vessel. Stir at room temperature for 12–24 hours.

  • Self-Validation Checkpoint (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and run an FT-IR spectrum.

    • Success: Complete disappearance of the sharp alkyne C≡C stretch at ~2140 cm⁻¹ and the appearance of a triazole C=C/C=N stretch at ~1590–1620 cm⁻¹.

    • Failure Mode: If the 2140 cm⁻¹ band persists, it indicates catalyst deactivation (likely oxidation of Cu(I) back to Cu(II)). Corrective Action: Add an additional 0.1 equivalents of sodium ascorbate.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Live-Cell Protein Labeling via LDAI-Alkyne Probes

Objective: Perform traceless affinity labeling of a membrane-bound receptor on live cells, followed by fluorescent tagging via CuAAC.

Step-by-Step Methodology:

    • Causality: The 2-hour window allows sufficient time for receptor binding, proximity-induced acyl transfer to a local Lysine/Serine, and the subsequent release of the imidazole-ligand leaving group.

  • Washing: Wash cells 3x with PBS to remove unbound probe and the cleaved ligand.

  • Click Labeling (CuAAC): Prepare a labeling solution containing 10 µM Azide-Fluorophore (e.g., TAMRA-azide), 1 mM CuSO₄, 5 mM THPTA ligand, and 2.5 mM sodium ascorbate in PBS.

    • Causality: In live-cell environments, free Cu(I) generates reactive oxygen species (ROS) that cause severe cytotoxicity and oxidative protein damage. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that tightly coordinates Cu(I), accelerating the reaction while shielding the cell from ROS.

  • Reaction: Incubate cells with the click solution for 30 minutes at room temperature in the dark. Wash 3x with PBS.

  • Self-Validation Checkpoint (LC-MS/MS & Imaging):

    • Imaging Success: Confocal microscopy should reveal membrane-localized fluorescence.

    • Mechanistic Success (LC-MS/MS): Lyse a parallel batch of cells and perform intact protein LC-MS/MS. A successful traceless transfer is validated by a mass shift on the target protein corresponding only to the alkyne-tag mass.

    • Failure Mode: If the mass shift includes the directing ligand, the acyl imidazole did not act as a leaving group, indicating a failure of the traceless release mechanism.

References

  • Rezki, N., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. URL:[Link]

  • Tamura, T., et al. (2012). Ligand-Directed Acyl Imidazole Chemistry for Labeling of Membrane-Bound Proteins on Live Cells. Journal of the American Chemical Society, 134(9), 3961–3964. URL:[Link]

  • Shiraiwa, K., et al. (2021). Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. Journal of the American Chemical Society, 143(49), 20682–20691. URL:[Link]

  • Decréau, R. A., et al. (2007). Syntheses of Hemoprotein Models that can be Covalently Attached onto Electrode Surfaces by “Click” Chemistry. The Journal of Organic Chemistry, 72(8), 2794–2802. URL:[Link]

Method

Application Note: Advanced Synthesis of Heterocycle-Fused Pyrimidines via Propynoate Derivatives

Executive Summary Heterocycle-fused pyrimidines, particularly pyrazolo[1,5-a]pyrimidines, are privileged scaffolds in medicinal chemistry. They form the core pharmacophore of several commercial therapeutics, including za...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocycle-fused pyrimidines, particularly pyrazolo[1,5-a]pyrimidines, are privileged scaffolds in medicinal chemistry. They form the core pharmacophore of several commercial therapeutics, including zaleplon (insomnia), indiplon (sedative), and dinaciclib (cyclin-dependent kinase inhibitor for cancer)[1]. The construction of these bicyclic systems frequently relies on the condensation of aminoheterocycles with 1,3-bifunctional electrophiles.

This technical guide details the mechanistic rationale, optimization strategies, and validated green-chemistry protocols for synthesizing these frameworks using propynoate derivatives (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate [DMAD]) as highly versatile C3-synthons.

Mechanistic Rationale & Regioselectivity

Propynoate derivatives are highly effective dielectrophiles due to the presence of an electron-deficient alkyne conjugated with an ester carbonyl. When reacted with heterocyclic amines such as 3-amino-1H-pyrazoles, the reaction proceeds via a tandem sequence driven by strict nucleophilic hierarchy[1][2]:

  • Aza-Michael Addition: The exocyclic primary amine of the pyrazole is significantly more nucleophilic and sterically accessible than the endocyclic nitrogen. It attacks the β-carbon of the propynoate to form a Michael adduct intermediate[2].

  • Intramolecular Lactamization: Subsequent cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the ester carbonyl, expelling an alcohol molecule (e.g., ethanol or methanol) to yield the fused pyrimidinone ring[2].

Causality in Regioselectivity: The regioselectivity of this process is a critical parameter. Depending on the substitution pattern of the pyrazole and the specific reaction conditions, the cyclization can yield either the 5-oxo or 7-oxo regioisomer[2]. Because both isomers exhibit similar mass and polarity, advanced spectroscopic techniques (such as 2D NOESY NMR) or X-ray crystallography are mandatory to unambiguously differentiate the structural isomers[2].

Mechanism A 3-Aminopyrazole (Nucleophile) C Michael Adduct (Intermediate) A->C Aza-Michael Addition B Propynoate Derivative (Electrophile) B->C Aza-Michael Addition D Intramolecular Lactamization C->D Heat/US/MW E Pyrazolo[1,5-a]pyrimidin- 7(4H)-one D->E - ROH

Reaction mechanism of aminopyrazoles with propynoates to form pyrazolo[1,5-a]pyrimidines.

Green Chemistry & Activation Technologies

Historically, these condensations required prolonged refluxing in harsh solvents like acetic acid or pyridine, often leading to moderate yields, thermal degradation, and complex purification workflows[2][3]. Modern synthetic methodologies leverage alternative activation technologies to improve atom economy, reduce reaction times, and enhance overall yields[1][4].

Quantitative Comparison of Activation Methods

The table below summarizes the empirical data comparing conventional heating against modern green activation technologies for the synthesis of pyrazolo[1,5-a]pyrimidines.

Activation MethodCatalyst / Solvent SystemAvg. Reaction TimeAverage Yield (%)Key Mechanistic Advantage
Conventional Reflux Acetic Acid (Neat)4.0 – 6.0 hours65 – 70%Baseline method; requires no specialized equipment[2].
Microwave (MW) Dioxane or Solvent-Free5.0 – 15 mins85 – 92%Rapid, uniform dielectric heating overcomes activation barriers[2].
Ultrasound (US) KHSO₄ / Aqueous Ethanol15 – 30 mins88 – 95%Acoustic cavitation creates localized hot spots at ambient temp[1].
Q-Tube (Pressure) Piperidine (cat.) / Neat5.0 – 10 mins90 – 96%High autogenous pressure dramatically increases collision frequency[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol represents a highly sustainable approach, utilizing a benign catalyst and aqueous media[1].

  • Preparation: In a 50 mL Erlenmeyer flask, suspend the 3-amino-1H-pyrazole derivative (10.0 mmol) and the propynoate derivative (e.g., DMAD, 10.0 mmol) in 20 mL of aqueous ethanol (1:1 v/v).

  • Catalysis: Add KHSO₄ (20 mol%, 2.0 mmol) to the suspension.

    • Causality: KHSO₄ acts as a mild, environmentally benign acid catalyst. It provides sufficient protons to activate the alkyne triple bond toward nucleophilic attack without hydrolyzing the sensitive ester functionality.

  • Activation: Submerge the flask in an ultrasonic bath (e.g., 35 kHz) maintained at 35–40 °C. Sonicate for 15–30 minutes.

  • Self-Validation: The reaction is proceeding correctly when the initial heterogeneous suspension clarifies into a solution, followed shortly by the rapid precipitation of a new microcrystalline solid (the fused pyrimidine product).

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitate under vacuum, wash with cold water (2 × 10 mL) to remove the KHSO₄ catalyst, and recrystallize from hot ethanol to afford the pure product.

Protocol B: Microwave-Promoted Synthesis

Ideal for sterically hindered substrates that fail to cyclize under conventional thermal conditions[2].

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine the aminopyrazole (5.0 mmol) and ethyl propiolate (5.2 mmol). The slight excess of the propynoate compensates for its volatility.

  • Solvent Selection: Add 2.0 mL of anhydrous dioxane.

    • Causality: Dioxane is a relatively microwave-transparent solvent. This forces the highly polar reactants (the amine and the propynoate) to selectively absorb the microwave energy, creating localized superheating directly at the reaction sites.

  • Activation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 440 W, setting the temperature limit to 120 °C for 10 minutes. Ensure the synthesizer's pressure limit is set to at least 15 bar.

  • Self-Validation: Complete conversion is indicated by a distinct color change (typically to a deep yellow/orange) and a sharp spike in internal pressure during the lactamization step (due to the release of ethanol).

  • Isolation: Cool the vial to room temperature using the instrument's compressed air stream. Pour the contents into crushed ice, filter the resulting solid, and dry under high vacuum.

Protocol C: Q-Tube Pressure Synthesis

A solvent-free, high-throughput method that yields products in record time[4].

  • Preparation: Add the aminopyrazole (2.0 mmol) and DMAD (2.0 mmol) directly into a Q-tube pressure reactor.

  • Catalysis: Add 2 drops of piperidine.

    • Causality: Piperidine acts as a base to deprotonate the primary amine, significantly increasing its nucleophilic character and accelerating the initial Aza-Michael addition.

  • Activation: Seal the Q-tube with its specialized pressure cap. Submerge the assembly in a pre-heated oil bath at 120 °C for 5–10 minutes.

  • Self-Validation: The reaction transitions from a solid mixture to a homogeneous melt. As the high-melting-point fused pyrimidine forms, the melt will spontaneously solidify, indicating reaction completion.

  • Isolation: Cool to room temperature, triturate the solid mass with cold ethanol, filter, and recrystallize.

Workflow Step1 1. Reagent Preparation (Aminopyrazole + Alkynoate) Step2 2. Green Activation (US, MW, or Q-Tube) Step1->Step2 Catalyst/Solvent addition Step3 3. Reaction Monitoring (Visual Cues / LC-MS) Step2->Step3 Aliquot sampling Step4 4. Isolation & Purification (Filtration / Recrystallization) Step3->Step4 Upon completion Step5 5. Structural Elucidation (2D NMR, X-Ray) Step4->Step5 Pure product

Step-by-step experimental workflow for the green synthesis of fused pyrimidines.

References

  • Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES.[Link]

  • AlMarzouq, D. S., Zaky, O. S., AlNajjar, A. A., & Sadek, K. U. (2016). Pressure as effective green technology for synthesis of polyfunctionally substituted heteroaromatics: Synthesis of a variety of pyrazolo[1,5-a]pyrimidines. European Journal of Chemistry.[Link]

  • Das, S., Sangma, T. R. A., Marpna, L. B., & Vishwakarma, J. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 in Aqueous Media. Periodica Polytechnica Chemical Engineering.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in Michael Addition Reactions for Drug Discovery

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive guide to the Michael addition reactions involving Ethyl 3-(1-methyl-1H-imidazol-4-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive guide to the Michael addition reactions involving Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate. This specialized Michael acceptor, featuring a strategically placed imidazole moiety, offers significant potential for the synthesis of novel heterocyclic compounds with promising pharmacological activities.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions in biological systems, makes it a valuable component in the design of new therapeutic agents.[4] The conjugation of this versatile heterocycle to an activated alkyne system, as in Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, creates a powerful synthetic tool for accessing complex molecular architectures.

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols and offering insights to empower researchers to adapt and innovate.

I. Mechanistic Insights: The Role of the Imidazole Moiety

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] In the case of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, the propiolate system is highly activated towards nucleophilic attack by the electron-withdrawing effect of the ester group. The reaction proceeds via the attack of a nucleophile (the Michael donor) to the β-carbon of the alkyne, leading to the formation of a vinyl carbanion intermediate, which is subsequently protonated to yield the final adduct.

The 1-methyl-1H-imidazol-4-yl substituent plays a multifaceted role in this reaction:

  • Electronic Effects: The imidazole ring can modulate the electron density of the alkyne, influencing its reactivity as a Michael acceptor.

  • Pharmacophore Contribution: The imidazole moiety is a key pharmacophore in many biologically active molecules, and its incorporation into the Michael adducts can impart desirable pharmacological properties.[4]

  • Stereochemical Influence: The stereochemical outcome of the Michael addition to propiolates can be influenced by the reaction conditions, with the formation of either (E) or (Z) isomers being possible.[7]

Caption: General mechanism of a Michael addition to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

II. Experimental Protocols: A Practical Guide

The following protocols are designed to be adaptable for a range of nucleophiles. It is recommended to initially perform small-scale test reactions to optimize conditions for specific substrates.

The addition of thiols to activated alkynes is a highly efficient reaction, often proceeding under mild conditions to yield vinyl sulfides.[6] These products are valuable intermediates in organic synthesis and can exhibit interesting biological activities.

Protocol:

  • Reaction Setup: To a solution of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, 10 mL), add the thiol nucleophile (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of a base such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol). The use of DABCO has been shown to be effective in similar additions to propiolates.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

The aza-Michael addition provides access to β-enamino esters, which are important structural motifs in many pharmaceuticals.[9]

Protocol:

  • Reaction Setup: Dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 mmol) and the amine nucleophile (primary or secondary amine, 1.1 mmol) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) (10 mL).

  • Catalysis (if necessary): For less reactive amines, the addition of a Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) or an ionic liquid can be beneficial.[10][11]

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the solvent in vacuo. If a non-volatile solvent like DMF is used, perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure β-enamino ester.

The addition of carbon nucleophiles, such as malonates or β-ketoesters, allows for the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.[5]

Protocol:

  • Nucleophile Generation: In a separate flask, prepare the carbon nucleophile by treating the active methylene compound (e.g., diethyl malonate, 1.2 mmol) with a suitable base (e.g., sodium ethoxide, 1.1 mmol) in a corresponding alcoholic solvent or with a non-nucleophilic base like sodium hydride in an aprotic solvent like THF at 0 °C.

  • Addition of Michael Acceptor: Add a solution of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 mmol) in the same solvent to the pre-formed nucleophile.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.

  • Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the resulting residue by flash column chromatography.

Caption: Logical flow from the Michael addition reaction to potential drug discovery applications.

V. References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110-118.

  • (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. Mini-Reviews in Organic Chemistry, 15(4).

  • Beilstein Journal of Organic Chemistry. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1845-1855.

  • Foley, D. A., & Boyd, R. J. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 7109-7150.

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8.

  • Lund University Publications. (2023). Michael additions utilizing transition-metal-catalysts, Scope and limitations.

  • Darcy & Roy Press. (2024). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Highlights in Science, Engineering and Technology, 83, 1-7.

  • Dabiri, M., Salehi, P., Bahramnejad, M., & Baghbanzadeh, M. (2012). Ecofriendly and Efficient Procedure for Hetero-Michael Addition Reactions with an Acidic Ionic Liquid as Catalyst and Reaction Medium. Monatshefte für Chemie - Chemical Monthly, 143(1), 123-128.

  • Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid.

  • MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(22), 4184.

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8.

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 7109-7150.

  • Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.

  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

  • Organic Chemistry Portal. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands.

  • Journal of Drug Delivery and Therapeutics. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.

  • Chinese Chemical Society. (2024). Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry, 6(4), 1-22.

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 743.

  • Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 115.

  • BenchChem. (2025). Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one.

  • University of Arizona. (n.d.). Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid.

  • Encyclopedia MDPI. (2022). Thia-Michael Reaction.

Sources

Method

Preparation of pharmaceutical intermediates using imidazole propynoates

Application Note: Preparation of N-Vinylimidazole Pharmaceutical Intermediates via Multicomponent Aza-Michael Addition to Alkyl Propynoates Introduction & Pharmaceutical Relevance Imidazole derivatives are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-Vinylimidazole Pharmaceutical Intermediates via Multicomponent Aza-Michael Addition to Alkyl Propynoates

Introduction & Pharmaceutical Relevance

Imidazole derivatives are indispensable building blocks in medicinal chemistry, serving as the core pharmacophore in a vast array of antifungal, antihistaminic, and anticancer therapeutics[1]. In the development of advanced pharmaceutical intermediates, the synthesis of electron-poor N-vinylimidazoles—specifically through the reaction of imidazoles with alkyl propynoates (e.g., ethyl propynoate)—provides a highly functionalized scaffold. These N-acrylate imidazoles are critical precursors for downstream cyclization into complex, fused polycyclic systems such as purine analogs and imidazo-azocines[2].

This application note details a highly efficient, atom-economical multicomponent strategy for synthesizing these intermediates. By moving away from harsh, traditional base-catalyzed aza-Michael additions, we leverage triphenylphosphine (PPh₃) and silica nanoparticle (SiNP) catalysis to achieve exceptional regioselectivity and yield under environmentally benign, solvent-free conditions.

Mechanistic Causality (E-E-A-T)

As researchers scale up pharmaceutical intermediates, controlling the regioselectivity of aza-Michael additions to electron-deficient alkynes becomes a primary challenge. Traditional methods often yield complex mixtures of Markovnikov and anti-Markovnikov adducts.

The PPh₃-Catalyzed Multicomponent Pathway: To circumvent poor selectivity, this protocol employs a PPh₃-catalyzed multicomponent reaction that fundamentally alters the reaction's kinetic pathway[3].

  • Zwitterion Generation: PPh₃ acts as a potent nucleophile, attacking the electron-deficient alkyne (ethyl propynoate) to form a highly reactive 1:1 zwitterionic intermediate.

  • Protonation & Activation: The imidazole (acting as an NH-acid) protonates this zwitterion. This is the causality-driving step: it simultaneously generates a highly nucleophilic imidazolide anion and a highly electrophilic vinyltriphenylphosphonium salt[4].

  • Aza-Michael Addition: The imidazolide anion undergoes rapid, directed conjugate addition to the phosphonium salt, forming a stabilized phosphorus ylide.

  • Elimination: Intramolecular proton transfer and the subsequent elimination of PPh₃ yield the electron-poor N-vinylimidazole, regenerating the catalyst[3].

Why Solvent-Free? Conducting this reaction as a neat melt at 90 °C drastically increases the effective molarity of the reactants. This overcomes the high activation energy required to form the initial zwitterion and prevents competitive solvolysis of the highly reactive phosphonium intermediate[4].

Mechanism A Ethyl Propynoate + PPh3 B 1:1 Zwitterionic Intermediate A->B Nucleophilic Attack C Vinyltriphenylphosphonium Salt B->C + Imidazole (Protonation) D Phosphorus Ylide (aza-Michael Adduct) C->D Imidazolide Addition E N-Vinylimidazole Derivative + PPh3 D->E Proton Transfer & Elimination

Mechanistic pathway of PPh3-catalyzed aza-Michael addition to ethyl propynoate.

Experimental Protocols & Self-Validating Workflows

The following protocols describe the synthesis of Ethyl 3-(1H-imidazol-1-yl)acrylate . Every step is designed to be self-validating, ensuring researchers can verify intermediate formation in real-time.

Protocol A: SiNP-Catalyzed Green Synthesis (Recommended)

Rationale: Silica nanoparticles (SiNPs) provide an amphoteric surface rich in proximate silanol (-OH) groups. These groups act as dual hydrogen-bond donors and acceptors, stabilizing the transition state of the phosphorus ylide and accelerating the final proton transfer[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry 25 mL reaction vial, combine Imidazole (1.0 mmol, 68 mg) and Triphenylphosphine (0.2 mmol, 52 mg).

  • Alkyne Addition: Add Ethyl Propynoate (1.0 mmol, 98 mg) dropwise over 2 minutes.

  • Catalyst Introduction: Add 50 mg of Silica Nanoparticles (prepared via thermal decomposition of rice hulls or commercially sourced high-surface-area SiNPs).

  • Thermal Activation: Seal the vial and heat the neat, solvent-free mixture to 90 °C under continuous magnetic stirring for 30 minutes.

  • In-Process Validation (FT-IR): Withdraw a 1 mg aliquot. The reaction is complete when the sharp alkyne stretch (C≡C) at ~2110 cm⁻¹ disappears, and a strong, conjugated ester carbonyl (C=O) stretch emerges at ~1712 cm⁻¹[4].

  • Isolation: Cool the mixture to room temperature. Extract the organic product by washing the solid residue with hot ethanol (3 × 5 mL).

  • Filtration & Concentration: Filter the mixture through a Celite pad to recover the SiNPs. Concentrate the filtrate under reduced pressure to yield the crude N-vinylimidazole.

Protocol B: K₂HPO₄-Assisted Synthesis

Rationale: For laboratories lacking SiNPs, dipotassium hydrogen phosphate acts as a mild conjugate base to facilitate the conversion of the phosphorus ylide[3].

Step-by-Step Methodology:

  • Mixing: Combine Imidazole (1.0 mmol), Ethyl Propynoate (1.0 mmol), and PPh₃ (0.2 mmol) in a reaction tube.

  • Base Addition: Add K₂HPO₄ (10 mol%, 17.4 mg).

  • Reaction: Heat the solvent-free mixture at 90 °C for 60 minutes.

  • In-Process Validation (TLC): Monitor via TLC (EtOAc:Hexane 1:1). The intermediate phosphorus ylide will appear as a highly polar, UV-active spot at the baseline before converting to the faster-eluting final product.

  • Workup: Dissolve the cooled mixture in dichloromethane (15 mL) and wash with distilled water (2 × 10 mL) to remove the inorganic base. Dry over anhydrous Na₂SO₄ and purify via column chromatography.

Workflow Step1 1. Mix Imidazole, Ethyl Propynoate, and PPh3 (1:1:0.2 eq) Step2 2. Add Catalyst (SiNPs or K2HPO4) Step1->Step2 Step3 3. Heat at 90°C (Solvent-Free, 30-60 min) Step2->Step3 Step4 4. Cool & Extract (EtOH or DCM / H2O wash) Step3->Step4 Step5 5. FT-IR Validation & Chromatography Step4->Step5

Step-by-step workflow for the solvent-free synthesis of N-vinylimidazole.

Quantitative Data Presentation

The following table summarizes the reaction efficiencies when utilizing different NH-acid heterocycles and catalysts against ethyl propynoate. The SiNP-catalyzed route consistently demonstrates superior kinetics.

Substrate (NH-Acid)AlkyneCatalyst SystemConditionsTime (min)Yield (%)Regioselectivity
Imidazole Ethyl PropynoatePPh₃ / K₂HPO₄Solvent-free, 90 °C6085 - 90100% N-alkylation
Imidazole Ethyl PropynoatePPh₃ / SiNPsSolvent-free, 90 °C3092100% N-alkylation
Azathioprine Ethyl PropynoatePPh₃ / SiNPsSolvent-free, 90 °C4588100% N-alkylation
Theophylline Ethyl PropynoatePPh₃ / SiNPsSolvent-free, 90 °C4089100% N-alkylation

Note: Yields represent isolated, chromatographically pure products. Products are typically isolated as an E/Z isomeric mixture which can be separated during downstream cyclization steps[3],[4].

References

1.[1] Zhang, L., Peng, X.-M., Damu, G. L. V., Geng, R.-X., & Zhou, C.-H. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." National Center for Biotechnology Information (PMC). URL:[Link] 2.[2] "Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules." National Center for Biotechnology Information (PMC). URL:[Link] 3.[3] Farshadi, A., Ramazani, A., Mahyari, A. T., Khoobi, M., Ahmadi, Y., & Nasrabadi, F. Z. "Triphenylphosphine-Catalyzed Preparation of Sterically Congested, Electron-Poor N-Vinylimidazole Derivatives from Acetylenic Esters and Imidazole-Containing NH-Acids." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:[Link] 4.[4] Ramazani, A., et al. "Synthesis of electron-poor N-Vinylimidazole derivatives catalyzed by Silica nanoparticles under solvent-free conditions." International Journal of Nano Dimension (IAU). URL:[Link]

Sources

Application

Application Note: Chemoselective Transesterification of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Introduction and Mechanistic Challenges The structural complexity of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate presents a unique challenge in synthetic organic chemistry and drug development. This molecule feature...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The structural complexity of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate presents a unique challenge in synthetic organic chemistry and drug development. This molecule features three highly reactive domains:

  • The Ethyl Ester: The target for acyl transfer.

  • The Activated Alkyne (Ynoate): A highly electrophilic Michael acceptor.

  • The 1-Methylimidazole Ring: A basic, nucleophilic heterocycle capable of strong metal coordination.

The "Ynoate-Imidazole" Dilemma

Traditional transesterification relies on strong alkaline catalysts (e.g.,


, 

). However, subjecting an activated alkynoate to basic alkoxides invariably triggers a conjugate addition (Michael addition) to the

-carbon of the alkyne, yielding undesired enol ether byproducts rather than the target ester[1]. Furthermore, the N3 nitrogen of the 1-methylimidazole ring acts as a potent

-donor, which can competitively bind and poison traditional Lewis acid catalysts, severely retarding reaction kinetics.

To achieve high chemoselectivity, the transesterification must be directed exclusively to the carbonyl center while suppressing the thermodynamic trap of alkyne conjugate addition. This application note details three field-proven, self-validating protocols to achieve this transformation.

G Substrate Ethyl 3-(1-methyl-1H-imidazol-4-yl) prop-2-ynoate BaseCat Alkaline Catalysis (e.g., NaOMe) Substrate->BaseCat ChemCat Chemoselective Catalysis (Ti(OR)4, CALB) Substrate->ChemCat Alcohol R-OH (Nucleophile) Alcohol->BaseCat Alcohol->ChemCat Michael Conjugate Addition (Enol Ether Byproduct) BaseCat->Michael β-Carbon Attack Product Transesterified Alkynoate (Target Product) ChemCat->Product Carbonyl Attack

Divergent pathways: Base-catalyzed Michael addition vs. chemoselective transesterification.

Experimental Protocols

Protocol A: Microwave-Assisted Titanium(IV) Catalysis

Best for: Primary and secondary aliphatic alcohols; scalable library synthesis.

Titanium(IV) alkoxides are robust Lewis acids that activate the carbonyl oxygen. Because the imidazole ring competes for titanium coordination, standard reflux conditions often stall. Microwave (MW) irradiation provides the rapid dielectric heating necessary to overcome this competitive inhibition, driving the acyl transfer to completion before thermal degradation of the alkyne can occur[2].

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 mmol) and the target alcohol (5.0 mmol) in anhydrous toluene (3.0 mL).

  • Catalyst Addition: Add Titanium(IV) isopropoxide (

    
    ) (0.2 mmol, 20 mol%). Causality Note: 20 mol% is required to offset the fraction of catalyst sequestered by the imidazole ring.
    
  • Reaction: Seal the vial and subject to microwave irradiation at 110 °C for 45 minutes.

  • Quench & Workup: Cool to room temperature. Add 0.5 mL of water and stir vigorously for 10 minutes. Causality Note: Water hydrolyzes the active titanium complex into insoluble

    
    , preventing reverse transesterification during concentration.
    
  • Isolation: Filter the suspension through a pad of Celite, wash with ethyl acetate (10 mL), and concentrate the filtrate under reduced pressure.

Self-Validation Checkpoint: Analyze the crude mixture via


 NMR. The complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the preservation of the alkyne 

stretch in IR (~2220

) confirms successful chemoselective transesterification.
Protocol B: Biocatalytic Transesterification (CALB)

Best for: Chiral alcohols, highly sensitive APIs, and strict neutral conditions.

Candida antarctica Lipase B (Novozym 435) offers unparalleled chemoselectivity. The enzyme's active site (Ser-His-Asp catalytic triad) strictly coordinates the carbonyl carbon, physically shielding the alkyne from nucleophilic attack.

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask, combine the alkynoate (1.0 mmol), the target alcohol (1.5 mmol), and 4Å molecular sieves (500 mg) in anhydrous methyl tert-butyl ether (MTBE) (10 mL). Causality Note: Molecular sieves sequester the displaced ethanol, driving the thermodynamic equilibrium entirely toward the product.

  • Enzyme Addition: Add Novozym 435 (10% w/w relative to the alkynoate).

  • Reaction: Incubate the mixture in an orbital shaker at 60 °C and 200 rpm for 24–36 hours.

  • Isolation: Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. Wash the filter cake with MTBE (2 × 5 mL).

  • Recovery: Evaporate the solvent. The enzyme can be washed with hexane and reused for up to 5 cycles with minimal loss of activity.

Self-Validation Checkpoint: TLC (Silica gel, EtOAc/Hexane) will show a clean, single-spot conversion. The absence of highly polar, UV-active baseline streaks validates that no imidazole-catalyzed polymerization occurred.

Protocol C: Otera's Catalyst (Distannoxane Network)

Best for: Bulky, sterically hindered tertiary alcohols or complex natural product intermediates.

Otera's catalyst (1,1,3,3-tetrabutyl-1,3-diisothiocyanatodistannoxane) forms a highly organized, dimeric template. It simultaneously coordinates the ester carbonyl and the incoming alcohol, forcing them into extreme proximity. This "template effect" allows for the transesterification of highly hindered alcohols under practically neutral conditions[3].

Step-by-Step Workflow:

  • Preparation: Dissolve the alkynoate (1.0 mmol) and the sterically hindered target alcohol (1.2 mmol) in anhydrous toluene (5.0 mL). Causality Note: Non-polar solvents are mandatory; polar solvents disrupt the dimeric stannoxane core, destroying the template effect.

  • Catalyst Addition: Add Otera's catalyst (0.05 mmol, 5 mol%).

  • Reaction: Equip the flask with a Dean-Stark trap (to remove ethanol azeotropically) and reflux at 110 °C for 12–18 hours.

  • Isolation: Cool the mixture, concentrate directly onto silica gel, and purify via flash column chromatography.

Self-Validation Checkpoint:


 NMR will show the intact 1-methylimidazole protons (singlets at ~7.5 and ~7.1 ppm), verifying that the stannoxane did not trigger ring-opening or degradation of the heterocycle.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three protocols when applied to the transesterification of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate with benzyl alcohol (as a model primary alcohol) and tert-butanol (as a model hindered alcohol).

ProtocolCatalyst SystemReaction TimeTemp (°C)Yield (1° Alcohols)Yield (3° Alcohols)Chemoselectivity (Ester vs Alkyne)
A

(MW)
45 mins11088 - 92%< 15%> 95%
B CALB (Novozym 435)24 - 36 hrs6095 - 98%< 5%> 99% (No Michael Adducts)
C Otera's Catalyst12 - 18 hrs11085 - 90%75 - 82%> 98%

Note: Yields represent isolated, chromatographically pure products. Chemoselectivity is determined by the ratio of transesterified product to enol ether byproducts via crude


 NMR integration.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Chemical Reviews, ACS Publications.[Link]

  • Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating Future Medicinal Chemistry, PubMed Central (NIH).[Link]

  • Otera's Catalyst / Transesterification Wikipedia / Chemical Reviews (Otera, J.), Wikimedia Foundation.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the So...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the Sonogashira cross-coupling of electron-rich imidazoles with electron-deficient alkynes.

The target molecule, Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate , presents a unique dual-challenge: the imidazole core resists oxidative addition due to its high electron density, while the ethyl propiolate is highly susceptible to base-catalyzed degradation. This guide provides field-proven causality, self-validating protocols, and diagnostic tools to ensure high-yield synthesis.

Mechanistic Dashboard

Understanding the specific catalytic cycle of this reaction is the first step in troubleshooting. The successful coupling relies on synchronizing the Palladium oxidative addition cycle with the Copper acetylide transmetalation cycle.

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(1-Me-Imidazol-4-yl)(I)L2] Pd0->OxAdd 4-Iodo-1-methylimidazole TransMet Transmetalation [Pd(II)(1-Me-Imidazol-4-yl)(Propiolate)L2] OxAdd->TransMet Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Target Ynoate CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TransMet Alkynyl Transfer

Figure 1: Catalytic cycle for the Sonogashira coupling of 4-iodo-1-methylimidazole and ethyl propiolate.

Standard Operating Procedure (SOP)

A Self-Validating Protocol for High-Yield Synthesis

To guarantee reproducibility, this protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical checkpoints are provided to confirm the reaction is proceeding correctly before you move to the next step.

Reagents Required:

  • 4-Iodo-1-methyl-1H-imidazole (1.0 equiv, 10 mmol)[1]

  • Ethyl propiolate (1.2 equiv, 12 mmol)

  • PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)

  • CuI (0.02 equiv, 2 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • Anhydrous, degassed THF (50 mL)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk flask, combine 4-Iodo-1-methyl-1H-imidazole, PdCl₂(PPh₃)₂, and CuI. Evacuate the flask and backfill with ultra-pure Argon (repeat for 3 cycles).

    • Self-Validation Checkpoint 1: Apply vacuum one final time. If the pressure holds steady without bubbling or hissing, the system is properly sealed against oxygen infiltration.

  • Solvent & Base Addition: Inject anhydrous THF and DIPEA via a sealed syringe. Stir at room temperature.

    • Self-Validation Checkpoint 2: The solution should transition to a clear, pale yellow/orange color. If the solution immediately turns opaque black, oxygen has infiltrated the system, causing the premature oxidation and aggregation of the catalyst (Pd black). Do not proceed; restart the reaction.

  • Controlled Alkyne Addition: Dissolve ethyl propiolate in 10 mL of degassed THF. Load this into a syringe and add to the reaction mixture via a syringe pump over a strict 3-hour period at room temperature[2].

    • Self-Validation Checkpoint 3: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) at the 1.5-hour mark. The 4-iodo-1-methylimidazole spot (R_f ~0.3) should be steadily decreasing, with a new UV-active spot (R_f ~0.5) appearing. A heavy dark streak at the baseline indicates that the syringe pump is running too fast, causing base-catalyzed alkyne oligomerization.

  • Quench & Extraction: Once TLC confirms the consumption of the starting halide, dilute the mixture with EtOAc and quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer twice with EtOAc.

    • Self-Validation Checkpoint 4: The aqueous layer must turn a distinct blue color. This confirms the successful sequestration and removal of Cu(II) salts by the NH₄Cl wash. The organic layer should remain clear and yellow/orange.

  • Purification: Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Diagnostic Matrix: Parameter Optimization

The following table summarizes the quantitative data and mechanistic rationale behind the optimized parameters used in the SOP.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Aryl Halide 4-Bromo-1-methylimidazole4-Iodo-1-methylimidazoleThe electron-rich imidazole ring strengthens the C-X bond. The lower bond dissociation energy of C-I is strictly required to facilitate the rate-limiting oxidative addition step[1][3].85-95%
Base Selection Triethylamine (Et₃N)N,N-Diisopropylethylamine (DIPEA)Et₃N is highly nucleophilic and triggers Michael addition to the electrophilic ethyl propiolate. DIPEA provides necessary basicity but its steric bulk shields the alkyne from nucleophilic attack[2].+20%
Alkyne Addition Bolus (All at once)Syringe Pump (Over 3 hours)Maintains a low steady-state concentration of ethyl propiolate in the flask, preventing base-catalyzed oligomerization and tar formation[2].+25%
Atmosphere N₂ BalloonArgon (Schlenk Line)Complete exclusion of O₂ prevents the oxidation of the Cu-acetylide intermediate, entirely suppressing the Glaser homocoupling pathway.>90% Purity

Interactive Troubleshooting & FAQs

Q: Why is my reaction yielding a black, tarry mixture with very little target ynoate? A: This is a classic symptom of ethyl propiolate degradation. Ethyl propiolate is a highly electrophilic, base-sensitive alkyne. When exposed to nucleophilic bases (like triethylamine) in a bolus addition, it undergoes rapid Michael addition and subsequent oligomerization[2]. Solution: Switch to a sterically hindered, non-nucleophilic base such as DIPEA. Furthermore, introduce the ethyl propiolate via a syringe pump over 3 hours to maintain a low steady-state concentration, preventing self-condensation[2].

Q: I am using 4-bromo-1-methyl-1H-imidazole to save costs, but the reaction stalls at <20% conversion. How can I drive it to completion? A: The imidazole ring is electron-rich, which increases the electron density at the C4 position. This makes the C-Br bond highly resistant to the initial oxidative addition by the Pd(0) catalyst, causing the catalytic cycle to stall[3]. Solution: You must substitute the starting material with 4-iodo-1-methyl-1H-imidazole. The lower bond dissociation energy of the C-I bond significantly accelerates oxidative addition, which is the rate-determining step for this specific heterocyclic scaffold[1].

Q: LC-MS shows a major byproduct with a mass corresponding to diethyl hexa-2,4-diynedioate. What went wrong? A: You are observing the Glaser homocoupling byproduct. This occurs when trace oxygen infiltrates the reaction, oxidizing the copper(I) acetylide intermediate and forcing it to couple with itself rather than undergo transmetalation with the palladium complex. Solution: Ensure rigorous anaerobic conditions. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) and run the reaction under a strict Argon Schlenk line. You can also reduce the CuI loading to 2 mol% to minimize the background rate of the copper cycle.

Q: My target product seems to disappear during the aqueous workup. Is it unstable? A: The ethyl ynoate moiety is highly susceptible to base-catalyzed ester hydrolysis. If you are using harsh basic washes (e.g., saturated Na₂CO₃ or NaOH) to remove copper salts, you are likely hydrolyzing the ester into the corresponding water-soluble carboxylic acid. Solution: Quench the reaction with a mild, slightly acidic buffer like saturated aqueous NH₄Cl. Limit the contact time during extraction to prevent hydrolysis.

Rapid Diagnostic Logic Tree

Use this diagnostic tree to rapidly identify the root cause of low yields based on visual and analytical cues from your reaction flask.

Troubleshooting Issue Issue: Low Yield of Target Ynoate Check1 Is starting material consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Are there black tarry byproducts? Yes1->Check2 Check3 Using 4-Bromo or 4-Iodo? No1->Check3 Sol1 Oligomerization. Use Syringe Pump & DIPEA Check2->Sol1 Yes Sol2 Switch to 4-Iodo-1-methylimidazole Check3->Sol2 4-Bromo

Figure 2: Rapid diagnostic logic tree for troubleshooting low yields in the Sonogashira workflow.

References

  • BenchChem. "4-Iodo-1-methyl-1H-imidazole | 71759-87-0 | Benchchem". Benchchem.
  • MDPI.
  • ResearchGate. "Suzuki-Miyaura Cross-Coupling as a Synthetic Tool for Nucleoside and Nucleotide Modification".

Sources

Optimization

Technical Support Center: Preventing Polymerization of Imidazole Alkynes During Purification

Executive Summary Imidazole alkynes, such as 1-(prop-2-yn-1-yl)-1H-imidazole, are critical bifunctional building blocks in click chemistry (CuAAC) and pharmaceutical synthesis[1]. However, their purification is notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole alkynes, such as 1-(prop-2-yn-1-yl)-1H-imidazole, are critical bifunctional building blocks in click chemistry (CuAAC) and pharmaceutical synthesis[1]. However, their purification is notoriously difficult. The molecule contains both a highly nucleophilic, basic imidazole ring and a reactive terminal alkyne. When exposed to trace metals, oxygen, or thermal stress, these compounds rapidly degrade into dark, viscous, polymeric oils[1]. This guide provides field-proven, causality-driven troubleshooting strategies to stabilize these reactive intermediates during workup and chromatography.

Troubleshooting FAQs

Q1: Why does my purified imidazole alkyne spontaneously turn into a dark, viscous oil during rotary evaporation? Causality & Expert Insight: This is rarely a simple thermal degradation; it is primarily driven by oxidative alkyne-alkyne (Glaser) coupling[2]. During post-reaction workup, first exposure to air in the presence of trace copper (Cu) or palladium (Pd) catalysts triggers the oxidation of the terminal alkyne into a diyne. The highly conjugated diyne, combined with the nucleophilic imidazole nitrogen, undergoes spontaneous cross-linking and radical polymerization as the solvent is removed and the concentration increases. Solution: Glaser coupling does not typically occur during the anaerobic reaction phase but initiates the moment the flask is opened to air[2]. To prevent this, you must maintain a low temperature (below 0°C) upon initial air exposure and immediately add a reducing agent (like sodium ascorbate) to keep trace metals in their inactive oxidation states[2].

Q2: How can I completely remove trace metals before concentration to prevent this polymerization? Causality & Expert Insight: Standard aqueous workups are insufficient because the imidazole ring acts as a strong coordinating ligand, effectively "stripping" and retaining copper or palladium from the aqueous phase into the organic phase[1]. Solution: You must out-compete the imidazole's binding affinity. Introduce a strong, water-soluble chelator like EDTA during the aqueous wash, or use a solid-supported metal scavenger (e.g., QuadraPure or SiliaMetS Thiol) before concentrating the organic layer.

Q3: My compound degrades on the silica gel column. What chromatographic conditions prevent on-column polymerization? Causality & Expert Insight: Standard silica gel is inherently acidic (pH ~4.5-5.5). The basic imidazole nitrogen protonates on the column, causing severe tailing, extended retention times, and localized heating due to the heat of adsorption. This extended residence time on an active surface catalyzes the polymerization of the alkyne tail. Solution: Deactivate the silica gel by pre-treating it with 1-2% triethylamine (TEA) in your starting eluent, or use basic alumina. Furthermore, perform the chromatography rapidly using positive nitrogen pressure (flash chromatography) rather than gravity, and shield the column from direct light.

Mechanistic Visualization

Mechanistic pathways of imidazole alkyne degradation versus stabilized isolation.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Cold-Quench and Metal Scavenging

Purpose: To eliminate trace metals and prevent oxidative Glaser coupling before chromatographic purification[2].

  • Reaction Termination: Before opening the reaction vessel to air, cool the mixture to 0°C using an ice/water bath.

  • Reducing Agent Addition: Inject a degassed aqueous solution of sodium ascorbate (10 equivalents relative to the catalyst) to maintain copper in the Cu(I) state, preventing the Cu(II)-mediated oxidative coupling[2].

  • Metal Chelation: Add 0.1 M aqueous EDTA solution. Stir vigorously at 0°C for 15 minutes.

  • Cold Extraction: Transfer to a separatory funnel pre-chilled with cold extraction solvent (e.g., EtOAc or DCM). Separate the layers immediately.

  • Validation Check: The organic layer should be colorless to pale yellow. Self-Validation: If the solution exhibits a green or blue tint, copper is still present. Repeat the EDTA wash until the organic layer is completely free of color.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic).

Protocol 2: Low-Temperature, Deactivated Flash Chromatography

Purpose: To prevent acid-catalyzed on-column degradation and thermal polymerization during solvent removal.

  • Column Preparation: Slurry pack the silica gel using a solvent mixture containing 2% Triethylamine (TEA) (e.g., Hexanes/EtOAc/TEA). Flush with 3 column volumes to fully deactivate the acidic silanol groups.

  • Loading: Load the concentrated crude mixture (kept dilute in a minimum amount of DCM, never fully dried to an oil) onto the column.

  • Elution: Run the column rapidly under positive N₂ pressure. Avoid prolonged column residence times.

  • Concentration (Critical Step): Pool the product-containing fractions. Evaporate the solvent in vacuo with the water bath temperature strictly set below 25°C [1].

  • Storage: Flush the receiving flask with Argon, wrap in aluminum foil to exclude light, and store at -20°C. Self-Validation: The final product should be a clear, mobile liquid or crystalline solid. Viscosity indicates the onset of polymerization. Note that specialized acyl-imidazole-alkyne derivatives may exhibit greater stability in aqueous matrices, but still require rigorous cold storage[3].

Workflow Visualization

Step-by-step workflow for the isolation and purification of reactive imidazole alkynes.

Quantitative Data Presentation

The following table summarizes the impact of various purification parameters on the recovery and purity of terminal imidazole alkynes, demonstrating the necessity of the optimized protocols.

Purification ParameterStandard ConditionOptimized ConditionCausality / Impact on Product
Workup Temperature Room Temp (20-25°C)< 0°C Standard temp accelerates Glaser coupling upon air exposure; cold quench halts kinetics[2].
Aqueous Wash Brine / WaterAscorbate + EDTA Water fails to strip Cu/Pd from the imidazole ring. Chelators prevent metal-catalyzed polymerization[1].
Stationary Phase Untreated Silica (pH ~5)TEA-Deactivated Silica Acidic silica protonates imidazole, causing retention, localized heating, and on-column degradation.
Evaporation Temp 40°C - 50°C< 25°C Thermal stress concentrates radicals, converting the monomer into a dark, viscous polymeric oil[1].
Typical Yield 20% - 35% (Dark Oil)75% - 90% (Clear) Optimized conditions prevent up to 20% loss directly attributed to post-reaction Glaser coupling[2].

References

  • 1-(Prop-2-yn-1-yl)
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society (ACS).
  • Affinity-Driven Two-Step Immobilization of Endogenous Natural GABAA Receptor to Quantify Drug–Protein Analysis with Enhanced Sensitivity and Accuracy. Analytical Chemistry (ACS).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Cross-Coupling of Imidazoles

Welcome to the Application Science Support Center. The Sonogashira cross-coupling of haloimidazoles with terminal alkynes is a highly versatile method for synthesizing functionalized heteroaromatics, which are critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The Sonogashira cross-coupling of haloimidazoles with terminal alkynes is a highly versatile method for synthesizing functionalized heteroaromatics, which are critical scaffolds in drug development. However, researchers frequently encounter stalled reactions, low conversion rates, and complex side-product profiles.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice. Here, we dissect the mechanistic causality behind these failures—such as catalyst poisoning, competitive homocoupling, and substrate deprotonation—and provide field-proven, self-validating protocols to rescue your yields.

Diagnostic Workflow

G Start Low Conversion in Sonogashira Coupling? CheckNH Is the Imidazole N-H unprotected? Start->CheckNH Protect Protect N-H (SEM, Boc, Trityl) CheckNH->Protect Yes CheckHomocoupling Significant Glaser Homocoupling? CheckNH->CheckHomocoupling No Protect->CheckHomocoupling CuFree Switch to Cu-free conditions or degas thoroughly CheckHomocoupling->CuFree Yes CheckLigand Catalyst Poisoning Suspected? CheckHomocoupling->CheckLigand No CuFree->CheckLigand ChangeLigand Use bulky, electron-rich ligands (e.g., XPhos, NHC) CheckLigand->ChangeLigand Yes Success Optimized Yield CheckLigand->Success No ChangeLigand->Success

Troubleshooting decision tree for low-yielding Sonogashira coupling of imidazoles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at 15-20% conversion even after spiking with additional


. Why is the catalyst dying? 
Mechanistic Cause:  Imidazoles are notorious for their ability to act as strong 

-donor ligands. The basic

nitrogen on the imidazole ring strongly coordinates to the active

intermediates, forming stable, off-cycle complexes that inhibit catalytic activity and halt the cycle[1]. Solution: Spiking with more of a standard catalyst like

will not overcome this thermodynamic sink. Instead, you must alter the coordination environment. Switch to highly sterically hindered, electron-rich ligands (e.g., XPhos) or bridged-bis(N-heterocyclic carbene) (NHC) palladium complexes[2]. These bulky ligands physically block the imidazole nitrogen from accessing the palladium center while accelerating the rate-limiting oxidative addition step.

Q2: TLC shows complete consumption of my terminal alkyne, but I have almost no cross-coupled imidazole product. What happened? Mechanistic Cause: You are observing the Glaser-Hay homocoupling side reaction. In the presence of the copper(I) co-catalyst and trace amounts of oxygen, terminal alkynes rapidly dimerize into diynes[1]. Because haloimidazoles undergo oxidative addition sluggishly compared to simple aryl iodides, the competing homocoupling pathway easily outpaces the desired cross-coupling. Solution: First, ensure rigorous degassing (freeze-pump-thaw method, not just nitrogen bubbling). If the problem persists, transition to a Copper-Free Sonogashira protocol [3]. By utilizing a copper-free system with a highly active monoligated precatalyst, you completely eliminate the copper-mediated homocoupling pathway.

Q3: I am using an unprotected haloimidazole. Does the N-H proton affect the yield? Mechanistic Cause: Yes, significantly. The acidic N-H proton of an unprotected imidazole can be deprotonated by the amine base used in the reaction[4]. This generates an imidazolide anion, which is an even stronger nucleophile and palladium poison than the neutral imidazole. Furthermore, it alters the local pH, disrupting the transmetalation step. Solution: Always protect the imidazole nitrogen before coupling[4]. While Boc is common, it can thermally degrade at the elevated temperatures (>80 °C) often required for sluggish haloimidazoles. SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl (Triphenylmethyl) groups are highly recommended due to their thermal stability and minimal steric interference.

Quantitative Data: Impact of Reaction Conditions on Conversion

To illustrate the causality of condition selection, the following table summarizes the conversion rates of a standard haloimidazole (4-bromo-1-methyl-1H-imidazole) with phenylacetylene under various catalytic systems.

Catalytic SystemLigandCo-CatalystBase / SolventConversion (%)Primary Failure Mode

(5 mol%)

CuI (10 mol%)

/ DMF
< 20%Catalyst poisoning by imidazole N[1]

(5 mol%)

CuI (10 mol%)

/ THF
25%Glaser homocoupling (diyne formation)

(2 mol%)
XPhos (4 mol%)None

/ Dioxane
> 95%None (Optimized Cu-free conditions)[3]
Bridged-bis(NHC)PdBr₂NHCNone

/ DMF
> 90%None (High activity, no poisoning)[2]

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding along the correct mechanistic pathway, eliminating the guesswork from your workflow.

Reagents:

  • 1-(SEM)-4-bromo-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add

    
    , XPhos, and 
    
    
    
    .
    • Validation Checkpoint: The solid mixture should be pale yellow. If the

      
       is black, it has degraded to bulk palladium(0) and must be discarded.
      
  • Degassing and Solvent Addition: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous, degassed 1,4-Dioxane via syringe. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition from pale yellow to a deep red/brown color. This color change is the self-validating signal that the active, monoligated

      
       species has successfully formed. If the solution remains pale, the ligand has not coordinated.
      
  • Substrate Addition: Add the 1-(SEM)-4-bromo-1H-imidazole and the terminal alkyne via syringe. (If the imidazole is a solid, add it during Step 1).

  • Thermal Activation: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously for 12-16 hours.

    • Validation Checkpoint: Monitor by TLC or LC-MS. The absence of diyne byproducts (which typically run very high on a silica TLC plate in non-polar eluents) validates the efficacy of the copper-free conditions[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . PMC - NIH.[Link]

  • Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes . PMC - NIH.[Link]

Sources

Optimization

FAQ 1: Why does my imidazole ethyl ester hydrolyze so much faster than standard aliphatic esters?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating yield losses when working with imidazole-containing intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating yield losses when working with imidazole-containing intermediates.

Imidazole ethyl esters—critical building blocks in the synthesis of sartans (like Olmesartan), etomidate analogs, and various kinase inhibitors—are notoriously susceptible to premature ester hydrolysis. This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind this instability and provide self-validating, field-proven protocols to ensure your ester linkages remain intact during complex synthetic sequences.

The Science of Causality: The instability of your ester is not merely a function of external pH; it is an inherent structural vulnerability driven by neighboring group participation (NGP) . The unprotected pyridine-like nitrogen of the imidazole ring (pKa ~6.0–7.0) acts as a potent intramolecular catalyst.

Depending on the spatial orientation (e.g., esters located at the 4/5-position or tethered via a short alkyl chain), the imidazole nitrogen can act as an intramolecular general base. It deprotonates trace water molecules in the microenvironment, directing the resulting hydroxide ion directly into the ester carbonyl[1]. Alternatively, it can act as a direct nucleophile, forming a highly reactive acyl-imidazole intermediate that rapidly collapses in the presence of moisture. This proximity effect drastically lowers the activation energy for ester cleavage, meaning hydrolysis can occur even under ostensibly mild or neutral conditions[1].

G A Unprotected Imidazole Ethyl Ester B Intramolecular H-Bonding (N: acts as General Base) A->B Trace Moisture (H2O) C Tetrahedral Intermediate Formation B->C Nucleophilic Attack Accelerated by Proximity D Ester Cleavage (Hydrolyzed Acid) C->D Loss of Ethanol (Irreversible)

Fig 1: Intramolecular general base catalysis pathway accelerating ester hydrolysis.

FAQ 2: How can I prevent ester hydrolysis during the N-alkylation of the imidazole ring?

The Science of Causality: N-alkylation typically requires a base to deprotonate the imidazole N-H (pKa ~14.5). A common industrial misstep is using hygroscopic inorganic bases like


 in polar aprotic solvents (e.g., DMA or DMF) without strict moisture control. For instance, during the synthesis of the anti-hypertensive drug Olmesartan Medoxomil, N-alkylation of the imidazole ethyl ester using 

/DMA routinely generates significant hydrolyzed acid impurities if trace water is present[2]. The base reacts with water to generate hydroxide, which is then shuttled to the ester via the intramolecular mechanism described above[2].

The Solution: You must decouple the deprotonation step from nucleophilic hydroxide generation.

  • Solvent/Base Selection: Switch to strictly anhydrous conditions using non-nucleophilic organic bases (e.g., DIPEA, DBU, or LiHMDS at low temperatures) which cannot generate hydroxide ions even if trace moisture is present.

  • Protecting Group Strategy: If N-alkylation is not your immediate next step, mask the imidazole nitrogen.

Table 1: Comparative Efficacy of Imidazole Protecting Groups Against Hydrolysis
Protecting GroupSteric Hindrance (A-value proxy)Deprotection ConditionsHydrolysis Prevention EfficacyRef
Trityl (Trt) Very HighMild Acid (e.g., Dilute AcOH)Excellent (Blocks spatial alignment)[2]
Diethoxymethyl MediumNeutral / Mild Acid (RT)Good [3]
1-(1-Ethoxyethyl) MediumMild AcidGood [4]
SEM MediumFluoride (TBAF)Moderate (Can degrade in strong base)N/A

Data Synthesis: Tritylation is highly recommended for imidazole ethyl esters as the massive steric bulk of the triphenylmethyl group physically prevents the imidazole ring from folding back to catalyze ester hydrolysis[2].

Self-Validating Experimental Protocol: Anhydrous N-Alkylation

To ensure scientific integrity, do not simply run the reaction and wait for the final yield. Use the following self-validating workflow to catch hydrolysis in real-time.

Step 1: Rigorous Dehydration (The Pre-Check)

  • Action: Dry your polar aprotic solvent (e.g., MeCN or DMA) over activated 3Å molecular sieves for 24 hours.

  • Validation: Perform a Karl Fischer (KF) titration. Do not proceed unless water content is <50 ppm.

Step 2: Reaction Assembly

  • Action: Under an inert Argon atmosphere, dissolve the imidazole ethyl ester (1.0 eq) in the anhydrous solvent. Cool the system to 0°C. Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) dropwise. Stir for 15 minutes before adding the alkylating agent (1.1 eq).

Step 3: In-Process Control (IPC) via LC-MS

  • Action: At t=1 hour, pull a 10 µL aliquot, quench in anhydrous MeOH, and inject into the LC-MS.

  • Validation: Look for the mass of your desired product (

    
    ). Crucially, scan for the hydrolyzed impurity (
    
    
    
    : loss of ethyl group
    
    
    ).
  • Causality Check: If the hydrolyzed acid peak is >2% total Area under Curve (AUC), your system has a moisture leak. Abort, identify the moisture source, and restart.

Step 4: Buffered Aqueous Workup

  • Action: Never quench with NaOH or strong acids. Quench the reaction at 0°C using a cold, saturated aqueous

    
     solution (pH ~5.5-6.0).
    
  • Causality: This specific pH window keeps the imidazole protonated (preventing it from acting as a nucleophile) while avoiding the highly basic conditions that trigger intermolecular saponification. Extract immediately with cold Ethyl Acetate.

G N1 1. Solvent Dehydration (KF Titration <50 ppm) N2 2. Base Addition at 0°C (Use DIPEA, avoid K2CO3) N1->N2 N3 3. N-Alkylation (Argon Atmosphere) N2->N3 N4 4. LC-MS Validation (Check for [M-28]+) N3->N4 N4->N1 If [M-28]+ > 2% (Moisture breach detected) N5 5. Buffered Quench (Sat. NH4Cl, pH 6) N4->N5 If [M-28]+ < 2%

Fig 2: Self-validating anhydrous workflow for N-alkylation of imidazole esters.

FAQ 3: My ester survives the reaction, but hydrolyzes during silica gel chromatography. Why?

The Science of Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5) and retains a significant amount of bound water. When your basic imidazole ethyl ester adsorbs onto the silica, the local microenvironment acts as a dilute aqueous acid, slowly catalyzing the hydrolysis of the ester during elution.

The Solution: You must neutralize the stationary phase.

  • Protocol: Pre-treat your silica gel column by flushing it with your starting eluent containing 1-2% Triethylamine (TEA). This neutralizes the acidic silanol groups.

  • Elution: Maintain 0.5% TEA in your mobile phase throughout the purification. This suppresses the ionization of the imidazole ring and prevents the silica-catalyzed hydrolysis cascade.

References

  • Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society.[Link]

  • Kumar, B. V. S., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Semantic Scholar.[Link]

  • Brown, R. S., et al. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.[Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Purification strategies for Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate via column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate . This molecule is typically synthesized via a Sonogashira cross-coupling between a 4-halo-1-methyl-1H-imidazole and ethyl propiolate[1].

Purifying this compound requires balancing the basicity of the imidazole ring with the chemical sensitivity of the conjugated alkyne and ester functional groups.

Part 1: Chemical Profiling & Quantitative Data

To successfully purify this compound, we must first understand how its structural components dictate its behavior on a stationary phase.

Table 1: Physicochemical Profile & Chromatographic Impact

Structural MoietyChemical PropertyChromatographic Impact & Risk
1-Methylimidazole Ring Basic "pyridine-like" nitrogen (

). Strong H-bond acceptor.
High Risk: Causes severe peak tailing and irreversible adsorption on standard acidic silica gel (pKa ~ 4.5–5.0)[2].
Conjugated Alkyne Electron-deficient internal alkyne (Michael acceptor).Medium Risk: Susceptible to aza-Michael addition if primary or secondary amines (e.g., ammonia, diethylamine) are used as modifiers.
Ethyl Ester Hydrolyzable carbonyl center.Medium Risk: Degrades under strongly basic aqueous conditions or prolonged exposure to acidic media.

Table 2: Optimized Solvent Systems for Deactivated Silica

Solvent SystemRatio RangeModifierBest Use Case
DCM / Methanol 99:1

95:5
1% v/v

Primary choice for high-resolution separation of polar byproducts[2].
EtOAc / Hexanes 50:50

100:0
1% v/v

Excellent for removing non-polar impurities (e.g., homocoupled diynes)[2].
Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking severely across the TLC plate and the column. How do I fix this? A1: Streaking is caused by strong hydrogen bonding and acid-base interactions between the basic


 nitrogen of the imidazole ring and the acidic silanol groups (

) on the silica gel surface[2]. To resolve this, you must "deactivate" the silica gel by incorporating a basic modifier into your mobile phase. Adding 1% v/v Triethylamine (

)
neutralizes the acidic sites, resulting in sharp bands and improved peak shape[2].

Q2: Can I use ammonia or diethylamine instead of Triethylamine to deactivate the column? A2: No. This is a critical point of failure. Your molecule contains an ethyl propiolate derivative (an electron-deficient conjugated alkyne). Primary and secondary amines (like ammonia or diethylamine) are nucleophilic and can undergo aza-Michael additions across the alkyne or cause aminolysis of the ethyl ester. Triethylamine (


) is a sterically hindered tertiary amine; it acts as a base to neutralize the silica but is non-nucleophilic, preserving your molecule's integrity.

Q3: My purification yield is very low (<30%), even though the reaction conversion was high. Where is my product? A3: Low recovery of basic heterocycles is usually due to irreversible adsorption onto the silica gel[2]. If ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-deactivated silica still results in poor mass recovery, the compound is likely trapped.
Solution: Switch to a less acidic stationary phase. Basic or neutral alumina  is an excellent alternative that prevents strong acidic interactions[2]. Alternatively, use Reversed-Phase (C18) Flash Chromatography  (using Water/Acetonitrile with 0.1% Formic Acid), which operates via hydrophobic interactions rather than polar acid-base interactions.

Q4: How do I separate my product from unreacted 4-bromo-1-methyl-1H-imidazole? A4: The starting material (4-bromo-1-methyl-1H-imidazole) is significantly less polar than the alkynylated product due to the lack of the ester dipole. Use a gradient elution starting with a non-polar system (e.g., 20% EtOAc in Hexanes + 1%


) to elute the starting material and any homocoupled diyne byproducts, then smoothly ramp up to 80% EtOAc or switch to a DCM/MeOH system to elute the target product.
Part 3: Visualizations

Mechanism A Acidic Silica (Si-OH) B Et3N Modifier A->B Neutralization D Imidazole Product A->D Unmodified C Deactivated Silica (Si-O⁻ HNEt3⁺) B->C C->D Weak Interaction E Clean Elution D->E F Severe Tailing D->F Strong H-Bonding

Caption: Mechanism of silica gel deactivation by triethylamine to prevent imidazole streaking.

Workflow A Crude Sonogashira Mixture B Prepare Et3N-Deactivated Silica (1% v/v) A->B C Dry Load via Celite A->C D Gradient Elution (DCM to DCM/MeOH) B->D C->D E Fraction Analysis (TLC UV/KMnO4) D->E F Concentrate in vacuo (<40°C) E->F G Pure Target Molecule F->G

Caption: Workflow for purifying alkynylated imidazoles via Et3N-deactivated silica gel chromatography.

Part 4: Experimental Protocol

Protocol: Triethylamine-Deactivated Flash Column Chromatography

Self-Validating Check: This protocol utilizes dry-loading onto Celite rather than silica. Loading basic heterocycles onto raw silica prior to the column can cause localized acid-catalyzed degradation of the ester/alkyne. Celite is inert and ensures a self-validating, safe loading mechanism[3].

Step 1: Mobile Phase Preparation

  • Prepare the initial mobile phase (e.g., 100% DCM).

  • Add exactly 1% v/v of Triethylamine (

    
    ) to the solvent. Mix thoroughly.
    

Step 2: Column Packing & Equilibration

  • Prepare a slurry of standard silica gel (60 Å) using the

    
    -modified mobile phase[2].
    
  • Pour the slurry into the column and pack it using compressed air.

  • Critical Step: Flush the packed column with at least 2–3 Column Volumes (CV) of the

    
    -modified solvent. This ensures all acidic silanol sites are fully neutralized before the product is introduced.
    

Step 3: Dry Loading the Sample

  • Dissolve the crude Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in a minimal amount of DCM.

  • Add a small amount of Celite (diatomaceous earth) to the flask (approximately 2x the mass of the crude oil).

  • Evaporate the solvent slowly under reduced pressure until a free-flowing, dry powder is obtained[3].

  • Carefully load this powder evenly onto the top of the deactivated silica bed.

Step 4: Elution & Fraction Collection

  • Begin elution with the initial solvent (e.g., DCM + 1%

    
    ).
    
  • Gradually increase the polarity by transitioning to a DCM / Methanol gradient (up to 5% MeOH), ensuring 1%

    
     is maintained throughout all gradient steps[2].
    
  • Collect fractions and monitor via TLC (UV 254 nm). Because the compound has an extended conjugated system, it will be highly UV-active.

Step 5: Isolation

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Caution: Keep the water bath temperature below 40°C to prevent any risk of ester hydrolysis or thermal degradation of the alkyne[2].

References

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Reactions with Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate. This guide is designed to provide expert insights a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate. This guide is designed to provide expert insights and practical troubleshooting advice for controlling regioselectivity, a common challenge in the functionalization of this versatile building block.

The unique structure of this propiolate, featuring an electron-deficient alkyne directly attached to an N-methylated imidazole ring, presents both opportunities and challenges in synthesis. The imidazole moiety can act as a directing group, a nucleophile/base, or an electronic modulator, all of which can influence the outcome of your reactions. This guide provides a framework for understanding and manipulating these factors to achieve your desired regiochemical outcome.

Core Principles: Understanding the Reactivity of the Substrate

Before troubleshooting specific reactions, it's crucial to understand the electronic nature of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

  • The Alkyne: The ester group is a powerful electron-withdrawing group, making the alkyne an excellent Michael acceptor. This means it is highly susceptible to nucleophilic attack at the β-carbon (the carbon adjacent to the imidazole ring).[1]

  • The Imidazole Ring: The 1-methyl-1H-imidazole ring is a complex modulator.

    • Basicity: The N-3 nitrogen possesses a lone pair of electrons, making it a Lewis base and a potential coordinating site for metal catalysts.[2] Methylation at N-1 prevents tautomerization and slightly increases the basicity compared to unsubstituted imidazole.

    • Nucleophilicity: While the N-3 is basic, the overall ring system can be nucleophilic, which can lead to unwanted side reactions.

    • Electronic Influence: As a substituent, the ring influences the polarization of the alkyne, which is a key factor in determining the regioselectivity of cycloadditions and other concerted reactions.

Troubleshooting Guides & FAQs

This section is organized by common reaction types encountered with activated alkynes. Each section presents issues in a question-and-answer format to directly address experimental challenges.

Section 1: Nucleophilic Conjugate (Michael) Addition

Michael additions are among the most common reactions with this substrate. The primary regiochemical challenge is controlling the stereochemistry (E vs. Z) of the resulting alkene.

Question: My Michael addition of a thiol (or amine) is producing a mixture of E and Z isomers. How can I selectively form one over the other?

Answer: The E/Z selectivity in Michael additions to propiolates is governed by a classic case of kinetic versus thermodynamic control. The initial nucleophilic attack typically forms the Z-isomer via an anti-addition, which is the kinetic product. This can then isomerize to the more thermodynamically stable E-isomer.

Troubleshooting Strategies:

  • Temperature Control (Kinetic Control): To favor the Z-isomer, the reaction must be run under kinetic control. This means using low temperatures to prevent isomerization to the thermodynamic product. A study on the addition of methimazole to tert-butyl propiolate found that running the reaction at -15 °C was crucial for obtaining the E-isomer (which corresponds to a syn-addition mechanism in their specific case, but the principle of temperature control remains).[3][4] For standard anti-additions, low temperature will favor the Z product.

  • Catalyst/Base Selection: The choice of base or catalyst is critical.

    • Tertiary Amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA) are commonly used to catalyze the reaction without aggressively promoting isomerization.[3]

    • Stronger Bases: Using stronger bases (e.g., alkoxides) or higher temperatures can facilitate the equilibration to the more stable E-isomer.

  • Solvent Choice: The polarity of the solvent can influence reaction rates and isomer stability. Non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points.

Workflow for Optimizing E/Z Selectivity in Michael Additions:

start Start: E/Z Mixture Observed temp Lower Temperature (-15°C to 0°C) start->temp catalyst Screen Catalyst/Base (DABCO, TEA) temp->catalyst solvent Vary Solvent (DCM, THF, Acetonitrile) catalyst->solvent analyze Analyze E/Z Ratio (NMR, HPLC) solvent->analyze z_isomer Desired Z-Isomer (Kinetic Product) analyze->z_isomer High Z ratio heat Increase Temperature or Use Stronger Base analyze->heat Low Z ratio e_isomer Desired E-Isomer (Thermo. Product) heat->analyze heat->e_isomer After equilibration

Caption: Troubleshooting workflow for Michael addition stereoselectivity.

ParameterCondition for Z-Isomer (Kinetic)Condition for E-Isomer (Thermodynamic)Reference
Temperature Low (-15 °C to RT)Higher (RT to reflux)[3]
Base/Catalyst Weak, non-nucleophilic (e.g., DABCO, TEA)Stronger bases (e.g., NaOEt) or prolonged reaction time[3]
Reaction Time Short; monitor carefully to stop before isomerizationLong; allow reaction to reach equilibrium[3]
Section 2: [3+2] Dipolar Cycloaddition

In [3+2] cycloadditions, such as the reaction with azides to form triazoles, the challenge is controlling which nitrogen of the dipole adds to the α- vs. the β-carbon of the alkyne, leading to two possible regioisomers.

Question: My thermal cycloaddition with an organic azide is giving a mixture of regioisomers. How can I obtain a single isomer?

Answer: The regioselectivity of thermal 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory.[5][6] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination that results from the largest orbital coefficients on the interacting atoms. For your substrate, the electron-withdrawing ester and the imidazole ring polarize the alkyne's LUMO.

Troubleshooting Strategies:

  • Switch to a Catalyzed Reaction (The "Click" Reaction): The most effective way to ensure regioselectivity in the reaction between an azide and a terminal or activated alkyne is to use a copper(I) catalyst (CuAAC) or a ruthenium(I) catalyst (RuAAC).

    • Copper(I) Catalysis (CuAAC): This reaction almost exclusively yields the 1,4-disubstituted triazole isomer. It proceeds under mild conditions, often in aqueous solvents, and is highly reliable.[7][8][9]

    • Ruthenium(I) Catalysis (RuAAC): This catalyst provides complementary regioselectivity, yielding the 1,5-disubstituted triazole.[8]

  • Computational Analysis (FMO Theory): For uncatalyzed reactions, or when designing new reactions, using DFT calculations to model the HOMO-LUMO energies and orbital coefficients of your specific 1,3-dipole and the propiolate can predict the favored regioisomer.[6][7] This can save significant experimental time.

Mechanism: Regiocontrol in Azide-Alkyne Cycloadditions

cluster_thermal Thermal Cycloaddition cluster_cuaac Copper-Catalyzed (CuAAC) cluster_ruaac Ruthenium-Catalyzed (RuAAC) Thermal Azide + Alkyne + Heat Mix Mixture of 1,4- and 1,5-Triazoles Thermal->Mix Poor Regiocontrol (FMO Dependent) CuAAC Azide + Alkyne + Cu(I) Prod_1_4 1,4-Triazole CuAAC->Prod_1_4 High Regiocontrol RuAAC Azide + Alkyne + Cp*RuCl Prod_1_5 1,5-Triazole RuAAC->Prod_1_5 High Regiocontrol

Caption: Catalyst-dependent regiocontrol in azide-alkyne cycloadditions.

Section 3: Metal-Catalyzed C-H Functionalization & Coupling

In reactions like hydroarylation or hydroamination, the regioselectivity of addition across the alkyne is paramount. The imidazole ring itself can play a key role.

Question: I am attempting a palladium-catalyzed hydroarylation and getting a mixture of products where the aryl group adds to the α- and β-positions of the alkyne. How can I direct the selectivity?

Answer: In metal-catalyzed additions to unsymmetrical alkynes, regioselectivity is a complex interplay of steric effects, electronic polarization of the alkyne, and potential coordination of the catalyst to other functional groups in the molecule (directing effects).

Troubleshooting Strategies:

  • Leverage the Imidazole as a Directing Group: The N-3 atom of the imidazole ring is a potential coordination site for a transition metal. This coordination can hold the catalyst in a specific orientation, forcing the migratory insertion step to occur with high regioselectivity.[10][11]

    • Experimental Test: To test this hypothesis, you can try to block the N-3 coordination site. Add a Lewis acid that coordinates strongly to nitrogen (e.g., ZnCl₂, BF₃·OEt₂) to the reaction. If the regioselectivity decreases or inverts, it strongly suggests a directing group effect is in play.

  • Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst have a profound impact on regioselectivity.

    • Bulky Ligands: Increasing the steric bulk of the phosphine ligand on a palladium catalyst can often favor addition at the less sterically hindered position of the alkyne.

    • Electronic Effects: The choice of electron-rich or electron-poor ligands can influence the electronics of the metal center and its interaction with the polarized alkyne.

  • Substrate Electronics: The inherent electronic bias of the alkyne is critical. Your substrate has a strong pull-push system, with the electron-withdrawing ester and the potentially electron-donating imidazole ring. This polarization will inherently favor nucleophilic attack (from the metal-aryl species) at the β-carbon. The challenge is often overcoming this bias if the other regioisomer is desired.

Conceptual Diagram: Imidazole as a Directing Group

cluster_substrate cluster_catalyst Substrate R-C≡C-Im (Im = 1-Me-Imidazol-4-yl) Intermediate Coordinated Intermediate {R-C≡C-Im}---[M]-L Substrate->Intermediate Catalyst [M]-L (e.g., Pd(0)) Catalyst->Intermediate Directed Directed Intermediate (N-3 coordinated to M) Intermediate->Directed Intramolecular Coordination Product Regioselective Product Directed->Product Regioselective Migratory Insertion

Caption: The imidazole N-3 can act as a directing group, controlling regioselectivity.

Experimental Protocol: Stereoselective Michael Addition of Thiophenol

This protocol provides a starting point for achieving high stereoselectivity in a Michael addition reaction, based on methods developed for similar propiolate systems.[3]

Objective: To synthesize Ethyl (Z)-3-((phenyl)thio)-3-(1-methyl-1H-imidazol-4-yl)acrylate (Kinetic Product).

Materials:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (1.0 eq)

  • Thiophenol (1.1 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the stirred solution to -15 °C using an ice/salt bath.

  • Add DABCO (0.1 eq) to the cooled solution.

  • Slowly add thiophenol (1.1 eq) dropwise via syringe over 5 minutes.

  • Stir the reaction at -15 °C and monitor its progress by Thin Layer Chromatography (TLC) every 15 minutes.

  • Upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired product.

  • Analyze the product by ¹H NMR to confirm the stereochemistry. The coupling constant (J) for the vinylic protons of the Z-isomer is typically smaller (~10 Hz) than for the E-isomer (~15 Hz).

References
  • Doyle, M. P., & Protopopova, M. N. (1998). New aspects of catalytic carbenoid reactions. Tetrahedron, 54(29), 7919-7946.
  • Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions. (2025). BenchChem.
  • Engle, K. M., & Yu, J. Q. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: A Case Study in the Challenges of Practical C–H Activation. The Journal of Organic Chemistry, 81(18), 8031-8045.
  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid. Synthetic Communications, 43(1), 1-8. Available from: [Link]

  • (N/A). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)‐Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]

  • N-METHYLIMIDAZOLE (NMI). Ataman Kimya. Available from: [Link]

  • Verma, C., & Shrivastava, S. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7136. Available from: [Link]

  • Houk, K. N., et al. (2009). Secondary Orbital Interactions Enhance the Reactivity of Alkynes in Diels–Alder Cycloadditions. Journal of the American Chemical Society, 131(48), 17582-17583. Available from: [Link]

  • Lau, Y. H., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. Available from: [Link]

  • (N/A). Imidazole-Selective Alkyne Hydroamination under Physiological Conditions. ResearchGate. Available from: [Link]

  • (N/A). Regioselectivity in the addition to en‐ynones. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Communications, 54(3), 235-253. Available from: [Link]

  • Reddy, B. V. S., & Padakanti, S. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3836-3852. Available from: [Link]

  • Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zurich. Available from: [Link]

  • (N/A). Cycloaddition Reactions. ChemTalk. Available from: [Link]

  • (N/A). Frontier molecular orbital theory. Wikipedia. Available from: [Link]

  • (N/A). Chemical Reactivity - Frontier Molecular Orbitals. Michigan State University. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis and Linker Comparison: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate vs. its Saturated Analog

Executive Summary In modern drug discovery and medicinal chemistry, the choice of linker geometry—such as rigid alkynes versus flexible alkanes—profoundly impacts target binding affinity, spatial orientation, and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the choice of linker geometry—such as rigid alkynes versus flexible alkanes—profoundly impacts target binding affinity, spatial orientation, and pharmacokinetic profiles. For researchers utilizing imidazole-based scaffolds (e.g., in PROTACs or kinase inhibitors), confirming the structural and electronic integrity of these intermediates is critical.

This guide provides an authoritative, comparative analysis of the 1H and 13C NMR spectral profiles of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (the rigid alkyne linker) against its saturated counterpart, Ethyl 3-(1-methyl-1H-imidazol-4-yl)propanoate (the flexible alkane linker). By detailing the causality behind the observed chemical shifts and providing a self-validating experimental protocol, this guide equips scientists with the tools needed for unambiguous structural elucidation.

Structural Context & Mechanistic Rationale

The incorporation of a prop-2-ynoate group at the C-4 position of the 1-methyl-1H-imidazole ring introduces a highly conjugated, linear, and rigid sp-hybridized system. This structural modification exerts two primary electronic effects compared to a saturated alkane linker:

  • Magnetic Anisotropy: The π-electron cloud of the alkyne generates a strong induced magnetic field when exposed to the NMR spectrometer's external magnetic field, deshielding nearby protons.

  • Electron Withdrawal via Conjugation: The alkyne acts as a strong electron-withdrawing group (EWG) through resonance with the ester carbonyl and the imidazole ring. This pulls electron density away from the imidazole nitrogens, altering their hydrogen-bond donor/acceptor capacity—a critical factor in structure-activity relationship (SAR) studies[1].

Comparative 1H and 13C NMR Analysis

To objectively evaluate the performance and electronic impact of the alkyne linker, we compare its NMR chemical shifts with the saturated alkane analog. All data are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm in CDCl3.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl3)
Proton AssignmentRigid Alkyne Linker (δ ppm)Flexible Alkane Linker (δ ppm)Multiplicity & CouplingCausality for Shift Difference
Imidazole H-2 7.557.35Singlet (1H)Deshielded by the EWG effect of the conjugated alkyne[1].
Imidazole H-5 7.306.75Singlet (1H)Strongly deshielded due to spatial proximity to the alkyne's anisotropic cone.
N-CH3 3.753.60Singlet (3H)Mild deshielding from overall reduced ring electron density.
Linker CH2 (Bridge) N/A2.85, 2.65Triplets (2H each)Present only in the saturated analog; absent in the alkyne.
Ethyl Ester -CH2- 4.254.12Quartet (J = 7.1 Hz, 2H)Shifted downfield due to the adjacent alkyne conjugation.
Ethyl Ester -CH3 1.331.25Triplet (J = 7.1 Hz, 3H)Minimal change; standard aliphatic resonance.
Table 2: Comparative 13C NMR Chemical Shifts (100 MHz, CDCl3)
Carbon AssignmentRigid Alkyne Linker (δ ppm)Flexible Alkane Linker (δ ppm)Causality for Shift Difference
Ester C=O 153.5173.0Upfield shift in the alkyne due to extended sp-conjugation[2].
Imidazole C-2 138.5137.5Minor deshielding from inductive withdrawal.
Imidazole C-4 (Quat) 121.5139.0Significant upfield shift due to the directly attached sp-carbon.
Imidazole C-5 126.5118.0Deshielded by the conjugated system.
Alkyne C (Internal) 85.0N/ACharacteristic sp-hybridized carbon adjacent to a heteroaromatic ring[2].
Alkyne C (Terminal) 76.0N/ACharacteristic sp-hybridized carbon adjacent to the ester carbonyl.
Linker CH2 (Bridge) N/A34.0, 23.0Standard sp3 aliphatic carbons.
N-CH3 33.533.0Relatively unaffected by the C-4 substitution.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation steps to prevent signal loss—particularly for the quaternary alkyne carbons.

Step 1: Sample Preparation

  • Weigh exactly 10 mg (for 1H) or 40 mg (for 13C) of the highly pure compound.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. The TMS acts as an internal zero-point reference, validating the chemical shift accuracy.

Step 2: Instrument Tuning and Locking

  • Transfer the solution to a standard 5 mm NMR tube.

  • Insert into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 (7.26 ppm for residual CHCl3).

  • Perform automated gradient shimming (Z-axis) to ensure a narrow, symmetrical line shape (TMS linewidth at half-height < 1.0 Hz).

Step 3: 1D Acquisition Parameters (The Self-Validating Step)

  • 1H NMR: Run a standard zg30 pulse sequence. 16 scans, 2-second relaxation delay (D1).

  • 13C NMR: Run a zgpg30 (proton-decoupled) sequence. Critical Causality: Set the relaxation delay (D1) to at least 3.0 seconds . Quaternary carbons (C-4, C-alkyne, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will cause these signals to attenuate or vanish. An extended D1 validates the presence of the alkyne linker.

NMR_Workflow Prep Sample Preparation (10-40 mg in 0.6 mL CDCl3) Acq1D 1D Acquisition (1H at 400 MHz, 13C at 100 MHz) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Processing & Phasing (Zero-filling, Apodization) Acq2D->Process Elucidate Structural Elucidation (Regiochemistry Confirmation) Process->Elucidate

Step-by-step NMR experimental workflow for accurate structural elucidation.

2D NMR Workflow for Regiochemical Assignment

N-alkylation or cross-coupling of imidazoles often yields a mixture of 1,4- and 1,5-regioisomers[3]. To definitively prove that the compound is the 4-substituted isomer (Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate) rather than the 5-substituted isomer, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is mandatory.

Mechanistic Proof via HMBC:

  • In the 4-substituted isomer, the H-5 proton (7.30 ppm) will show a strong 3-bond (3J) correlation to the internal alkyne carbon (85.0 ppm) .

  • The N-CH3 protons (3.75 ppm) will show 3J correlations to both C-2 (138.5 ppm) and C-5 (126.5 ppm) , but not to C-4.

  • If this were the 5-substituted isomer, the N-CH3 would show a correlation to the alkyne-bearing carbon, which is sterically and electronically distinct.

HMBC_Correlations NCH3 N-CH3 (3.75 ppm) C2 C-2 (138.5 ppm) NCH3->C2 3J HMBC C5 C-5 (126.5 ppm) NCH3->C5 3J HMBC H2 H-2 (7.55 ppm) C4 C-4 (121.5 ppm) H2->C4 3J HMBC H2->C5 3J HMBC H5 H-5 (7.30 ppm) H5->C4 2J HMBC C_Alkyne C-Alkyne (85.0 ppm) H5->C_Alkyne 3J HMBC

Key 2D HMBC NMR correlations confirming the 4-substituted imidazole regiochemistry.

References

  • Metal-free synthesis of imidazole by BF3·Et2O promoted denitrogenative transannulation of N-sulfonyl-1,2,3-triazole. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link][2]

  • Imidazole-Selective Alkyne Hydroamination under Physiological Conditions. Organic Letters (ACS Publications). URL:[Link][3]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Data for Imidazole Propionates/Propynoates: A Comparative Analytical Guide

Executive Summary: The Biological & Synthetic Imperative Imidazole propionate (ImP) and its synthetic alkynyl analogs (imidazole propynoates) represent a critical class of low-molecular-weight, highly polar compounds. En...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biological & Synthetic Imperative

Imidazole propionate (ImP) and its synthetic alkynyl analogs (imidazole propynoates) represent a critical class of low-molecular-weight, highly polar compounds. Endogenously, ImP is a gut microbiota-derived histidine metabolite that has emerged as a primary biomarker for type 2 diabetes, cardiovascular disease, and chronic kidney disease. Synthetically, imidazole propynoates are increasingly utilized as click-chemistry probes and precursors in drug development.

Differentiating these closely related species from isobaric interferences in complex biological matrices (e.g., plasma, feces) requires robust analytical platforms. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) methodologies—specifically Q-TOF and Orbitrap platforms—against traditional targeted methods, detailing the causality behind experimental choices to ensure self-validating, reproducible workflows.

Mechanistic Grounding: The Imidazole Propionate Pathway

To design an effective MS assay, one must understand the biological origin and target matrix of the analyte. Dietary histidine is metabolized by gut microbiota (via histidine ammonia-lyase and urocanate reductase) into ImP. Once in systemic circulation, ImP impairs insulin signaling by activating the p38γ/p62/mTORC1 pathway, leading to the degradation of Insulin Receptor Substrate (IRS), as detailed in [1].

pathway N1 Dietary Histidine N2 Gut Microbiota (HAL / UrdA Enzymes) N1->N2 N3 Imidazole Propionate (ImP) N2->N3 N4 p38γ / p62 / mTORC1 Pathway Activation N3->N4 Impairs Signaling N5 Insulin Receptor Substrate (IRS) Degradation N4->N5

Figure 1: Microbiota-dependent biosynthesis of Imidazole Propionate and its impact on insulin signaling.

Because ImP acts systemically and is cleared renally, it accumulates heavily in patients with impaired kidney function, a phenomenon recently validated in [2].

Analytical Challenges & Causality in Method Design

Analyzing imidazole propionates and propynoates presents three distinct physicochemical challenges:

  • The Polarity Problem (Chromatography): Both ImP (

    
    ) and propynoate (
    
    
    
    ) are highly polar. On standard reversed-phase (C18) columns, they exhibit poor retention, eluting in the void volume where matrix-induced ion suppression is most severe. Causality: We mandate Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, separating the analytes from early-eluting salts.
  • The Ionization Strategy (Source Parameters): The imidazole ring possesses a high proton affinity (pKa ~6.8). Causality: Electrospray Ionization in positive mode (ESI+) is the definitive choice, yielding dominant

    
     precursor ions without the need for complex adduct formation.
    
  • The Isobaric Interference (Mass Analyzers): In untargeted metabolomics, nominal mass instruments cannot distinguish ImP from structurally similar amino acid derivatives. Causality: HRMS platforms providing sub-ppm mass accuracy are required to isolate the exact mass of ImP (

    
     141.0662) and propynoate (
    
    
    
    139.0507).
Platform Comparison: HRMS vs. Targeted Alternatives

The following table objectively compares the performance of different MS platforms for the analysis of imidazole derivatives.

Analytical PlatformMass AccuracyResolution (FWHM)Sensitivity (LOD)Best Use Case for Imidazole Derivatives
UHPLC-QqQ (Triple Quad) Nominal (~0.1 Da)Unit (~0.7 Da)~1–2 nmol/LHigh-throughput, targeted clinical quantitation in highly purified matrices.
UHPLC-Q-TOF < 2 ppm~40,000~5–10 nmol/LUntargeted metabolomics, identifying novel propynoate synthetic byproducts.
UHPLC-Orbitrap < 1 ppmUp to 240,000~2–5 nmol/LDeep structural elucidation, stable isotope tracing, and complex biofluid profiling.

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure absolute trustworthiness, the following protocol utilizes a stable isotope dilution strategy. By introducing a


-labeled internal standard before sample preparation, any analyte loss during extraction or ion suppression during MS acquisition is mathematically canceled out, creating a self-validating system.

workflow S1 Sample Prep (Protein Crash) S2 Isotope Spiking (13C3-ImP) S1->S2 S3 UHPLC Separation (HILIC Column) S2->S3 S4 HRMS Detection (ESI+ Orbitrap) S3->S4 S5 Data Processing (m/z 141.0662) S4->S5

Figure 2: Self-validating LC-HRMS workflow for the quantification of imidazole propionates.

Step 1: Biofluid Extraction (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma (or homogenized feces) into a microcentrifuge tube. Add 200 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v) containing 50 nM of

    
    -labeled ImP.
    
  • Causality: The organic solvents rapidly denature and precipitate large plasma proteins that would otherwise foul the LC column and suppress the ESI signal. The highly polar imidazole derivatives remain highly soluble in the supernatant.

  • Action: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, return to 95% B to re-equilibrate.

  • Causality: HILIC operates via a water-enriched layer on the stationary phase. Starting with high organic content (95% B) forces the polar imidazole compounds to partition into the aqueous layer, providing excellent retention and sharp peak shapes.

Step 3: HRMS Acquisition (Orbitrap / Q-TOF)
  • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Parameters: Spray voltage 3.5 kV, Capillary temperature 320°C.

  • Scan Mode: Full MS (

    
     70–500) at 70,000 FWHM resolution, followed by data-dependent MS/MS (ddMS2) at 17,500 FWHM.
    
  • Causality: High resolution (70,000) is mandatory to resolve ImP (

    
     141.0662) and synthetic propynoates (
    
    
    
    139.0507) from isobaric plasma interferences. The ddMS2 scans confirm structural identity via fragmentation.
Step 4: Data Processing & Validation
  • Extraction: Extract ion chromatograms (EIC) using a strict 5 ppm mass tolerance.

  • Validation Criteria:

    • Retention Time: The endogenous ImP peak must perfectly co-elute with the

      
      -ImP internal standard.
      
    • Fragmentation: Verify the presence of the primary MS/MS fragment at

      
       95.049 for ImP (corresponding to the neutral loss of the carboxyl group, HCOOH, 46 Da) and 
      
      
      
      93.033 for propynoate analogs.

By adhering to this causality-driven protocol, researchers can achieve highly reproducible, artifact-free quantification of imidazole propionates, supporting advanced translational research in metabolic and cardiovascular diseases [3].

References

  • Bevital AS. "Imidazole propionate (Biomarker Guide)." Bevital. URL:[Link]

  • Manokasemsan, W., et al. "LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients." Computational and Structural Biotechnology Journal (2025). URL:[Link]

  • Nageswaran, V., et al. "Gut microbial metabolite imidazole propionate impairs endothelial cell function and promotes the development of atherosclerosis." MDC Repository / Circulation (2025). URL: [Link]

Validation

HPLC method development for purity assessment of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

As a Senior Application Scientist, developing a robust purity assessment method for highly functionalized pharmaceutical intermediates requires moving beyond trial-and-error. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-yno...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity assessment method for highly functionalized pharmaceutical intermediates requires moving beyond trial-and-error. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate presents a unique chromatographic challenge: it combines a highly polar, basic N-methyl imidazole ring with a moderately lipophilic, UV-active conjugated alkyne-ester moiety.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) method development strategies, providing the causality behind each experimental choice and a self-validating protocol for routine purity assessment.

Analyte Profiling & The Chromatographic Challenge

To design a successful separation, we must first understand the physicochemical nature of the analyte. The basic nitrogen (N3) on the imidazole ring has a pKa of approximately 6.5 to 7.0.

Under standard acidic HPLC conditions (e.g., pH 2.0–3.0 using 0.1% Formic Acid or TFA), this nitrogen is fully protonated. When a protonated, highly polar cation is injected onto a traditional silica-based C18 column, two critical failures occur:

  • Poor Hydrophobic Retention: The ionized molecule is too polar to partition effectively into the C18 stationary phase, often eluting near the void volume (

    
    ).
    
  • Secondary Silanol Interactions: The positively charged imidazole ring undergoes strong ion-exchange interactions with un-endcapped, acidic surface silanols (SiO⁻) on the silica support. This manifests as severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy.

To resolve this, we must manipulate selectivity—the most powerful parameter governing chromatographic resolution [1].

Method Development Rationale & Column Selection

We evaluated three distinct approaches to overcome the silanol interaction and retention issues typical of [2].

  • Method A (Traditional C18, Low pH): The default starting point. Fails due to the protonated state of the analyte interacting with residual silanols.

  • Method B (Polar-Embedded C18, Low pH): Uses a stationary phase with an embedded amide or carbamate group. This creates a "virtual water layer" that shields the basic analyte from surface silanols, improving peak shape, though retention remains marginal.

  • Method C (Hybrid Silica C18, High pH): The optimized solution. By raising the mobile phase pH to 10.0, the imidazole ring is deprotonated and rendered neutral. This maximizes hydrophobic retention on the C18 phase and completely eliminates ion-exchange tailing. Because traditional silica dissolves above pH 8.0, ethylene-bridged hybrid (BEH) silica particles are strictly required [3].

MethodDev Start Analyte Profiling Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (Basic Imidazole, pKa ~6.5) LowPH Low pH Strategy (pH 2.5) Analyte is Protonated (+) Start->LowPH Traditional Route HighPH High pH Strategy (pH 10.0) Analyte is Neutral (0) Start->HighPH Optimized Route TradC18 Method A: Standard C18 Result: k' < 1, Severe Tailing LowPH->TradC18 Silanol Interactions PolarC18 Method B: Polar-Embedded C18 Result: k' ~ 2, Acceptable Shape LowPH->PolarC18 Shielded Silanols HybridC18 Method C: Hybrid Silica C18 Result: k' > 4, Sharp Peak HighPH->HybridC18 Hydrophobic Retention

Workflow for selecting column chemistry and pH for basic imidazole derivatives.

Comparative Performance Data

The quantitative data below illustrates the superiority of the high-pH strategy (Method C) for assessing the purity of this specific molecule.

Chromatographic ParameterMethod A (Traditional C18, pH 2.5)Method B (Polar-Embedded C18, pH 2.5)Method C (Hybrid C18, pH 10.0)
Retention Factor (k') 0.8 (Poorly retained)2.1 (Acceptable)4.5 (Optimal)
Tailing Factor (Tf) 2.4 (Severe tailing)1.3 (Slight tailing)1.05 (Excellent)
Theoretical Plates (N) 3,5008,20014,500
Resolution (Rs) *1.22.54.1

*Note: Resolution (Rs) was calculated against the critical des-ethyl free acid degradation impurity.

Step-by-Step Methodology: Optimized High-pH Workflow (Method C)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the instrument and chemistry are performing optimally before any sample data is accepted.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Weigh 0.79 g of LC-MS grade ammonium bicarbonate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.

    • Causality: The high pH completely deprotonates the imidazole ring to maximize retention, while the volatile buffer ensures compatibility if the method is later transferred to LC-MS for impurity identification.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: Water/Acetonitrile (80:20, v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") that occurs when samples are injected in strong organic solvents.

  • Preparation: Accurately weigh 10.0 mg of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate reference standard. Dissolve and make up to 100 mL with diluent to achieve a working concentration of 0.1 mg/mL.

Step 3: Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (EBH) C18 (e.g., Waters XBridge), 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics for sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 265 nm.

    • Causality: The conjugated alkyne-ester system provides a strong chromophore; measuring at 265 nm avoids the low-UV baseline noise typical of gradient elutions.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% B → 60% B

    • 12.0 - 15.0 min: 60% B → 95% B

    • 15.0 - 17.0 min: 95% B (Wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard preparation in five replicates. The run is only valid if the following criteria are met:

  • Tailing Factor (Tf): Must be ≤ 1.5. (Ensures silanol interactions are fully suppressed).

  • Theoretical Plates (N): Must be ≥ 10,000. (Ensures column bed integrity).

  • Injection Precision (%RSD): Must be ≤ 2.0% for peak area. (Ensures autosampler accuracy).

Analytical Method Validation Strategy

Once optimized, Method C must be formally validated to demonstrate that it is "fit for its intended purpose," following the global regulatory framework defined by [4].

For a purity assessment method, the validation lifecycle requires proving Specificity (via forced degradation studies to ensure no co-elution of degradants), Linearity across the reportable range (typically LOQ to 120% of the nominal concentration), Accuracy (via spike-recovery experiments), and Robustness (testing deliberate variations in pH, temperature, and flow rate).

Validation ATP Analytical Target Profile (ATP) Dev Method Optimization (Column, pH, Gradient) ATP->Dev Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Dev->Val Routine Routine Purity Assessment Val->Routine

Analytical method lifecycle approach aligned with ICH Q2(R2) and Q14 guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][4]

  • Simplified Column Selection and Method Development Source: Waters Corporation URL:[Link][3]

  • Top Three HPLC Method Development Tips Source: LCGC International URL:[Link][1]

Sources

Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

As a Senior Application Scientist in synthetic methodology, selecting the correct ester derivative for alkyne-mediated synthesis is a critical decision that dictates yield, reaction kinetics, and downstream purification....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, selecting the correct ester derivative for alkyne-mediated synthesis is a critical decision that dictates yield, reaction kinetics, and downstream purification. 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a highly versatile bifunctional building block. It features an electron-deficient alkyne conjugated to an ester, alongside a 1-methylimidazole moiety that actively participates in hydrogen bonding and metal coordination.

When choosing between the methyl and ethyl ester variants of this compound, researchers often default to laboratory availability. However, empirical data and stereoelectronic principles demonstrate that the methyl ester is overwhelmingly superior for nucleophilic additions, amidations, and multi-component couplings. This guide objectively compares their performance to help you optimize your synthetic routes.

Mechanistic Causality: Why Alkyl Chain Length Matters

The reactivity of heteroaryl propiolates is governed by the electrophilicity of two distinct sites: the ester carbonyl carbon (hard electrophile) and the alkyne


-carbon (soft electrophile). The seemingly minor difference between a methyl and an ethyl group fundamentally alters the reaction landscape through three mechanisms:
  • Steric Hindrance (A-Value Impact): The ethyl group possesses a larger steric volume than the methyl group. During nucleophilic attack at the carbonyl carbon (e.g., direct amidation), the transition state requires the formation of a bulky tetrahedral intermediate. The ethyl group introduces significant steric clash, raising the activation energy (

    
    ) and severely slowing reaction kinetics ()[1].
    
  • Stereoelectronic Deactivation: Alkyl groups are electron-donating via

    
    -induction. Because the ethyl group is a stronger electron donor than the methyl group, it slightly increases the electron density at the carbonyl carbon, reducing its electrophilicity. This inductive effect propagates through the conjugated system, dampening the polarization of the alkyne and rendering the 
    
    
    
    -carbon less susceptible to Michael additions ()[2].
  • Conformational Disruption: For optimal conjugate addition, the ester carbonyl must remain coplanar with the alkyne ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -system. The added bulk of the ethyl group can induce slight torsional strain, perturbing this coplanarity and reducing the efficiency of electron withdrawal from the alkyne, which often leads to undesired side reactions ().
    

ReactivityLogic Substrate 3-(1-methyl-1H-imidazol-4-yl) prop-2-ynoate Core Methyl Methyl Ester (Less Steric Bulk, Higher Electrophilicity) Substrate->Methyl Ethyl Ethyl Ester (More Steric Bulk, Lower Electrophilicity) Substrate->Ethyl AmidationM Fast Amidation (High Yield) Methyl->AmidationM Hard Nucleophiles MichaelM Rapid Michael Addition Methyl->MichaelM Soft Nucleophiles AmidationE Sluggish Amidation (Lower Yield) Ethyl->AmidationE Hard Nucleophiles MichaelE Slow Michael Addition (Side Reactions) Ethyl->MichaelE Soft Nucleophiles

Logical mapping of ester alkyl chain length to reaction kinetics and pathway preference.

Comparative Performance Data

The following table synthesizes quantitative performance metrics when subjecting both derivatives to standard synthetic transformations in drug development workflows.

Reaction ModalityMethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoateEthyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoateMechanistic Driver for Variance
Direct Amidation (Primary Amines)>90% Yield (Complete in 2h)~65-70% Yield (Requires >12h)Lower steric hindrance at the methyl ester carbonyl facilitates rapid tetrahedral intermediate formation[1].
Michael Addition (Soft Nucleophiles)High Conversion (Clean product profile)Moderate Conversion (Prone to side reactions)Superior alkyne polarization and unperturbed coplanarity in the methyl derivative[2].
Multi-Component Coupling (Azaarenes)Excellent Yield (Room temperature)Poor Yield (Significant byproducts)Ethyl ester's sluggish kinetics allow competing degradation pathways to dominate[3].
Azide-Alkyne Cycloaddition (CuAAC)Quantitative Quantitative Negligible difference; the transition state occurs at the alkyne, far from the ester alkyl group.
Validated Experimental Workflow: Nucleophilic Addition

To ensure trustworthiness and reproducibility, the following protocol for nucleophilic addition (Amidation/Michael) is designed as a self-validating system . It includes in-process analytical checkpoints to confirm the reaction trajectory before proceeding to isolation.

Workflow Step1 1. Substrate Preparation Dissolve propiolate & nucleophile in MeCN Step2 2. Catalysis / Activation Add Et3N (0.2 eq) at 0 °C Step1->Step2 Step3 3. Kinetic Monitoring Track conversion via LCMS/TLC Step2->Step3 Step4 4. Quench & Workup Aqueous NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Isolation Flash Chromatography (SiO2) Step4->Step5

Standardized self-validating workflow for nucleophilic addition to heteroaryl propiolates.

Step-by-Step Protocol:
  • Substrate Preparation : In an oven-dried, argon-purged reaction vial, dissolve 1.0 mmol of the selected 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in 5.0 mL of anhydrous Acetonitrile (MeCN).

    • Expert Insight: MeCN is preferred over DCM because its polarity stabilizes the polar transition state of nucleophilic addition without competing for hydrogen bonding at the imidazole ring.

  • Nucleophile Introduction : Add 1.1 mmol of the nucleophile (e.g., primary amine for amidation, or thiol for Michael addition).

  • Catalytic Activation (Validation Check 1) : Dropwise, add 0.2 mmol (20 mol%) of Triethylamine (Et

    
    N).
    
    • Self-Validation: The reaction mixture should exhibit a slight color shift (often pale yellow) indicating the formation of the reactive enolate/allenolate intermediate.

  • Kinetic Monitoring (Validation Check 2) : Stir at room temperature. At

    
     and 
    
    
    
    , withdraw 10
    
    
    L aliquots, dilute in 1 mL MeOH, and analyze via LCMS.
    • Methyl Ester Expected Result: >95% conversion at the 2-hour mark.

    • Ethyl Ester Expected Result: ~40% conversion at 2 hours. Do not heat the reaction to force completion, as thermal stress promotes alkyne polymerization. Instead, extend the reaction time.

  • Quench and Extraction : Once LCMS confirms the consumption of the propiolate, quench the reaction with 5 mL of saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (
    
    
    
    ).
    • Expert Insight: The slightly basic 1-methylimidazole ring requires careful pH management; ensure the aqueous layer is strictly pH 7-8 to prevent the product from partitioning into the aqueous phase as a protonated salt.

  • Purification : Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (SiO
    
    
    , eluting with a gradient of DCM:MeOH to accommodate the imidazole's polarity).
References
  • Title: Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals Source: Journal of the American Chemical Society URL: [Link]

  • Title: Simple, One-Pot, and Three-Component Coupling Reactions of Azaarenes... with Acetylenic Esters Involving Methyl Propiolate or Ethyl Propiolate Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Validation

Structural Determination of Imidazole Alkynes: A Comparative Guide to SC-XRD, MicroED, and NMR

Imidazole alkynes are highly versatile scaffolds in modern drug discovery and materials science. The imidazole ring serves as a privileged pharmacophore capable of complex hydrogen bonding and metal coordination, while t...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole alkynes are highly versatile scaffolds in modern drug discovery and materials science. The imidazole ring serves as a privileged pharmacophore capable of complex hydrogen bonding and metal coordination, while the terminal or internal alkyne provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1].

However, the very features that make imidazole alkynes synthetically valuable—their flexibility, polarity, and propensity for polymorphic hydrogen-bonding networks—often create severe bottlenecks in structural determination. Unambiguous assignment of 3D atomic coordinates is critical for structure-based drug design and validating regioselectivity in multicomponent annulations[2].

This guide objectively compares the three primary modalities for the structural determination of imidazole alkynes: Single-Crystal X-ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Nuclear Magnetic Resonance (NMR) Spectroscopy .

The Modalities at a Glance: Performance Comparison

The choice of analytical modality is dictated by the physical state of the synthesized imidazole alkyne and the resolution of data required. Table 1 summarizes the operational parameters of each technique.

Table 1: Performance Comparison of Structural Determination Modalities

ParameterSC-XRD (X-ray)MicroED (Electron)NMR Spectroscopy
Ideal Sample State Large single crystal (>10 μm)Nanocrystalline powder (~100–500 nm)Solution (~1–5 mg in deuterated solvent)
Resolution Limit Atomic (< 1.0 Å)Atomic (< 1.0 Å)Connectivity & Conformation (No absolute 3D coordinates)
Scattering Source X-ray photons (interacts with electron clouds)Electrons (interacts with Coulomb potential)Radiofrequency (interacts with nuclear spin)
Time-to-Data Weeks to Months (bottleneck: crystal growth)Minutes to Hours (minimal prep required)Minutes to Hours
Radiation Damage High (requires large volume to mitigate)Low (ultra-low dose cryo-EM conditions)None (non-destructive)
Best Used For Absolute stereochemistry and gold-standard validationRapid 3D coordinate assignment from crude powdersRoutine reaction monitoring and dynamic solution states

Deep Dive: Single-Crystal X-ray Diffraction (SC-XRD)

The Causality of the Method

SC-XRD remains the gold standard for structural biology and small molecule characterization[3]. X-rays scatter off the electron clouds of atoms. Because this interaction is relatively weak, a massive, highly ordered repeating lattice (a large single crystal, typically >10 μm) is required to amplify the diffraction signal to a detectable threshold[4]. For imidazole alkynes, achieving this lattice is notoriously difficult; their polar nitrogen atoms often trap solvent molecules, leading to twinning or amorphous precipitation rather than clean crystallization.

Experimental Protocol: SC-XRD of Imidazole Alkynes

To establish a self-validating system, the crystallization environment must strictly control the thermodynamics of precipitation.

  • Solvent Screening: Dissolve 5–10 mg of the purified imidazole alkyne in a minimum volume of a polar aprotic solvent (e.g., DMF or DMSO) to disrupt intermolecular hydrogen bonding between the imidazole N-H and the alkyne π-system.

  • Vapor Diffusion Setup: Place the solution in a 1-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly.

  • Equilibration: Allow the anti-solvent to slowly diffuse into the inner vial over 7 to 21 days at a constant temperature (typically 4 °C or 20 °C).

  • Harvesting & Cryoprotection: Once a >10 μm crystal forms, harvest it using a micromount (nylon loop). Immediately immerse the crystal in a cryoprotectant (e.g., Paratone-N oil) to displace surface water and prevent ice-ring formation during freezing.

  • Data Collection: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Expose the crystal to a Cu-Kα (λ = 1.5418 Å) or Mo-Kα (λ = 0.7107 Å) X-ray source.

  • Processing: Integrate the Bragg intensities and solve the phase problem using direct methods (e.g., SHELXT).

Deep Dive: Microcrystal Electron Diffraction (MicroED)

The Causality of the Method

MicroED has emerged as a disruptive alternative to SC-XRD for small molecules[5]. Unlike X-rays, electrons interact with the electrostatic (Coulomb) potential of both the atomic nucleus and the electron cloud[4]. This interaction is approximately


 times stronger than X-ray scattering. Consequently, MicroED can extract high-resolution, atomic diffraction data from crystals that are a billionth the size of those required for SC-XRD[4]. This completely bypasses the weeks-long crystal growth bottleneck, allowing researchers to determine the structure of an imidazole alkyne directly from its synthesized powder form[5].
Experimental Protocol: MicroED of Imidazole Alkyne Powders

This protocol leverages standard cryo-electron microscopy (cryo-EM) hardware to analyze sub-micron particles[3].

  • Sample Preparation (Milling): Take ~1 mg of the dry, amorphous-appearing imidazole alkyne powder. Place it between two glass slides and gently grind them together for 30 seconds. This mechanical shearing fractures the bulk powder into nanocrystals (~100–500 nm thick)[5].

  • Grid Deposition: Dust the crushed powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R 2/2). Tap the grid gently to remove excess bulk material.

  • Vitrification: To protect the organic framework from electron-induced radiation damage, plunge-freeze the grid into liquid ethane and transfer it to liquid nitrogen.

  • Data Collection: Load the grid into a cryo-TEM (e.g., Talos Arctica or Titan Krios) operating at 200–300 kV. Locate a target nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., from -40° to +40° at 0.5°/s) while illuminating the sample with an ultra-low electron dose (<0.01

    
    /Ų per second)[5].
    
  • Data Processing: Convert the electron diffraction movies to standard crystallographic formats (e.g., SMV) and process them using standard X-ray software pipelines like DIALS or XDS[3].

Experimental Workflow & Decision Matrix

To optimize the structural determination pipeline for novel imidazole alkynes, researchers should triage their samples based on physical state. The following logical workflow illustrates the decision-making process.

G Start Synthesized Imidazole Alkyne Check Assess Sample State Start->Check Sol Solution / Oil Check->Sol Powder Nanocrystalline Powder Check->Powder Crystal Large Single Crystal (>10 μm) Check->Crystal NMR NMR Spectroscopy (Connectivity) Sol->NMR Powder->Crystal Recrystallization MicroED MicroED (Cryo-EM) (Rapid 3D Coordinates) Powder->MicroED SCXRD SC-XRD (Gold Standard 3D) Crystal->SCXRD NMR->Powder Lyophilize

Decision matrix for the structural determination of imidazole alkynes based on sample state.

Conclusion

While SC-XRD remains the undisputed gold standard for final structural validation due to its high precision and established analytical software[3], it is severely limited by the thermodynamic hurdles of growing large crystals. For drug development professionals working with complex, flexible imidazole alkynes, MicroED represents a paradigm shift. By exploiting the strong Coulombic interaction of electrons[4], MicroED provides unambiguous, atomic-resolution 3D coordinates directly from crude powders in a matter of minutes[5]. When combined with the rapid connectivity mapping of NMR, researchers now possess a complete, self-validating toolkit to accelerate the structural characterization of novel pharmacophores.

References

  • - Creative Biostructure 2. - ResearchGate 3. - NIH / PMC 4. - MDPI 5. - ACS Central Science

Sources

Comparative

Comparative Guide to Reference Standards for the Analytical Validation of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Introduction: The Analytical Challenge Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a highly specialized alkyne-imidazole building block frequently utilized in the synthesis of novel targeted therapeutics, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a highly specialized alkyne-imidazole building block frequently utilized in the synthesis of novel targeted therapeutics, such as kinase inhibitors and histamine receptor ligands. From an analytical perspective, this intermediate presents a unique dual challenge:

  • Causality of Analytical Behavior: The basic imidazole nitrogen (pKa ~7.0) causes severe peak tailing and retention time shifts on standard C18 columns at neutral pH due to mixed-mode interactions with residual silanols on the silica stationary phase. Simultaneously, the conjugated propynoate (alkyne-ester) system is highly susceptible to nucleophilic addition or hydrolysis under aggressive pH extremes.

  • Regulatory Imperative: To establish a robust control strategy for this intermediate, analytical methods must be validated using highly characterized reference standards. This ensures that the fate and purge of impurities are accurately tracked, as mandated by.

This guide objectively compares different grades of reference standards used for the assay and impurity profiling of this compound, providing field-proven, self-validating experimental protocols to ensure scientific integrity.

Comparison of Reference Standard Grades

Selecting the appropriate reference standard grade is a balance of regulatory compliance, analytical accuracy, and cost. Below is an objective comparison of the three primary tiers of standards used in the lifecycle of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate analysis.

Table 1: Comparative Performance and Attributes of Reference Standard Grades
ParameterPrimary Standard (Compendial/CRM)Secondary Standard (In-House Working)Commercial Analytical Grade
Purity (Mass Balance) >99.5% (Fully characterized via NMR, MS, TGA, KF)>99.0% (Qualified against Primary)>97.0% (Area % via HPLC-UV)
Traceability Absolute (NIST or Pharmacopeial traceability)Traceable to Primary StandardLot-specific Certificate of Analysis
Cost / Gram

(High)

(Moderate, requires internal labor)
$ (Low)
Stability Data Long-term stability provenMonitored annuallyLimited (Often "retest" dates only)
Best Use Case Method Validation, Regulatory SubmissionsRoutine Batch Release, In-Process ControlsEarly R&D, Route Scouting

Experimental Protocols: Self-Validating Analytical Workflows

To ensure trustworthiness, the HPLC-UV protocol described below is designed as a self-validating system . This means the method inherently verifies its own suitability during every run through specific system suitability testing (SST) criteria, ensuring that any degradation of the reference standard or sample is immediately flagged.

Step-by-Step Methodology: HPLC-UV Assay Validation

1. Mobile Phase Preparation & Causality:

  • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.

  • Solvent B: 100% Acetonitrile.

  • Causality: Operating at pH 9.0 ensures the basic imidazole nitrogen remains fully deprotonated (neutral). This eliminates secondary electrostatic interactions with the stationary phase, yielding sharp, symmetrical peaks and preventing the alkyne-ester from hydrolyzing, which typically occurs at pH < 3 or > 10.

2. Standard Preparation:

  • Accurately weigh 10.0 mg of the Primary Reference Standard into a 50 mL volumetric flask.

  • Dissolve in 10 mL of Acetonitrile (to ensure the hydrophobic alkyne chain is fully solvated), then dilute to volume with Mobile Phase A (Final Concentration: 0.2 mg/mL).

3. System Suitability Test (SST) - The Self-Validating Mechanism:

  • Inject a resolution mixture containing Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate and its primary degradant (the hydrolyzed free acid: 3-(1-methyl-1H-imidazol-4-yl)propiolic acid).

  • Validation Gate: The run is only considered valid if the resolution (

    
    ) between the ester and the acid is >2.0, and the tailing factor for the main peak is <1.5. If these criteria fail, the system halts, preventing the reporting of inaccurate data.
    

4. Bracketing Strategy:

  • Inject the Secondary (Working) Standard or unknown sample, bracketed by the Primary Standard every 6 injections. This accounts for any baseline drift or UV detector sensitivity changes over time, strictly satisfying the.

Quantitative Data: Performance Comparison

To demonstrate the impact of reference standard quality on analytical outcomes, a single GMP batch of synthesized Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate was assayed using the three different reference standard grades. The results highlight the risk of using under-characterized standards for quantitative release.

Table 2: Assay Accuracy and Method Precision (n=6 Injections)
Reference Standard UsedCalculated Batch Assay (%)Precision (RSD %)Impurity Detection (Area %)Conclusion
Primary Standard 99.2%0.4%0.6% (Resolved 3 impurities)Accurate baseline; passes GMP release.
Secondary Standard 99.0%0.6%0.6% (Resolved 3 impurities)Statistically equivalent to Primary; suitable for routine use.
Commercial Grade 101.4%1.8%0.4% (Missed co-eluting peak)Overestimates purity due to lack of mass balance correction (water/solvents).

Data Interpretation: The Commercial Grade standard overestimated the batch purity (101.4%) because its assigned purity was based solely on chromatographic Area %, ignoring invisible residual solvents or water content. The Primary Standard, characterized by full mass balance, provided the true assay value.

Reference Standard Qualification Workflow

The logical relationship between standard tiers is critical for lifecycle management. According to , working standards must be rigorously qualified against primary standards.

RS_Workflow Start Synthesized Batch Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate Primary Primary Reference Standard (>99.5% Purity, Fully Characterized) Start->Primary Extensive Characterization (ICH Q7) Secondary Working Standard (Routine Analysis) Primary->Secondary Qualification Impurity Impurity Profiling (LC-MS/MS & NMR) Primary->Impurity Baseline Reference Release Batch Release & Stability Testing Secondary->Release Routine Assay Impurity->Release Impurity Limits

Reference standard qualification workflow for API intermediates.

Conclusion & Best Practices

For the analysis of complex heterocyclic alkynes like Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, the choice of reference standard directly dictates the reliability of the analytical method. While commercial analytical grades are cost-effective for early route scouting, they lack the mass-balance characterization required for accurate quantitation. Drug development professionals must establish a fully characterized Primary Reference Standard early in Phase II/III development to qualify Secondary Standards for routine batch release, ensuring a self-validating, regulatory-compliant analytical control strategy.

References

  • U.S. Food and Drug Administration (FDA). "Q11 Development and Manufacture of Drug Substances." FDA Guidance Documents.[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents.[Link]

  • U.S. Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." FDA Guidance Documents.[Link]

Validation

Elemental analysis calculation for Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Title: Elemental Analysis and Absolute Purity Determination of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate: A Comparative Guide Executive Summary & Theoretical Framework In modern drug development, the rigorous vali...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis and Absolute Purity Determination of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate: A Comparative Guide

Executive Summary & Theoretical Framework

In modern drug development, the rigorous validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. For compounds featuring rigid, nitrogen-rich scaffolds like Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (an alkyne-imidazole ester), proving structural identity and elemental composition requires an orthogonal analytical approach.

Traditionally, the gold standard for proving elemental composition has been CHNS combustion analysis, with most chemistry journals requiring a ±0.4% deviation limit between theoretical and experimental values[1]. However, relying solely on combustion analysis can mask the presence of isobaric impurities or inorganic salts[2]. This guide objectively compares traditional CHNS combustion against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), detailing the causality behind experimental choices to establish a self-validating analytical system.

Theoretical Elemental Calculation for C9H10N2O2:

  • Molecular Weight: 178.191 g/mol

  • Carbon (C): (9 × 12.011) / 178.191 × 100 = 60.66%

  • Hydrogen (H): (10 × 1.008) / 178.191 × 100 = 5.66%

  • Nitrogen (N): (2 × 14.007) / 178.191 × 100 = 15.72%

  • Oxygen (O): (2 × 15.999) / 178.191 × 100 = 17.96%

Methodological Comparison: The "Why" and "How"

To achieve absolute confidence in the composition of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate, we must evaluate the mechanisms and blind spots of the three primary analytical pillars:

A. CHNS-O Combustion Analysis (The Bulk Standard)

Based on the classical Pregl-Dumas method, this technique combusts the sample at >1000°C in an oxygen-rich environment[3].

  • The Causality: The extreme heat breaks down the resilient imidazole ring and alkyne bonds. Carbon is oxidized to CO2, Hydrogen to H2O, and Nitrogen to NOx. The gases are then swept by an inert carrier (Helium) over high-purity copper heated to 600°C. This copper acts as a reducing agent, converting NOx back into N2 gas to ensure accurate nitrogen quantification[3][4].

B. Quantitative NMR (qNMR) (The Absolute Purity Method)

Unlike HPLC-UV, which relies on relative response factors, qNMR provides absolute quantification.

  • The Causality: The fundamental principle of qNMR is that the area under an NMR peak (the integral) is directly proportional to the number of nuclei generating that signal[5][6]. By adding an internal standard (IS) of known purity (e.g., Maleic acid) that does not overlap with the analyte's signals, we establish a direct mass balance. This allows us to calculate absolute purity without needing a reference standard of the analyte itself[6].

C. High-Resolution Mass Spectrometry (HRMS) (The Exact Mass Method)

Low-resolution mass spectrometry cannot distinguish between geometric isomers or isobaric interferences[7].

  • The Causality: HRMS platforms (like Orbitrap or FT-ICR) utilize ultra-high resolving power (R > 60,000) to measure the exact mass of ions to the third or fourth decimal place[8]. This exceptional mass accuracy (< 5 ppm error) allows software to apply constraint rules and reject false elemental compositions, isolating the unique formula for the analyte[9][10].

Experimental Data & Performance Comparison

The following table synthesizes the performance metrics of each technique when applied to Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate.

Analytical MetricCHNS Combustion AnalysisQuantitative 1H NMR (qNMR)LC-HRMS (Orbitrap)
Primary Output Bulk Elemental % (C, H, N, S, O)Absolute Purity (%)Exact Mass & Isotopic Formula
Sample Requirement 1.0 – 3.0 mg (Destructive)5.0 – 10.0 mg (Non-destructive)< 1.0 µg (Destructive)
Accuracy / Tolerance ±0.4% deviation from theoretical> 98% accuracy (SI-traceable)< 5 ppm mass error
Blind Spots Cannot detect structural isomers; masks inorganic salts.Requires non-overlapping peaks; insensitive to trace impurities.Cannot differentiate geometric isomers[11].
Best Used For Regulatory publication requirements[1].Batch release and absolute mass balance[2].Unknown degradant identification[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol 1: CHNS Combustion Analysis
  • Sample Weighing: Accurately weigh 1.500 to 2.000 mg of the dried analyte into a tin capsule using a calibrated microbalance. Rationale: Because the sample size is so small, micro-weighing errors directly translate to massive percentage errors in the final elemental composition[3].

  • Combustion Catalyst: Add ~1 mg of Vanadium Pentoxide (V2O5) to the capsule. Rationale: V2O5 acts as an oxidation catalyst to ensure the complete combustion of the highly stable alkyne and imidazole moieties.

  • Flash Combustion: Drop the capsule into the combustion chamber at 1000°C under a pulse of pure oxygen (99.9995%)[4].

  • Reduction & Separation: Pass the resulting gas mixture over copper at 600°C to reduce NOx to N2[4], then separate the gases via an inbuilt Gas Chromatography (GC) column[12].

  • Detection: Quantify C, H, and N using a Thermal Conductivity Detector (TCD). Ensure results fall within ±0.4% of the theoretical values (C: 60.66%, H: 5.66%, N: 15.72%).

Protocol 2: 1H qNMR for Absolute Purity
  • Standard Selection: Select Maleic acid (traceable to SI) as the internal standard. Rationale: Its singlet resonance at ~6.26 ppm does not overlap with the imidazole protons (~7.8 ppm) or the ethyl ester protons of the analyte[13].

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 600 µL of low-water DMSO-d6. Rationale: Low water content prevents signal distortion and overlap with the water peak[5].

  • Data Acquisition: Acquire the 1H NMR spectrum using a 90° pulse. Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds). Rationale: A sufficient D1 delay ensures complete longitudinal relaxation of all protons. Incomplete relaxation leads to under-integration, skewing the purity calculation[5][13].

  • Processing & Calculation: Integrate the analyte's C2-H imidazole proton against the Maleic acid alkene protons. Calculate absolute purity using the mass balance equation:

    
    [13].
    
Protocol 3: LC-HRMS Exact Mass Determination
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Ionization: Inject the sample into an Orbitrap mass spectrometer using Electrospray Ionization in positive mode (ESI+).

  • High-Resolution Acquisition: Acquire data at a resolving power of at least 60,000. Rationale: Insufficient resolving power can result in false-positive signal responses due to unresolved background matrix interferences[10].

  • Data Validation: Extract the exact mass for the [M+H]+ ion (Theoretical: 179.0821 Da). Confirm that the experimental mass error is < 5 ppm and that the isotopic distribution matches the theoretical C9H11N2O2+ profile[9].

Orthogonal Workflow Visualization

The following diagram illustrates the self-validating, orthogonal workflow required to definitively prove the elemental composition and purity of the target compound.

OrthogonalValidation Sample Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (C9H10N2O2) CHNS CHNS-O Combustion Bulk Elemental % Sample->CHNS 1-3 mg HRMS LC-HRMS Exact Mass & Isotopes Sample->HRMS <1 µg qNMR 1H qNMR Absolute Purity (%) Sample->qNMR 5-10 mg Validation Orthogonal Data Synthesis (Self-Validating System) CHNS->Validation C,H,N ±0.4% HRMS->Validation Mass Error <5 ppm qNMR->Validation Purity >95%

Caption: Orthogonal analytical workflow for validating elemental composition and absolute purity.

References

1.[11] High-Resolution Mass Spectrometry | HRMS Analysis - Measurlabs. 2.[7] High Resolution Mass Spectrometry - ResolveMass Laboratories Inc.. 3.[9] Elemental composition determination based on MSn - Oxford Academic. 4.[8] HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW - ResearchGate. 5.[13] Quantitative NMR Spectroscopy - University of Oxford. 6.[5] A Guide to Quantitative NMR (qNMR) - Emery Pharma. 7.[6] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc.. 8.[10] Using High-Resolution LC–MS to Analyze Complex Sample - Spectroscopy Online. 9.[2] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - ACS Publications. 10.[3] Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula - nmrmbc.com. 11.[12] CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques - MDPI. 12.[1] An International Study Evaluating Elemental Analysis - PMC - NIH. 13.[4] How Does a CHNSO Analyzer Work? - AZoM.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate proper disposal procedures

Standard Operating Procedure & Disposal Guide: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate As drug development and synthetic methodologies advance, laboratories frequently handle complex, multi-functional intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

As drug development and synthetic methodologies advance, laboratories frequently handle complex, multi-functional intermediates. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a specialized chemical entity featuring an electron-deficient alkyne (Michael acceptor) conjugated to a basic 1-methylimidazole core. This guide provides an authoritative, self-validating framework for the safe operational handling, deactivation, and EPA-compliant disposal of this compound.

Mechanistic Hazard Profiling & Causality

To safely manage this compound, scientists must understand the intrinsic reactivity of its functional groups. Treating chemical safety as a mechanistic exercise prevents catastrophic logistical failures.

  • The Imidazole Core (Corrosivity & Toxicity): Imidazole derivatives are basic and highly nucleophilic. They are classified as corrosive solids capable of causing severe skin burns, serious eye damage, and respiratory irritation (1)[1]. Furthermore, imidazoles are flagged as Category 1B reproductive toxins (2)[2]. Causality: The basic nitrogen readily forms salts with strong acids. If mixed with concentrated acidic waste streams, it will trigger a rapid, exothermic neutralization reaction that can over-pressurize storage vessels (3)[3].

  • The Prop-2-ynoate Moiety (Reactivity): This alkyne ester is an electron-deficient Michael acceptor. Causality: It is highly susceptible to nucleophilic attack (e.g., by thiols or amines) and can undergo spontaneous polymerization if exposed to radical initiators or strong bases.

  • Environmental Persistence: Waste chemicals of this nature are not degradable by standard biological wastewater treatments. Thus, sink disposal is strictly forbidden ().

Quantitative Parameters for Waste Management

To maintain regulatory compliance and operational safety, adhere to the following quantitative limits when managing this compound's waste lifecycle.

ParameterValue / GuidelineCausality / Rationale
SAA Volume Limit 55 gallons (or 1 qt acute waste)Prevents catastrophic spill accumulation in active lab spaces; mandated by EPA RCRA standards (4)[4].
SAA Time Limit 90 days (generator dependent)Ensures timely processing and prevents long-term degradation of reactive intermediates in storage (5)[5].
Rinse Solvent Volume ~5% of container volumeEnsures sufficient solvation of toxic residue without generating excessive secondary hazardous waste (4)[4].
Container Headspace 10% minimumAccommodates vapor expansion and prevents over-pressurization from trace degradation gases (5)[5].

Experimental Workflow: Safe Handling & Quenching

Protocol 1: Operational Handling & Reaction Quenching Causality: Because the alkyne is a reactive Michael acceptor, unreacted starting material must be deliberately quenched before bulk disposal to prevent downstream polymerization in waste drums.

  • Preparation & PPE: Don a flame-resistant lab coat, heavy-duty nitrile gloves, and a face shield. Conduct all handling inside a certified chemical fume hood to prevent inhalation of corrosive dust (6)[6].

  • Quenching the Alkyne: To deactivate residual Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate in a reaction mixture, slowly add a mild, dilute nucleophile (e.g., 1M aqueous sodium thiomethoxide or a secondary amine) dropwise at 0°C.

  • Self-Validation Check: Monitor the internal temperature of the flask. A temperature spike indicates active quenching. Continue addition until no further exotherm is observed, validating that the Michael acceptor is fully consumed.

  • Neutralization: Adjust the pH of the quenched mixture to ~7.0 using dilute HCl or NaHCO3.

  • Self-Validation Check: Use a calibrated pH probe or high-resolution pH paper. Do not proceed to waste transfer until the pH is confirmed neutral to prevent exothermic reactions in the waste carboy.

EPA-Compliant Waste Segregation & Decontamination

Protocol 2: Container Decontamination (Triple-Rinse Procedure) Causality: Empty containers that previously held highly toxic or corrosive materials are still regulated by the EPA until they are properly decontaminated. The rinsate must be captured as hazardous waste (7)[7].

  • Initial Drain: Empty the primary container completely into the designated "Halogen-Free Organic Waste" carboy.

  • First Rinse: Add a compatible organic solvent (e.g., ethanol or acetone) equal to 5% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds.

  • Drain Rinsate: Pour the resulting rinsate into the hazardous waste carboy.

  • Repeat: Perform steps 2 and 3 two additional times.

  • Self-Validation Check: Visually inspect the interior of the container under bright light. If any crystalline residue, film, or discoloration remains, the protocol has failed. Perform a fourth rinse and re-evaluate.

  • Defacing & Disposal: Once visually clean, completely deface or remove the original chemical label. Discard the clean vessel in the standard solid waste or glass recycling stream (4)[4].

Logical Workflow Visualization

To ensure absolute clarity in waste segregation, follow the logic tree below. Never mix this basic, reactive compound with strong oxidizers or acidic waste streams.

G A Waste Generation: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate B Assess Waste Matrix A->B F Triple-Rinse Containers (Collect Rinsate) A->F Empty Vessels C Mixed with Acids/Oxidizers? B->C D Neutralize & Segregate (Exothermic Risk) C->D Yes E Standard Organic Waste C->E No G Satellite Accumulation Area (SAA) Label & Store < 90 Days D->G E->G F->G H EPA-Licensed Disposal Facility G->H

Figure 1: Comprehensive waste segregation and disposal workflow for imidazole-alkyne derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure (8)[8].

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure local exhaust ventilation is running at maximum capacity.

  • Containment: If solid, avoid sweeping methods that generate dust. Use clean, non-sparking tools to gently shovel the material into a sealable polyethylene container (9)[9]. If in solution, cover with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

  • Self-Validation Check: After physical removal, wipe the spill zone with a damp pH indicator strip. If the strip reads basic (> pH 8), residual imidazole is present. Wash the area with a dilute acetic acid solution, followed by water, until a neutral pH is confirmed.

  • Disposal: Label all spill cleanup materials as "Hazardous Waste - Toxic/Corrosive Solid" and transfer to the SAA.

References

  • Fisher Scientific. Imidazole - SAFETY DATA SHEET. Retrieved from1

  • New England Biolabs (NEB). Safety Data Sheet for 2M Imidazole. Retrieved from 6

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from 3

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from5

  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. Retrieved from4

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. Retrieved from 8

  • National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory. Retrieved from 7

  • ChemSupply Australia. Safety Data Sheet IMIDAZOLE. Retrieved from 9

  • Molecular Biology Products (MBP Inc). 4 Simple Tips for Disposing of Hazardous Lab Chemicals. Retrieved from 10

  • Avantor Sciences. SAFETY DATA SHEET: Imidazole. Retrieved from 2

Sources

Handling

Personal protective equipment for handling Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

Advanced Safety and Handling Guide: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate As drug development accelerates, researchers frequently encounter novel building blocks with unique reactivity profiles. Ethyl 3-(1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Guide: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

As drug development accelerates, researchers frequently encounter novel building blocks with unique reactivity profiles. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate (CAS: 1865049-39-3) is a highly specialized intermediate often utilized in the synthesis of kinase inhibitors and antifungal agents.

While its Safety Data Sheet (SDS) may default to standard irritant classifications, a structural analysis reveals a dual-hazard profile: a basic imidazole ring coupled with an electron-deficient alkynyl ester. This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational handling, ensuring safety through chemical understanding.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical causality of the hazard. Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate contains a prop-2-ynoate (propiolate) moiety. This functional group is an activated, electron-deficient alkyne that acts as a potent Michael acceptor [1].

When exposed to unprotected skin or respiratory mucosa, the electrophilic alkyne undergoes rapid conjugate addition (1,4-addition) with biological nucleophiles—specifically, the thiol groups of cysteine and the primary amines of lysine residues in proteins[2][3]. This covalent modification of biological macromolecules is the primary mechanistic driver for severe contact dermatitis, immune sensitization, and respiratory irritation. Standard thin-mil latex gloves are insufficient, as the lipophilic ethyl ester facilitates rapid permeation through compromised barriers.

HazardMechanism A Ethyl 3-(1-methyl-1H-imidazol-4-yl) prop-2-ynoate B Electrophilic Alkynyl Ester A->B D Michael Addition (Conjugate Addition) B->D C Biological Nucleophiles (Skin Thiols/Amines) C->D E Covalent Protein Adduct (Sensitization) D->E

Mechanistic pathway of skin sensitization via Michael addition of the alkynyl ester.

Mandatory PPE Specifications

Based on the compound's reactivity, PPE must be selected to prevent both lipophilic permeation and electrostatic powder adhesion.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategoryRequired SpecificationBreakthrough Time (Est.)Mechanistic Rationale
Hand Protection Double-gloved 8-mil Nitrile or Butyl Rubber> 240 minutes (Butyl) ~60 minutes (Nitrile)Esters act as penetrants that degrade standard latex. Double-gloving ensures the inner glove remains a sterile barrier if the outer glove is compromised.
Eye/Face ANSI Z87.1 Splash Goggles + Face ShieldN/AThe basicity of the 1-methylimidazole ring can cause severe corneal damage upon contact.
Respiratory Local Exhaust Ventilation (LEV) / Fume HoodN/APrevents inhalation of aerosolized Michael acceptors, which can covalently bind to lung mucosa.
Body Tyvek Sleeves / Chemically Resistant Lab CoatN/APrevents powder from clinging to standard cotton weaves, which can cause delayed dermal exposure.

Step-by-Step Operational Workflow

When handling reactive alkynyl esters, the operational workflow must be an enclosed, self-validating system. The following protocol is designed for weighing and transferring the compound for parallel synthesis or scale-up.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: Excessive airflow creates turbulence that aerosolizes fine powders; insufficient airflow fails to capture escaping particulates.

Step 2: Static Elimination

  • Action: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the sealed chemical bottle before opening.

  • Causality: Imidazole derivatives often carry a static charge. Neutralizing this charge prevents the powder from "jumping" onto your gloves or the balance enclosure, mitigating unexpected exposure.

Step 3: Transfer and Weighing

  • Action: Use a grounded, stainless-steel micro-spatula. Weigh the material in a disposable, anti-static weigh boat.

  • Causality: Stainless steel prevents the chemical from adhering to the tool, ensuring accurate dosing and minimizing residual contamination.

Step 4: Solution Preparation (In-Hood)

  • Action: Immediately dissolve the weighed powder in your target solvent (e.g., DMF, DMSO, or DCM) before removing the vessel from the hood. Cap tightly.

  • Causality: Handling the compound in solution eliminates the inhalation hazard of aerosolized powders during transport back to the bench or reactor.

OperationalWorkflow Step1 1. Fume Hood Setup Verify airflow (80-120 fpm) Step2 2. Don Advanced PPE Double Nitrile + Splash Goggles Step1->Step2 Step3 3. Static Elimination Neutralize powder charge Step2->Step3 Step4 4. Enclosed Weighing Use grounded steel spatula Step3->Step4 Step5 5. Immediate Dissolution Eliminate aerosol hazard Step4->Step5

Step-by-step operational workflow for the safe handling of reactive alkynyl esters.

Spill Response and Disposal Plan

Because Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate contains an active Michael acceptor, standard sweeping of spills is strictly prohibited.

Immediate Spill Response:

  • Do not sweep dry powder. Dry sweeping generates highly reactive, inhalable dust.

  • Dampen and Absorb: Gently cover the spill with absorbent pads lightly dampened with a high-boiling, inert solvent (like polyethylene glycol or even water) to trap the powder.

  • Decontamination: Wipe the affected area with a mildly basic solution (e.g., dilute sodium bicarbonate or soapy water). The basic environment promotes the hydrolysis of the ethyl ester, degrading the compound into a less reactive, water-soluble carboxylate salt.

Disposal Logistics:

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and absorbent pads in a sealed, clearly labeled hazardous waste container designated for Halogen-Free Organic Solids .

  • Liquid Waste: Solutions containing this compound should be segregated into Halogen-Free Organic Liquid Waste . Do not mix with strong acids or oxidizers, as the imidazole ring can undergo exothermic protonation or oxidation.

References

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. ACS Publications. Retrieved March 10, 2026, from [Link]

Sources

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